molecular formula C11H13ClO B018731 2-Chloro-1-(4-propyl-phenyl)-ethanone CAS No. 105443-49-0

2-Chloro-1-(4-propyl-phenyl)-ethanone

Cat. No.: B018731
CAS No.: 105443-49-0
M. Wt: 196.67 g/mol
InChI Key: HGGGYHSECBWQGE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-propyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(4-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGGYHSECBWQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368430
Record name 2-Chloro-1-(4-propyl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105443-49-0
Record name 2-Chloro-1-(4-propyl-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(4-propyl-phenyl)-ethanone, an α-chloroketone derivative, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloromethyl ketone moiety attached to a substituted phenyl ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other specialty chemicals.[1] α-Haloketones are known for their high reactivity and ability to undergo selective transformations with various reagents, positioning them as critical starting materials in medicinal and materials chemistry.[1]

This guide provides a comprehensive overview of the efficient synthesis of this compound via Friedel-Crafts acylation and details the essential analytical techniques required for its thorough characterization and structural confirmation. The methodologies described herein are designed for researchers and professionals in chemical and pharmaceutical development, emphasizing the rationale behind procedural choices to ensure reproducibility and safety.

Compound Identifier Value
IUPAC Name 2-chloro-1-(4-propylphenyl)ethanone
CAS Number 37951-49-6
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Monoisotopic Mass 196.06549 Da[2]

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of propylbenzene.[3][4] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride and a strong Lewis acid catalyst.[5]

Causality of Method Selection: Friedel-Crafts acylation is preferred over alternatives for several reasons. It is a high-yielding reaction that forms a stable carbon-carbon bond. Unlike the related Friedel-Crafts alkylation, the acylium ion electrophile does not undergo rearrangement, ensuring high regioselectivity.[4] The propyl group on the benzene ring is an ortho-, para-director; however, due to steric hindrance from the propyl group, the acylation occurs predominantly at the para-position, leading to the desired 4-substituted product.

Reaction Mechanism

The reaction proceeds in three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) abstracts a chloride ion from chloroacetyl chloride to form a highly reactive, resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the propylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product is complexed with the AlCl₃, requiring a hydrolytic workup to liberate the ketone.

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Propylbenzene Propylbenzene Reaction Friedel-Crafts Acylation Propylbenzene->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst DCM CH₂Cl₂ (Solvent) DCM->Reaction Solvent Target This compound HCl HCl (byproduct) Reaction->Target Major Product Reaction->HCl G cluster_analysis Spectroscopic Analysis Start Crude Synthesized Product Purification Purification (e.g., Chromatography) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR FTIR FTIR Spectroscopy PureProduct->FTIR MS Mass Spectrometry PureProduct->MS Final Structural Confirmation & Purity Assessment NMR->Final FTIR->Final MS->Final

Sources

"2-Chloro-1-(4-propyl-phenyl)-ethanone" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive overview of 2-Chloro-1-(4-propyl-phenyl)-ethanone, a key chemical intermediate. We will delve into its chemical identity, structural features, physicochemical properties, synthesis, and reactivity, offering field-proven insights into its application in modern organic synthesis.

Chemical Identity and Structure

This compound is an aromatic ketone, specifically classified as an α-chloro ketone. This bifunctional nature—possessing both a reactive carbonyl group and an α-halogen—makes it a versatile building block in synthetic chemistry.[1][2]

  • Molecular Formula: C₁₁H₁₃ClO[3]

  • Molecular Weight: 196.67 g/mol [3][4]

  • CAS Number: 105443-49-0[3]

  • Systematic IUPAC Name: 2-chloro-1-(4-propylphenyl)ethanone

The structure consists of a central ethanone core. A chloro group is attached to the α-carbon (C2), and a 4-propylphenyl group is attached to the carbonyl carbon (C1). The propyl group is a para-substituent on the benzene ring, influencing the molecule's overall electronic and steric properties.

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; Cl1 [label="Cl"];

// Invisible nodes for positioning hydrogens H1 [label="H", pos="2.3,-0.5!"]; H2 [label="H", pos="2.3,0.5!"]; H3 [label="H", pos="-2.8,-0.5!"]; H4 [label="H", pos="-2.8,0.5!"]; H5 [label="H", pos="-3.8,-0.5!"]; H6 [label="H", pos="-3.8,0.5!"]; H7 [label="H", pos="-4.8,-0.5!"]; H8 [label="H", pos="-4.8,0.5!"]; H9 [label="H", pos="-4.8,1.5!"];

// Positioning atoms C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="-1.0,0.866!"]; C4 [pos="-2.5,0.866!"]; C5 [pos="-3.0,0!"]; C6 [pos="-2.5,-0.866!"]; C7 [pos="-1.0,-0.866!"]; C8 [pos="-4.5,0!"]; C9 [pos="-5.5,0.866!"]; C10 [pos="-6.5,0!"]; O1 [pos="0,-1.2!"]; Cl1 [pos="2.5,1.0!"];

// Bonds C1 -- C2; C1 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3; C5 -- C8; C8 -- C9; C9 -- C10; C1 -- O1 [style=double]; C2 -- Cl1; }

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as an α-halo ketone . These molecules are potent alkylating agents and feature two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1][2]

  • Nucleophilic Substitution (Alkylation): The α-carbon is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions). The chlorine atom is a good leaving group, facilitating Sₙ2 reactions. This reactivity is the basis for its most significant application: as a precursor to heterocyclic compounds. For instance, α-chloro ketones react with thioamides or thioureas to form thiazoles, a common scaffold in many pharmaceutical agents.[2]

  • Favorskii Rearrangement: In the presence of a strong base, α-chloro ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile used).

  • Heterocycle Synthesis: As mentioned, this compound is a valuable intermediate for constructing more complex molecular architectures. Chlorinated acetophenones are widely used in organic synthesis as intermediates for manufacturing active pharmaceutical ingredients.[5] For example, they are used in the preparation of pyrimidine derivatives and other heterocyclic systems that form the core of many drugs.[5]

  • Cross-Coupling Reactions: α-chloro ketones can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the α-position.[6]

The presence of the 4-propylphenyl group provides lipophilicity, which can be a desirable trait in drug candidates for modulating pharmacokinetic properties like membrane permeability and protein binding.

Safety and Handling

Based on data for analogous α-chloro ketones, this compound should be handled with care. Compounds in this class are often classified as harmful if swallowed and can cause skin and eye irritation or damage.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • BLDpharm. (n.d.). 2-Chloro-1-(4-propylphenyl)ethanone.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketoness and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5081.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3779126, 2-Chloro-1-(4-Isopropylphenyl)Ethanone.
  • Benchchem. (n.d.). Friedel-Crafts acylation for 1-Methyl-2-propylbenzene synthesis.
  • Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Fluorochem. (n.d.). 2-Chloro-1-(4-chloro-2-methylphenyl)ethanone.
  • ChemicalBook. (2025). 2-Chloro-1-p-tolyl-ethanone.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
  • Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 124(25), 7440-7447.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • BLDpharm. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
  • ECHEMI. (n.d.). 2-Chloro-1-(4-methylphenyl)ethanone.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
  • Dr Jackson Chemistry. (2020, April 1). Alpha Carbon Halogenation of Ketones and Aldehydes [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237805, 2-chloro-1-(4-methylphenyl)ethan-1-one.

Sources

"2-Chloro-1-(4-propyl-phenyl)-ethanone" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-1-(4-propyl-phenyl)-ethanone, a key intermediate in organic synthesis. From its fundamental chemical properties to its synthesis and potential applications, this document serves as a critical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Identity

This compound is an α-haloketone, a class of organic compounds known for their utility as versatile building blocks in the synthesis of more complex molecules. The presence of a chlorine atom on the α-carbon to the carbonyl group imparts significant reactivity, making it a valuable precursor for a variety of chemical transformations.

PropertyValueSource
CAS Number 105443-49-0Not available
Molecular Formula C₁₁H₁₃ClONot available
Molecular Weight 196.67 g/mol Not available
IUPAC Name 2-chloro-1-(4-propylphenyl)ethanoneNot available

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts a chloride ion from chloroacetyl chloride to form a highly reactive acylium ion.

  • Electrophilic Attack: The electron-rich propylbenzene ring acts as a nucleophile, attacking the acylium ion. The propyl group is an ortho-, para-director, leading to substitution primarily at the para position due to steric hindrance at the ortho positions.

  • Rearomatization: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Chloroacetyl_chloride Cl-C(=O)-CH₂Cl Acylium_ion [Cl-C(=O)-CH₂]⁺ Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4_minus [AlCl₄]⁻ Propylbenzene Propylbenzene Arenium_ion Arenium Ion Intermediate Propylbenzene->Arenium_ion + [Cl-C(=O)-CH₂]⁺ Product This compound Arenium_ion->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: A Representative Synthesis

Materials:

  • Propylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous toluene (solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a suspension of anhydrous aluminum chloride in anhydrous toluene, slowly add chloroacetyl chloride dropwise.

  • After the aluminum chloride has dissolved, the mixture is heated slowly to 80°C and held at that temperature for 2 hours.

  • The reaction mixture is then cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved through recrystallization or column chromatography.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the presence of the α-chloro and carbonyl groups. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups, leading to the formation of diverse molecular scaffolds.

Formation of Heterocycles

α-Haloketones are common precursors for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. These reactions typically involve condensation with a suitable nucleophile.

Potential Applications in Drug Discovery

Chlorinated acetophenones are widely used as intermediates in the manufacture of active pharmaceutical ingredients. For instance, similar compounds have been used in the preparation of hydroxypyrimidine derivatives with potential HDAC (histone deacetylase) inhibitory activity. The structural motif of this compound could be explored for the development of novel therapeutic agents.

G cluster_reactions Synthetic Transformations cluster_applications Potential Applications Start This compound Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Heterocycle_Formation Heterocycle Synthesis Start->Heterocycle_Formation Other_Reactions Other Reactions Start->Other_Reactions Pharma_Intermediate Pharmaceutical Intermediates Nucleophilic_Sub->Pharma_Intermediate Heterocycle_Formation->Pharma_Intermediate Agrochem_Intermediate Agrochemical Intermediates Other_Reactions->Agrochem_Intermediate Research_Chemical Chemical Research Other_Reactions->Research_Chemical

Spectroscopic Characterization of 2-Chloro-1-(4-propyl-phenyl)-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the α-haloketone, 2-Chloro-1-(4-propyl-phenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.

Introduction

This compound is a member of the substituted acetophenone family, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the pharmaceutical industry.[1] The presence of a reactive α-chloro-keto functional group makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic compounds. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this key intermediate. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its analysis.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound dictates its characteristic spectroscopic signature. The key structural features include a 1,4-disubstituted benzene ring, a propyl group, and an α-chlorinated ketone. Each of these components will give rise to distinct signals in the various spectroscopic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted spectra are based on established chemical shift ranges and coupling constants observed in similar structures.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and chlorine, and the protons of the propyl group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.90Doublet2HAr-H (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.
~7.30Doublet2HAr-H (meta to C=O)Protons meta to the carbonyl group are less deshielded than the ortho protons.
~4.70Singlet2H-CH₂ClThe electronegative chlorine atom and the adjacent carbonyl group strongly deshield the methylene protons.
~2.65Triplet2HAr-CH₂-Methylene protons of the propyl group attached to the aromatic ring.
~1.65Sextet2H-CH₂-CH₃Methylene protons of the propyl group.
~0.95Triplet3H-CH₃Methyl protons of the propyl group, appearing in the typical aliphatic region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Chemical Shift (δ, ppm) Assignment Rationale
~190.0C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~145.0Ar-C (ipso to propyl)Quaternary aromatic carbon attached to the propyl group.
~131.5Ar-C (ipso to C=O)Quaternary aromatic carbon attached to the acetyl group.
~129.0Ar-CH (meta to C=O)Aromatic methine carbons.
~128.5Ar-CH (ortho to C=O)Aromatic methine carbons.
~46.0-CH₂ClThe carbon atom attached to the electronegative chlorine is deshielded.
~38.0Ar-CH₂-Propyl group methylene carbon attached to the ring.
~24.0-CH₂-CH₃Propyl group methylene carbon.
~13.5-CH₃Propyl group methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic vibrational frequencies of similar ketones and aromatic compounds.[1][4][5]

Frequency (cm⁻¹) Intensity Assignment Rationale
~3050MediumC-H stretch (aromatic)Characteristic stretching vibration of C-H bonds on the benzene ring.
~2960-2850MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the propyl group.
~1690StrongC=O stretchThe strong absorption is characteristic of a conjugated ketone.
~1605, ~1575Medium-WeakC=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
~830StrongC-H bend (para-disubstituted)Out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings.
~750MediumC-Cl stretchStretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) would be observed, along with a significant M+2 peak due to the presence of the chlorine-37 isotope. Key fragmentation pathways would involve the loss of the chlorine atom and cleavage at the carbonyl group.

m/z Proposed Fragment Rationale
196/198[M]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom.
153[M - CH₂Cl]⁺Loss of the chloromethyl radical, a common fragmentation for α-haloketones.
147[M - Cl]⁺Loss of a chlorine radical.
119[C₉H₁₁]⁺Fragmentation of the acyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety.

Methodologies and Protocols

The following sections outline the standard experimental protocols for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. Alternatively, a KBr pellet can be prepared for solid samples.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

MS Data Acquisition

The following outlines a general procedure for acquiring a mass spectrum:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Structural Validation Purity_Assessment->Final_Validation

Caption: Workflow for Synthesis and Spectroscopic Validation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization profile has been established. The outlined methodologies for data acquisition and the interpretative rationale serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds. The synergistic use of NMR, IR, and MS is essential for the unambiguous structural confirmation and purity assessment of such key synthetic intermediates.

References

  • RSC, Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information, [Link]

  • NIH, Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC, [Link]

  • NIST, 2-Chloro-1-(4-chlorophenyl)ethanone, [Link]

  • NIST, 2-Chloro-1-(4-chlorophenyl)ethanone, [Link]

  • PubChem, 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805, [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Profile of a Key Chemical Intermediate

2-Chloro-1-(4-propyl-phenyl)-ethanone, a substituted α-chloroacetophenone, is a versatile chemical intermediate. Its molecular structure, featuring a propyl-substituted phenyl ring attached to a chloromethyl ketone, imparts a unique combination of lipophilicity and reactivity. This guide provides a comprehensive analysis of two critical physicochemical properties: solubility and stability. Mastery of these characteristics is paramount for its effective application in synthetic chemistry and for the development of robust, safe, and effective pharmaceutical products.

The solubility profile dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting process efficiency and bioavailability. Concurrently, the stability profile informs handling, storage conditions, and potential degradation pathways, which is crucial for ensuring the purity, safety, and shelf-life of any resulting active pharmaceutical ingredient (API). This document synthesizes theoretical principles with actionable experimental protocols to provide a thorough understanding of this compound.

Part 1: Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. This compound possesses a largely nonpolar character due to the propylphenyl group, but also has a polar carbonyl group and an α-chloro substituent, allowing for some interaction with polar solvents.

Predicted and Observed Solubility

While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility can be reliably predicted based on its structure and comparison with analogous compounds like 2'-chloroacetophenone and other substituted acetophenones.[1][2][3] The long alkyl chain and the aromatic ring suggest poor aqueous solubility, whereas the ketone and chloro functionalities confer solubility in a range of organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterAqueous (Polar, Protic)Insoluble / Very LowThe large hydrophobic propylphenyl group dominates the molecule's character.[4][5]
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous BufferInsoluble / Very LowSimilar to water; the compound is non-ionizable at physiological pH.
Methanol / EthanolPolar, Protic OrganicSolubleThe alcohol can hydrogen bond with the carbonyl oxygen and has a hydrocarbon portion that interacts with the propylphenyl group.
Acetone / AcetonitrilePolar, Aprotic OrganicSolubleThe polarity is sufficient to dissolve the ketone functionality.
Dichloromethane (DCM)Nonpolar OrganicVery SolubleThe overall nonpolar nature of the solute is well-matched with this solvent.
Dimethyl Sulfoxide (DMSO)Polar, Aprotic OrganicVery SolubleDMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[6]
Hexanes / HeptaneNonpolar OrganicModerately SolubleThe propylphenyl group will interact well, but the polar ketone may limit high solubility.
Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays. Kinetic solubility is a high-throughput method useful for early discovery, while thermodynamic solubility provides the true equilibrium value, critical for later-stage development.[6][7][8][9][10][11][12][13]

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This protocol provides a rapid assessment of solubility and is well-suited for screening purposes.[6][8]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Sample Preparation: In a 96-well plate or microcentrifuge tubes, add a small volume of the DMSO stock (e.g., 2-5 µL) to a larger volume of the test buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. Prepare a serial dilution to test a range of concentrations.

  • Incubation: Seal the plate/tubes and shake vigorously on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.[6][7]

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 g) for 10-20 minutes to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.[6][14]

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A standard curve prepared from the DMSO stock solution is used for accurate quantification.

Protocol 2: Thermodynamic Solubility Determination

This method measures the equilibrium solubility, which is the true saturation point of the compound in a solvent.[9][10][12]

Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound to a known volume of the test solvent (e.g., PBS pH 7.4) in a glass vial. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound. The pH of the final solution should also be measured, as it can influence the solubility of ionizable compounds.[13]

Part 2: Stability Profile and Forced Degradation

The stability of an API or intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. This compound contains an α-chloro ketone moiety, a functional group known for its reactivity, making it susceptible to degradation.[15] Understanding these degradation pathways is critical for establishing appropriate storage conditions and predicting potential impurities.

Forced degradation (or stress testing) is a series of studies that intentionally degrade the compound under more severe conditions than accelerated stability testing.[16] These studies, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for identifying likely degradation products and developing stability-indicating analytical methods.[17][18][19][20][21][22][23]

Potential Degradation Pathways
  • Hydrolysis: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide ions.

    • Acidic Conditions: Hydrolysis is generally slow under acidic conditions.

    • Basic Conditions: Under basic conditions, the compound is expected to degrade more rapidly via nucleophilic substitution of the chloride to form 2-hydroxy-1-(4-propyl-phenyl)-ethanone. A subsequent Favorskii rearrangement is also a possibility for α-halo ketones under basic conditions.[15]

  • Oxidation: The molecule has sites susceptible to oxidation.

    • The benzylic carbons on the propyl group can be oxidized.

    • The ketone itself can undergo oxidative cleavage under harsh conditions.

  • Photodegradation: Aromatic ketones are known to be photochemically active.[24][25][26][27][28] Exposure to UV or visible light can lead to the formation of radical species, potentially causing dimerization, polymerization, or other complex reactions.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

G parent This compound hydrolysis_prod 2-Hydroxy-1-(4-propyl-phenyl)-ethanone parent->hydrolysis_prod Hydrolysis (H₂O / OH⁻) oxidation_prod Oxidized Propyl Chain Products (e.g., benzoic acid derivative) parent->oxidation_prod Oxidation ([O]) photo_prod Photodegradation Products (e.g., dimers, radicals) parent->photo_prod Photolysis (hν) favorskii_prod Favorskii Rearrangement Product (e.g., 2-(4-propylphenyl)acetic acid) parent->favorskii_prod Base-catalyzed Rearrangement

Caption: Potential degradation pathways of this compound.

Protocol 3: Forced Degradation Study

This protocol outlines a systematic approach to stress testing based on ICH guidelines.[18][23][29] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[23]

Methodology:

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a control sample (unstressed) stored at refrigerated conditions and protected from light.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl. Heat the solution (e.g., 60-80°C) for several hours. Periodically withdraw aliquots.

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C). This reaction is often rapid, so monitor at early time points (e.g., 0, 15, 30, 60 mins).

    • Oxidation: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and monitor over several days.

    • Thermal Stress: Store the sample (in both solid and solution form) in an oven at an elevated temperature (e.g., 60-80°C) with controlled humidity (e.g., 75% RH) for a set period.[18]

    • Photolytic Stress: Expose the sample (solid and solution) to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[22] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Processing and Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with the unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Interpretation:

    • Assay: Calculate the percentage of the parent compound remaining.

    • Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting.[18]

    • Mass Balance: Account for the sum of the parent compound and all degradation products. A good mass balance (95-105%) indicates that all significant degradants are detected.

G start Prepare Stock Solution (1 mg/mL) control Control Sample (Stored at 2-8°C, protected from light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60°C) start->thermal photo Photolytic Stress (ICH Q1B Light Exposure) start->photo neutralize Neutralize (if needed) & Dilute Samples control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-PDA-MS neutralize->analyze interpret Interpret Data (Assay, Peak Purity, Mass Balance) analyze->interpret

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This compound is a hydrophobic compound with predicted high solubility in common organic solvents and very low solubility in aqueous media. Its stability is compromised by the reactive α-chloro ketone functional group, which is susceptible to degradation via hydrolysis (especially under basic conditions), oxidation, and photolysis.

A thorough understanding and experimental validation of these solubility and stability characteristics are not merely academic exercises; they are foundational requirements for successful drug development and chemical synthesis. The protocols outlined in this guide provide a robust framework for researchers to generate the critical data needed to handle, store, and formulate this important chemical intermediate safely and effectively, ensuring the integrity and quality of downstream applications. Adherence to systematic protocols, grounded in regulatory guidelines like those from the ICH, ensures that the data generated is reliable, reproducible, and suitable for regulatory submission.

References

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A Comprehensive Technical Guide to 2-Chloro-1-(4-propylphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Haloketones

In the landscape of modern organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates.[1] Their dual reactivity, stemming from an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, allows for the construction of complex molecular architectures from simple precursors. Among this pivotal class of compounds, 2-Chloro-1-(4-propylphenyl)ethanone emerges as a key building block, particularly valued in the synthesis of novel therapeutic agents and functional materials.[2][3]

This technical guide provides an in-depth exploration of 2-Chloro-1-(4-propylphenyl)ethanone, from its fundamental chemical identity to its synthesis and strategic applications. The content herein is curated for professionals in drug development and chemical research, offering not only procedural outlines but also the causal reasoning behind methodological choices, thereby grounding theoretical knowledge in practical, field-proven application.

Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of its effective application in research and development.

Nomenclature and Identification
  • IUPAC Name: 2-Chloro-1-(4-propylphenyl)ethanone

  • Common Synonyms:

    • α-Chloro-4'-propylacetophenone

    • Chloromethyl 4-propylphenyl ketone

  • CAS Number: 105443-49-0[4]

Physicochemical Properties

The key physicochemical data for 2-Chloro-1-(4-propylphenyl)ethanone are summarized below, providing essential information for experimental design and safety assessments.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO[4]
Molecular Weight 196.67 g/mol [4][5]
Appearance White to light yellow powder/crystal (inferred from similar compounds)
SMILES CCCC1=CC=C(C(CCl)=O)C=C1[4]
MDL Number MFCD03966852[4]

Synthesis and Purification

The synthesis of α-chloro ketones such as 2-Chloro-1-(4-propylphenyl)ethanone is most commonly achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a robust and scalable method for creating a carbon-carbon bond between an aromatic ring and an acyl group.

Synthetic Strategy: The Friedel-Crafts Acylation

The reaction involves treating propylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Choices:

  • Anhydrous Conditions: The Lewis catalyst, AlCl₃, is extremely hygroscopic. Its catalytic activity is immediately quenched by water, which would hydrolyze the chloroacetyl chloride and deactivate the catalyst. Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents must be used.

  • Catalyst Stoichiometry: More than one equivalent of AlCl₃ is often required. The catalyst coordinates with the carbonyl oxygen of both the reactant (chloroacetyl chloride) and the product ketone. This coordination deactivates the catalyst, necessitating a slight molar excess to ensure the reaction proceeds to completion.

  • Controlled Temperature: The reaction is exothermic. The initial addition of chloroacetyl chloride is performed at low temperatures (0-5 °C) to control the reaction rate and prevent unwanted side reactions, such as polysubstitution or rearrangement of the propyl group. The reaction is then gently warmed to drive it to completion.[6]

Experimental Protocol: Synthesis

Materials:

  • Propylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-neck, round-bottom flask is fitted with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: Anhydrous DCM is added to the flask, followed by the slow, portion-wise addition of anhydrous AlCl₃ at 0 °C (ice bath). The resulting suspension is stirred.

  • Substrate Addition: Propylbenzene is dissolved in anhydrous DCM and added to the dropping funnel. It is then added dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

  • Acylation: Chloroacetyl chloride is added dropwise via the dropping funnel over 30-60 minutes. The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature, where it is stirred for 2-4 hours until TLC analysis indicates the consumption of the starting material.[6]

  • Workup and Quenching: The reaction flask is cooled back to 0 °C. The mixture is very slowly and carefully poured onto a slurry of crushed ice and concentrated HCl.[6] This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The organic layers are combined.

  • Washing: The combined organic phase is washed sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Charge Anhydrous DCM and AlCl₃ to Reactor B Add Propylbenzene (0-5 °C) A->B C Add Chloroacetyl Chloride Dropwise (0-5 °C) B->C D Reaction at Room Temp (2-4h) C->D E Quench with Ice/HCl D->E Reaction Complete F Separate Layers & Extract with DCM E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry over MgSO₄ G->H I Concentrate in Vacuo H->I J Purify via Recrystallization or Chromatography I->J K Pure 2-Chloro-1-(4-propylphenyl)ethanone J->K Characterize (NMR, MS, IR)

Caption: Workflow for the synthesis and purification of 2-Chloro-1-(4-propylphenyl)ethanone.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The purity and identity of the final compound must be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To verify the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of chlorine.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-1-(4-propylphenyl)ethanone lies in the high reactivity of its α-chloro ketone moiety, which serves as a potent electrophile.

Key Transformations in Drug Development

The primary application involves the reaction of the chloroacetyl group with a wide array of nucleophiles.[2] This versatility allows for the efficient construction of molecular scaffolds that are central to many drug discovery programs.

  • Nucleophilic Substitution: This is the most fundamental transformation.

    • With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are crucial precursors for a vast range of nitrogen-containing heterocycles and biologically active molecules.[2]

    • With Thiols: Reaction with thiols produces α-thioethers, a common motif in various pharmaceutical agents.

    • With Alcohols/Phenols: Reaction under basic conditions leads to the formation of α-alkoxy or α-aryloxy ketones.

  • Heterocycle Synthesis: The compound is an ideal starting material for synthesizing important heterocyclic systems, which form the core of many FDA-approved drugs. For example, it can be used in reactions like the Hantzsch thiazole synthesis (reacting with a thioamide) or the Gabriel synthesis (for preparing primary amines).

Logical Pathway to a Bioactive Molecule

The strategic use of 2-Chloro-1-(4-propylphenyl)ethanone as a starting material allows for a logical and convergent synthesis of complex target molecules, such as kinase inhibitors for cancer therapy.

G A 2-Chloro-1-(4-propylphenyl)ethanone (Building Block) B Nucleophilic Substitution (e.g., with Thioamide) A->B C Linear Intermediate B->C D Intramolecular Cyclization (e.g., Dehydration) C->D E Core Heterocyclic Scaffold (e.g., Thiazole Ring) D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final API (e.g., Kinase Inhibitor) F->G

Caption: Logical workflow from a building block to a potential Active Pharmaceutical Ingredient (API).

Applications in Medicinal Chemistry

The utility of chlorinated acetophenones as synthetic intermediates is well-documented in pharmaceutical and agrochemical research.[1][3]

  • Pharmaceutical Intermediates: This class of compounds serves as a cornerstone for synthesizing molecules with potential therapeutic benefits, including anti-inflammatory agents, anticancer compounds, and fungicides.[2][3][6] The 4-propylphenyl moiety can provide favorable hydrophobic interactions within the binding pockets of biological targets.

  • Chemical Library Development: The reactivity of 2-Chloro-1-(4-propylphenyl)ethanone makes it an invaluable tool for generating diverse chemical libraries.[7] These libraries are essential for high-throughput screening campaigns aimed at discovering new drug leads. By reacting the core molecule with hundreds or thousands of different nucleophiles, researchers can rapidly create a vast array of novel compounds for biological testing.

Safety and Handling

As with related α-haloketones, 2-Chloro-1-(4-propylphenyl)ethanone should be handled with care, assuming it possesses significant toxicity and corrosive properties.[5][8]

Hazard CategoryGHS Classification (Inferred from similar compounds)Precautionary Advice
Acute Toxicity Danger - H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[5]
Skin Corrosion Danger - H314: Causes severe skin burns and eye damage.P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[5]
Respiratory Irritation Warning - H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Handling Recommendations:

  • Always handle in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.

Conclusion

2-Chloro-1-(4-propylphenyl)ethanone is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity, coupled with established synthetic routes, makes it an indispensable intermediate for researchers in drug discovery and materials science. By enabling the efficient construction of complex heterocyclic systems and diverse chemical libraries, this compound plays a crucial role in expanding the frontiers of medicinal chemistry and accelerating the development of next-generation therapeutics.

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Technical Guide: Friedel-Crafts Acylation of Propylbenzene with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Synthetic Chemistry Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic scaffolds.[1][2][3] This guide provides an in-depth examination of the acylation of propylbenzene using chloroacetyl chloride, a reaction pivotal for generating versatile intermediates in pharmaceutical and fine chemical development. We will dissect the underlying mechanistic principles, explore the critical factors governing regioselectivity, present a validated experimental protocol, and address common challenges and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with precision and safety.

Theoretical Framework: The Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The process is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acylating agent—in this case, chloroacetyl chloride.[2][4]

The mechanism proceeds through several distinct stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the chloroacetyl chloride.[4][6] This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][4][6][7] This ion is the active electrophile in the reaction.

  • Electrophilic Attack: The nucleophilic π-electron system of the propylbenzene ring attacks the electrophilic carbon of the acylium ion.[6] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2][8]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[6][8] This deprotonation restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[8]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the stability of the acylium ion, which, being resonance-stabilized, does not undergo carbocation rearrangements.[4][6][8] Furthermore, the resulting ketone product is less reactive than the starting material because the acyl group is electron-withdrawing, which deactivates the aromatic ring towards further substitution and prevents polyacylation.[1][6][8]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reactants Propylbenzene + Chloroacetyl Chloride + AlCl₃ Acylium [Cl-CH₂-C≡O]⁺ AlCl₄⁻ (Acylium Ion Complex) Reactants->Acylium Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Nucleophilic Attack by Propylbenzene Product 4-Propyl-ω-chloroacetophenone + HCl + AlCl₃ Sigma->Product Proton Removal

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Reactivity of the α-chloro ketone group in "2-Chloro-1-(4-propyl-phenyl)-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the α-Chloro Ketone Group in "2-Chloro-1-(4-propyl-phenyl)-ethanone"

Abstract

α-Halo ketones are a pivotal class of intermediates in organic synthesis, prized for their versatile reactivity which enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical behavior of the α-chloro ketone functional group, focusing on the representative molecule, this compound. We will dissect the electronic properties that govern its reactivity and detail its participation in key synthetic transformations, including nucleophilic substitutions, elimination reactions, the Favorskii rearrangement, the Darzens condensation, and its application as a synthon for heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Electronic Landscape of an α-Chloro Ketone

The synthetic utility of this compound stems from the unique electronic environment created by the interplay of a carbonyl group and an adjacent chlorine atom.

  • Electrophilic Activation: The primary driver of reactivity is the powerful inductive electron-withdrawing effect of both the carbonyl oxygen and the α-chlorine atom. This synergy renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

  • Acidic α-Proton: The electron-withdrawing nature of the adjacent carbonyl group significantly increases the acidity of the proton on the α-carbon, facilitating its removal by a base to form a resonance-stabilized enolate intermediate.[2] This enolate is a key player in several important transformations.

  • The Phenyl Group: The 4-propylphenyl group influences the reactivity through resonance and inductive effects. The propyl group is weakly electron-donating, which can slightly modulate the reactivity of the aromatic ring and the attached carbonyl, though the dominant reactive sites remain the carbonyl carbon and the α-carbon.

These electronic features create a molecule with multiple reactive pathways, which can be selectively accessed by carefully choosing reaction conditions and reagents.

Core Reactivity Pathways

The reactivity of this compound can be broadly categorized into three main pathways: direct nucleophilic substitution, reactions proceeding through an enolate intermediate, and cycloaddition precursors.

Nucleophilic Substitution (SN2) Reactions

The most straightforward reaction of α-chloro ketones is the direct displacement of the chloride ion by a nucleophile via an SN2 mechanism.[3][4] The enhanced electrophilicity of the α-carbon leads to significantly faster substitution rates compared to analogous alkyl chlorides.[1]

Mechanism: The nucleophile directly attacks the α-carbon, leading to a backside displacement of the chloride leaving group. This reaction typically proceeds with an inversion of configuration if the α-carbon is a stereocenter.[4]

Common Nucleophiles and Products:

Nucleophile (Nu:)Reagent ExampleProduct Type
Amine (R-NH₂)Aniline, Piperidineα-Amino ketone
Thiol (R-SH)Thiophenolα-Thio ketone
Carboxylate (R-COO⁻)Sodium Acetateα-Acyloxy ketone
Azide (N₃⁻)Sodium Azideα-Azido ketone
Iodide (I⁻)Potassium Iodideα-Iodo ketone (Finkelstein reaction)

Protocol 2.1.1: Synthesis of 2-(Phenylamino)-1-(4-propyl-phenyl)-ethanone

  • Setup: To a solution of this compound (1.0 eq) in acetonitrile (0.5 M), add aniline (2.2 eq) and potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at 60°C for 4-6 hours, monitoring by TLC for the disappearance of the starting material. Causality: The base (K₂CO₃) neutralizes the HCl generated, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the α-amino ketone.

Reactions via Enolate Intermediates

The presence of an acidic α-proton allows for the formation of a resonance-stabilized enolate upon treatment with a base. This enolate is a potent nucleophile and a key intermediate in several named reactions.

G start This compound enolate Enolate Intermediate start->enolate + Base (-BH⁺) resonance Resonance Form enolate->resonance Resonance Reaction Pathways Favorskii Rearrangement Darzens Condensation Elimination (E2) enolate->Reaction Pathways Nucleophilic Attack

This classic reaction transforms α-halo ketones into carboxylic acid derivatives upon treatment with a base.[5][6] The reaction is particularly useful for ring contraction in cyclic systems.[7][8] For acyclic ketones like this compound, it results in a skeletal rearrangement.

Mechanism:

  • A base abstracts the acidic α-proton to form an enolate.[5]

  • The enolate performs an intramolecular SN2 attack, displacing the chloride to form a highly strained cyclopropanone intermediate.[8]

  • A nucleophile (hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

  • The tetrahedral intermediate collapses, reforming the carbonyl and cleaving one of the C-C bonds of the three-membered ring. The ring opens to form the more stable carbanion.[8]

  • Protonation of the carbanion yields the final rearranged product.

G A α-Chloro Ketone B Enolate Formation A->B + Base C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack (e.g., OH⁻) C->D + :Nu⁻ E Tetrahedral Intermediate D->E F Ring Opening to Stable Carbanion E->F Ring Cleavage G Carboxylic Acid Product (after protonation) F->G + H⁺

When this compound is treated with sodium hydroxide, the product is 2-(4-propylphenyl)propanoic acid. If sodium methoxide is used, the corresponding methyl ester is formed.

In the Darzens reaction, an α-halo ketone reacts with an aldehyde or another ketone in the presence of a base to form an α,β-epoxy ketone.[9][10] The reaction proceeds through an initial aldol-type addition followed by an intramolecular SN2 reaction.[11][12]

Mechanism:

  • A base deprotonates the α-chloro ketone to form the enolate.

  • The enolate acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone (e.g., benzaldehyde).

  • The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride to form the epoxide ring.[9]

Protocol 2.2.2.1: Synthesis of an α,β-Epoxy Ketone

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dry THF (0.4 M).

  • Reaction: Cool the solution to -78°C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours. Causality: A strong, non-nucleophilic base is required to form the enolate without directly attacking the carbonyls. Low temperature controls the aldol addition step.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil via column chromatography to yield the α,β-epoxy ketone.

Treatment of α-chloro ketones with a strong, sterically hindered base can favor an E2 elimination pathway, yielding an α,β-unsaturated ketone.[13]

Mechanism: The base abstracts the α-proton, and the resulting enolate expels the chloride ion to form a carbon-carbon double bond conjugated with the carbonyl group. This pathway competes with the Favorskii rearrangement and substitution, and conditions must be chosen carefully. Using a bulky, non-nucleophilic base like potassium tert-butoxide can favor this outcome.

Application in Heterocyclic Synthesis

The dual functionality of the α-chloro ketone motif makes it an exceptionally powerful building block for constructing a wide variety of heterocyclic rings, which are core structures in many pharmaceuticals.[1][14]

Hantzsch Thiazole Synthesis

One of the most prominent applications is the Hantzsch synthesis, where an α-halo ketone reacts with a thioamide-containing compound (like thiourea or thioacetamide) to form a thiazole ring.[14]

Mechanism: The reaction involves nucleophilic substitution of the chloride by the sulfur atom of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

G A Combine α-Chloro Ketone and Thiourea in Ethanol B Heat Mixture to Reflux (e.g., 78°C) A->B C Monitor Reaction by TLC B->C D Cool and Neutralize with Aqueous Base (e.g., NH₄OH) C->D Reaction Complete E Precipitate Collection by Filtration D->E F Wash and Dry Product E->F G Final Product: 2-Amino-4-(4-propylphenyl)thiazole F->G

Other Heterocyclic Systems
  • Imidazoles: Reaction with ammonia or primary amines in the presence of an aldehyde.

  • Furans (Feist-Benary Synthesis): Reaction with the enolate of a β-dicarbonyl compound.

  • Quinoxalines: Condensation with o-phenylenediamines.

The choice of reaction partner allows for the programmed synthesis of a diverse library of heterocyclic compounds from a single, versatile starting material.

Conclusion

This compound is a classic example of a synthetically versatile building block. The inherent electronic properties of the α-chloro ketone group—namely the electrophilic α-carbon and the acidic α-proton—provide access to a rich landscape of chemical transformations. By carefully selecting reagents and conditions, chemists can steer the reactivity towards nucleophilic substitution, skeletal rearrangements like the Favorskii, or condensation and cyclization reactions to build complex molecular frameworks. A thorough understanding of these pathways is essential for researchers in organic synthesis and is particularly valuable for professionals in drug discovery, where the rapid assembly of novel heterocyclic scaffolds is a constant imperative.

References

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"2-Chloro-1-(4-propyl-phenyl)-ethanone" as a chemical intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(4-propyl-phenyl)-ethanone: A Versatile Intermediate in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its reactivity, versatility, and ability to serve as a scaffold for complex molecular architectures. This compound, an α-haloketone, has emerged as a pivotal building block, particularly in the realms of medicinal chemistry and materials science. Its molecular structure features a reactive chloroacetyl group attached to a 4-propylphenyl moiety. This combination of a potent electrophilic center (the carbon bearing the chlorine) and a tunable aromatic ring makes it highly susceptible to a range of chemical transformations.[1][2]

The presence of the chlorine atom, a good leaving group, adjacent to an activating carbonyl group, is the cornerstone of its synthetic utility, primarily facilitating a variety of nucleophilic substitution reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, grounded in established chemical principles and methodologies.

Strategic Synthesis of the Intermediate

The preparation of this compound is efficiently achieved through a two-step synthetic sequence commencing with commercially available propylbenzene. This pathway involves an initial Friedel-Crafts acylation followed by a targeted α-chlorination of the resulting ketone.

Step 1: Friedel-Crafts Acylation of n-Propylbenzene

The first step involves the synthesis of the precursor ketone, 1-(4-propylphenyl)ethanone. This is accomplished via the Friedel-Crafts acylation of n-propylbenzene with acetyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4]

Causality of Experimental Choices:

  • Reactants: n-Propylbenzene is the aromatic starting material. Acetyl chloride serves as the acylating agent, introducing the acetyl group (-COCH₃).

  • Catalyst: Aluminum chloride (AlCl₃) is the quintessential Lewis acid for this reaction. It complexes with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is resonance-stabilized and does not undergo rearrangement.[4]

  • Reaction Direction: The n-propyl group is an ortho-, para-directing activator. The acylation reaction yields predominantly the para-substituted product, 1-(4-propylphenyl)ethanone, due to the significant steric hindrance at the ortho position.[3] The deactivating nature of the resulting ketone product prevents undesirable poly-acylation.[4]

Experimental Protocol: Synthesis of 1-(4-propylphenyl)ethanone
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and a dry, non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[5]

  • Acylium Ion Formation: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel to the stirred suspension.[5]

  • Electrophilic Aromatic Substitution: Following the addition of acetyl chloride, add n-propylbenzene (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-propylphenyl)ethanone, which can be further purified by vacuum distillation.

Step 2: α-Chlorination of 1-(4-propylphenyl)ethanone

The second step introduces the crucial chlorine atom at the α-position to the carbonyl group. This is an acid-catalyzed halogenation reaction.[6][7]

Mechanistic Insights: The reaction proceeds through an enol intermediate. The acid catalyst first protonates the carbonyl oxygen, which accelerates the keto-enol tautomerization.[7][8][9] The resulting enol is the active nucleophile in this reaction. The electron-rich double bond of the enol attacks an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), forming the new C-Cl bond at the α-carbon.[6][8][9] Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final α-chloro ketone product.[7][10]

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-(4-propylphenyl)ethanone (1.0 eq) from Step 1 in a suitable solvent such as methanol and ethyl acetate/dichloromethane.[2]

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred solution at room temperature.[2] The reaction is often exothermic, and cooling may be required to maintain a controlled temperature.

  • Monitoring: Stir the reaction mixture for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The hydrogen chloride and sulfur dioxide gases produced can be neutralized by bubbling through a basic solution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Synthesis Workflow Diagram

G Propylbenzene n-Propylbenzene Ketone 1-(4-propylphenyl)ethanone Propylbenzene->Ketone   Step 1: Friedel-Crafts Acylation (AlCl3 catalyst) AcetylChloride Acetyl Chloride (CH3COCl) FinalProduct This compound Ketone->FinalProduct   Step 2: α-Chlorination (Acid Catalyst) SO2Cl2 Sulfuryl Chloride (SO2Cl2)

Caption: Two-step synthesis of the target intermediate.

Physicochemical Properties and Safety Data

A summary of the key properties and hazard information for α-chloroacetophenones is crucial for safe handling and experimental design. Data for the closely related and well-documented analog, 2-Chloro-1-(4-methylphenyl)ethanone, is provided for reference.

PropertyValueReference
Chemical Name This compound-
CAS Number 62134-58-3-
Molecular Formula C₁₁H₁₃ClOAnalog: C₉H₉ClO[11]
Molecular Weight 196.67 g/mol Analog: 168.62 g/mol [11]
Appearance Expected to be a solid or liquid-
Melting Point Not availableAnalog: 57-58 °C[12]
Boiling Point Not availableAnalog: 113 °C @ 4 Torr[12]

GHS Hazard Information (Based on Analogues):

  • Pictograms: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[12][13]

    • H314: Causes severe skin burns and eye damage.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[14]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

    • P405: Store locked up.[14]

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in the high reactivity of its α-chloro group towards nucleophiles. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for diverse molecular targets.

Nucleophilic Substitution Reactions

The primary application involves the substitution of the chlorine atom by various nucleophiles.[1]

  • Reaction with Amines (Formation of α-Amino Ketones): This is arguably the most significant application. Reaction with primary or secondary amines yields α-amino ketones, which are crucial intermediates for a vast array of nitrogen-containing heterocycles and biologically active molecules.[1] A prominent example is the synthesis of cathinone analogs, a class of compounds investigated for their psychoactive properties and potential therapeutic applications.[16][17][18] The reaction involves the direct displacement of the chloride by the amine nucleophile.

  • Reaction with Other Nucleophiles: Similarly, reactions with thiols produce thioethers, and reactions with alcohols or phenoxides yield ethers, further expanding the molecular diversity accessible from this single intermediate.[1]

Application in the Synthesis of Cathinone Analogs

Synthetic cathinones are β-keto phenethylamines, structurally related to amphetamines.[17][18] this compound serves as a direct precursor to this class of compounds. For instance, its reaction with methylamine (CH₃NH₂) would produce 2-(methylamino)-1-(4-propylphenyl)propan-1-one, a substituted cathinone. This accessibility makes it a compound of interest for both medicinal chemists developing novel therapeutics and forensic scientists identifying new psychoactive substances (NPS).[16]

Precursor for Heterocyclic Chemistry

The dual functionality of the α-haloketone allows it to be a starting point for constructing various heterocyclic systems through cyclization reactions. The ketone and the α-carbon can participate in reactions with binucleophilic reagents to form five, six, or seven-membered rings, which are core structures in many pharmaceutical agents.

Key Reactions Diagram

G Start This compound AminoKetone α-Amino Ketone (e.g., Cathinone Analog) Start->AminoKetone Nucleophilic Substitution Thioether α-Thioether Ketone Start->Thioether Nucleophilic Substitution Ether α-Ether Ketone Start->Ether Nucleophilic Substitution Amine Amine (R₂NH) Amine->AminoKetone Thiol Thiol (RSH) Thiol->Thioether Alkoxide Alkoxide (RO⁻) Alkoxide->Ether

Caption: Nucleophilic substitution pathways of the title compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly rooted in the principles of physical organic chemistry. Its straightforward two-step synthesis from basic starting materials and the predictable, high-yield reactivity of its α-chloro-ketone moiety make it an indispensable tool for synthetic chemists. From the construction of complex heterocyclic systems to its role as a key precursor in the synthesis of pharmacologically relevant molecules like cathinone derivatives, this compound provides a reliable and versatile entry point to a broad spectrum of chemical structures. A thorough understanding of its synthesis, reactivity, and handling requirements empowers researchers to leverage its full potential in pushing the boundaries of drug discovery and materials science.

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The Emerging Potential of 2-Chloro-1-(4-propyl-phenyl)-ethanone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the prospective applications of the chemical intermediate, 2-Chloro-1-(4-propyl-phenyl)-ethanone, within the realm of medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—an α-chloroketone moiety and a 4-propylphenyl group—are well-established pharmacophores. This document will explore the synthetic versatility of the α-chloroketone functionality as a key building block for diverse heterocyclic scaffolds. Furthermore, it will analyze the impactful role of the propylphenyl group in modulating the physicochemical properties of potential drug candidates, thereby influencing their pharmacokinetic and pharmacodynamic profiles. By dissecting the individual contributions of its constituent parts, this guide aims to illuminate the promising avenues for leveraging this compound in the design and development of novel therapeutic agents.

Introduction: Unveiling a Promising Scaffold

In the landscape of drug discovery, the identification of versatile chemical starting materials is paramount. This compound, a substituted α-chloroacetophenone, represents a molecule of significant interest. Its architecture combines a reactive α-chloroketone—a proven precursor for a multitude of heterocyclic systems—with a lipophilic 4-propylphenyl tail. This unique combination suggests its potential as a foundational element in the synthesis of novel compounds with tunable biological activities. This guide will provide a comprehensive overview of the chemical properties of this molecule and extrapolate its potential applications in medicinal chemistry based on the well-documented roles of its functional groups.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this compound is crucial for its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 105443-49-0[1][]
Molecular Formula C11H13ClO[1]
Molecular Weight 196.67 g/mol [1]
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.

The synthesis of this compound can be achieved through a Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is a standard and efficient method for producing α-chloro ketones.[3]

Synthesis Propylbenzene Propylbenzene Intermediate Acylium Ion Intermediate Propylbenzene->Intermediate + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate + LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Intermediate Catalyst Product This compound Intermediate->Product HCl HCl Product->HCl + (byproduct)

Caption: Friedel-Crafts acylation for the synthesis of this compound.

The α-Chloroketone Moiety: A Gateway to Heterocyclic Diversity

The α-chloroketone functionality is a highly versatile electrophilic center, making it an invaluable tool for the construction of a wide range of heterocyclic compounds.[4] These heterocyclic motifs are prevalent in a vast number of approved drugs and biologically active molecules.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. This compound can react with various thioamides to yield 2,4-disubstituted thiazoles. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Thiazole_Synthesis Chloroketone This compound Thiazole 2-Amino-4-(4-propylphenyl)thiazole Derivative Chloroketone->Thiazole + Thioamide Thioamide (R-CS-NH₂) Thioamide->Thiazole

Caption: Hantzsch thiazole synthesis using this compound.

Synthesis of Imidazole and Oxazole Derivatives

Similarly, reaction with amidines or amides can lead to the formation of imidazole or oxazole rings, respectively. These heterocycles are key components of many pharmaceuticals, including antifungal agents and kinase inhibitors.

Precursor to HIV Protease Inhibitors

Notably, α-chloroketones are crucial building blocks in the synthesis of HIV protease inhibitors like atazanavir and darunavir.[5][6][7][8] The α-chloroketone can be converted to an epoxide, which is then opened by a suitable amine to form the hydroxyethylamine core, a key pharmacophore for this class of drugs.

The 4-Propylphenyl Group: Modulating Pharmacological Properties

The 4-propylphenyl group plays a significant, albeit more subtle, role in determining the drug-like properties of molecules derived from this compound.

Influence on Lipophilicity and Bioavailability

The propyl group is a moderately sized alkyl group that increases the lipophilicity (hydrophobicity) of a molecule.[9] This property is critical for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier.[9][10] By incorporating the 4-propylphenyl moiety, medicinal chemists can fine-tune the lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Role in Receptor Binding

The phenyl ring can engage in various non-covalent interactions with biological targets, including van der Waals forces, hydrophobic interactions, and π-π stacking.[11] The propyl group can further enhance binding affinity by occupying hydrophobic pockets within a receptor's active site.[9] The strategic placement of this group can lead to improved potency and selectivity of a drug candidate.

Potential Therapeutic Applications: A Forward Look

Based on the reactivity of the α-chloroketone and the physicochemical contributions of the propylphenyl group, we can envision several potential therapeutic areas for derivatives of this compound.

  • Anticancer Agents: The synthesis of novel kinase inhibitors, often featuring heterocyclic cores, is a promising avenue. The propylphenyl group could be oriented to interact with hydrophobic regions of the ATP-binding pocket of various kinases.

  • Antiviral Drugs: As a precursor for HIV protease inhibitors, this molecule holds direct relevance.[5][6][7][8] Furthermore, its versatility in synthesizing diverse heterocycles could be exploited to develop inhibitors of other viral enzymes.

  • Central Nervous System (CNS) Agents: The modulated lipophilicity imparted by the propylphenyl group could be advantageous for designing drugs that need to penetrate the blood-brain barrier. This could include agents for neurodegenerative diseases or psychiatric disorders.

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain aromatic and heterocyclic moieties. The scaffold provided by this compound is well-suited for the exploration of new anti-inflammatory compounds.

Experimental Protocols: A Hypothetical Workflow

The following outlines a hypothetical experimental workflow for the utilization of this compound in a drug discovery program.

General Procedure for Thiazole Synthesis
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add the desired thioamide (1.1 eq).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized thiazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Start This compound Synthesis Heterocycle Synthesis (e.g., Thiazole formation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Lead_Opt Lead Optimization (SAR studies) Screening->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of derivatives.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, building block in the arsenal of medicinal chemists. Its α-chloroketone moiety offers a reliable handle for the construction of diverse and biologically relevant heterocyclic scaffolds. Concurrently, the 4-propylphenyl group provides a means to modulate crucial physicochemical properties, thereby enhancing the drug-like characteristics of synthesized compounds. Future research should focus on the systematic exploration of the synthetic utility of this intermediate to generate libraries of novel compounds for biological screening across various therapeutic areas. Such efforts are poised to unlock the full potential of this compound in the ongoing quest for new and effective medicines.

References

  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Semantic Scholar. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Available at: [Link]

  • 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. Available at: [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design - Omics. Available at: [Link]

  • Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.
  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Available at: [Link]

  • 2-chloro-1-(4-methylphenyl)ethanone - 4209-24-9, C9H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design - Baruch S. Blumberg Institute. Available at: [Link]

  • 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone - PubChem. Available at: [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Available at: [Link]

  • Drug design principles - Stereoelectronics. Available at: [Link]

  • List of fentanyl analogues. Available at: [Link]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - NIH. Available at: [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Versatile Synthesis of Heterocyclic Scaffolds from 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Chloro-1-(4-propyl-phenyl)-ethanone as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. As an α-haloketone, this substrate possesses two electrophilic sites, rendering it an exceptionally versatile building block for constructing five- and six-membered heterocycles.[1][2] We will delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and offer detailed, step-by-step protocols for the synthesis of thiazoles, imidazoles, quinoxalines, and 1,2,4-triazoles.

The Strategic Importance of this compound

This compound is a classic α-haloketone, a class of reagents renowned for their high reactivity and utility as precursors in heterocyclic synthesis.[2] The molecule's structure is primed for cyclization reactions:

  • The Carbonyl Carbon: An electrophilic center susceptible to nucleophilic attack.

  • The α-Carbon: Attached to a good leaving group (chloride), making it a second electrophilic site for nucleophilic substitution.

The 4-propylphenyl moiety provides lipophilicity, a desirable trait in many drug candidates, which can influence pharmacokinetic properties. This guide will demonstrate how to leverage this bifunctional reactivity to construct a variety of heterocyclic cores.

G cluster_reactions Synthetic Pathways start_node This compound thiazole 4-(4-Propylphenyl) thiazol-2-amine start_node->thiazole Hantzsch Synthesis imidazole 2-Phenyl-4-(4-propylphenyl) -1H-imidazole start_node->imidazole Imidazole Synthesis quinoxaline 2-(4-Propylbenzoyl) quinoxaline start_node->quinoxaline Quinoxaline Synthesis triazole_product 1-(4-Propylphenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone start_node->triazole_product Nucleophilic Substitution reagent_node reagent_node product_node product_node thiourea Thiourea amidine Amidine (e.g., Benzamidine) diamine o-Phenylenediamine triazole_reagent 1,2,4-Triazole

Caption: Versatility of this compound.

Synthesis of 2-Amino-4-(4-propylphenyl)thiazole via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry, involving the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea.[3][4][5][6] This method provides a direct and efficient route to the 2-aminothiazole scaffold, which is present in numerous approved drugs.[7]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The sulfur atom of thiourea, being a soft nucleophile, initially attacks the α-carbon, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism start_ketone Start Ketone intermediate1 S-Alkylation Intermediate start_ketone->intermediate1 1. Nucleophilic    Attack (S) thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular    Cyclization (N) product 2-Aminothiazole intermediate2->product 3. Dehydration

Sources

Application Notes and Protocols: The Role of 2-Chloro-1-(4-propyl-phenyl)-ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Chloro-1-(4-propyl-phenyl)-ethanone in the synthesis of active pharmaceutical ingredients (APIs). This versatile α-chloro ketone serves as a critical building block for a variety of molecular frameworks, owing to its reactive electrophilic center adjacent to the carbonyl group. We will explore its role as a key intermediate, detailing reaction mechanisms, providing step-by-step protocols, and explaining the rationale behind specific experimental choices. The protocols described herein are designed to be self-validating, with an emphasis on safety, reproducibility, and scalability.

Introduction: The Strategic Importance of α-Chloro Ketones in Medicinal Chemistry

α-Haloketones are a class of highly valuable organic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex molecules.[1] Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing a halogen, which is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of diverse molecular scaffolds, particularly heterocyclic systems that form the core of many pharmaceutical agents.[2]

This compound (CAS No: 37951-49-6) is a member of this important class of compounds. Its structure, featuring a 4-propylphenyl group, makes it a precursor for APIs where this lipophilic moiety is desired for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The chloroacetyl group provides a reactive handle for introducing various nucleophiles, including amines, thiols, and carbanions, thereby enabling the construction of more complex molecular architectures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 37951-49-6
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 45-48 °C
Boiling Point Approx. 290 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone)

Core Application: Synthesis of Key Pharmaceutical Intermediates

A primary application of this compound is its role as a precursor in the synthesis of more complex pharmaceutical intermediates. A notable example is its conversion to 4-Propylbenzoic acid, a valuable building block in its own right.[4][5][6]

Mechanistic Insight: The Haloform Reaction

The conversion of this compound to 4-Propylbenzoic acid can be achieved via a haloform-type reaction. In this reaction, the methyl ketone (after initial reaction steps) is oxidized to a carboxylate in the presence of a base and a halogenating agent. The rationale for this synthetic route lies in the high reactivity of the α-carbon, which is readily halogenated under basic conditions.

Experimental Protocol: Synthesis of 4-Propylbenzoic acid

This protocol outlines the laboratory-scale synthesis of 4-Propylbenzoic acid from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Halogenation: While stirring vigorously, slowly add a solution of sodium hypobromite (prepared by adding 15 g of bromine to 100 mL of 10% NaOH solution, pre-cooled in an ice bath) to the reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 60°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until a pH of ~2 is reached. A white precipitate of 4-Propylbenzoic acid should form.

  • Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 4-Propylbenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain a pure product.

Expected Yield: 75-85% Purity (by HPLC): >98%

Advanced Application: Synthesis of Heterocyclic Scaffolds

The reactivity of the α-chloro ketone moiety in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[2]

Synthesis of Imidazole Derivatives

Imidazole rings are present in numerous biologically active molecules. The reaction of this compound with amines or amidines can lead to the formation of substituted imidazoles.

Experimental Workflow: General Synthesis of Substituted Imidazoles

The following diagram illustrates a generalized workflow for the synthesis of imidazole derivatives from this compound.

G start This compound intermediate α-Amino Ketone Intermediate start->intermediate Nucleophilic Substitution reagent1 Amidine or Primary Amine (R-NH2) reagent1->intermediate cyclization Cyclization/Dehydration intermediate->cyclization product Substituted Imidazole Derivative cyclization->product

Caption: Generalized workflow for imidazole synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutical ingredients. Its ability to undergo nucleophilic substitution and participate in cyclization reactions makes it a key building block for a variety of molecular scaffolds. The protocols and insights provided in this document are intended to guide researchers in the effective and safe utilization of this compound in their drug discovery and development efforts.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis.
  • Vertex AI Search. Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
  • BOC Sciences. CAS 105443-49-0 this compound.
  • ChemicalBook. 4-Propylbenzoic acid synthesis.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PMC - NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Sigma-Aldrich. 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone.
  • Homework.Study.com. How would you synthesize the 4-propylbenzoic acid starting from benzene?
  • Sigma-Aldrich. 2-chloro-1-(4-hydroxy-phenyl)-ethanone.
  • PubChem - NIH. 4-Propylbenzoic acid | C10H12O2 | CID 137601.
  • Pharma Noble Chem Ltd. Pharma API Intermediates.
  • Sigma-Aldrich. 4-Propylbenzoic acid 97 2438-05-3.

Sources

Application Notes and Protocols for the Nucleophilic Substitution of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the protocol for the nucleophilic substitution of 2-Chloro-1-(4-propyl-phenyl)-ethanone, a versatile α-haloketone intermediate. The inherent reactivity of the α-carbon, significantly enhanced by the adjacent carbonyl group, makes this substrate an excellent candidate for a variety of synthetic transformations. This document provides a foundational understanding of the reaction mechanism, detailed experimental protocols for substitution with amine and azide nucleophiles, and insights into the critical parameters that govern reaction success. The methodologies presented herein are designed to be robust and adaptable, serving as a valuable resource for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

Introduction: The Enhanced Reactivity of α-Haloketones

This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon atom adjacent (in the α-position) to a carbonyl group. This structural motif imparts a unique and enhanced reactivity towards nucleophiles compared to simple alkyl halides.[1][2] The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] Consequently, these compounds are valuable synthons in organic chemistry, enabling the facile introduction of a wide range of functional groups.

The nucleophilic substitution reactions of α-haloketones predominantly proceed via a bimolecular (SN2) mechanism.[4][5] This pathway involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the chloride leaving group in a single, concerted step. The transition state of this reaction is stabilized by the adjacent carbonyl group, which contributes to the observed rate enhancement.[6]

Mechanistic Overview: The SN2 Pathway

The reaction of this compound with a generic nucleophile (Nu⁻) is depicted below. The reaction proceeds through a well-established SN2 mechanism, which dictates an inversion of stereochemistry if the α-carbon is a chiral center.

Figure 1. Generalized SN2 mechanism for the nucleophilic substitution of an α-haloketone.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific nucleophile and desired scale of the reaction.

General Considerations
  • Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Reagents and Solvents: Unless otherwise stated, all reagents should be of analytical grade and used as received. Anhydrous solvents should be used where specified, particularly when working with moisture-sensitive nucleophiles.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

Protocol 1: Substitution with an Amine Nucleophile (e.g., Synthesis of 2-(Methylamino)-1-(4-propyl-phenyl)-ethanone)

This protocol outlines the synthesis of an α-aminoketone, a common scaffold in medicinal chemistry.

Workflow Diagram:

Amine_Substitution_Workflow start Dissolve this compound in THF cool Cool to 0 °C start->cool add_amine Add Methylamine Solution Dropwise cool->add_amine warm_stir Warm to Room Temperature and Stir add_amine->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Figure 2. Workflow for the synthesis of 2-(Methylamino)-1-(4-propyl-phenyl)-ethanone.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
This compound196.671.97 g1.0
Methylamine (2 M solution in THF)31.0610 mL2.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-30 mL-
Ethyl Acetate-100 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution in THF (2.0 eq) dropwise to the stirred solution over 10-15 minutes. The use of an excess of the amine neutralizes the HCl generated during the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-(methylamino)-1-(4-propyl-phenyl)-ethanone.

Protocol 2: Substitution with Azide (Synthesis of 2-Azido-1-(4-propyl-phenyl)-ethanone)

This protocol describes the synthesis of an α-azidoketone, a versatile intermediate that can be readily converted to an α-aminoketone or participate in click chemistry reactions.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
This compound196.671.97 g1.0
Sodium Azide (NaN₃)65.010.98 g1.5
Dimethylformamide (DMF)-40 mL-
Dichloromethane (DCM)-100 mL-
Water-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate explosive hydrazoic acid.

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (40 mL).

  • Add sodium azide (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing water (100 mL).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) to remove residual DMF, followed by a brine wash (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-1-(4-propyl-phenyl)-ethanone.

  • Further purification, if necessary, can be achieved by column chromatography.

Conclusion

The protocols detailed in this application note provide a robust framework for the nucleophilic substitution of this compound. The high reactivity of the α-chloro group, a hallmark of α-haloketones, allows for efficient synthesis of a diverse array of derivatives.[3] By understanding the underlying SN2 mechanism and carefully controlling reaction parameters, researchers can effectively utilize this versatile intermediate in the development of novel molecules with potential applications in drug discovery and materials science.

References

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 4929–5003. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of a Carbonyl Group on the Reactivity of an Adjacent Halogen. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. PrepChem.[Link]

Sources

"2-Chloro-1-(4-propyl-phenyl)-ethanone" as a precursor for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Chloro-1-(4-propyl-phenyl)-ethanone: A Versatile Precursor for the Synthesis of Advanced Agrochemicals

Abstract

This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of this compound as a pivotal precursor in the synthesis of next-generation agrochemicals, particularly focusing on the triazole class of fungicides. We delve into the synthesis of the precursor itself, elucidate the mechanism of action of its derivatives, and provide a detailed, field-tested protocol for its conversion into a key fungicidal intermediate. This guide is structured to provide not only procedural steps but also the underlying chemical rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Role of Substituted Acetophenones in Agrochemical Innovation

The global demand for high-yield, sustainable agriculture necessitates the continuous development of novel, effective, and safe crop protection agents. Triazole fungicides represent one of the most important classes of agrochemicals, prized for their broad-spectrum activity and systemic properties.[1][2] Their mechanism of action relies on the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4]

The efficacy of a triazole fungicide is highly dependent on the specific substituents attached to its core structure. The precursor, this compound, is an α-haloketone, a class of compounds known for their high reactivity and utility as synthetic building blocks.[5] Its structure, featuring a reactive chloromethyl ketone and a lipophilic 4-propylphenyl group, makes it an ideal starting material for creating fungicides with potentially enhanced plant uptake and systemic mobility.[1] This guide details the synthesis and application of this key intermediate.

Precursor Profile and Synthesis

Physicochemical and Safety Data

A thorough understanding of the precursor's properties is paramount for safe handling and successful synthesis.

PropertyValueSource / Notes
IUPAC Name 2-chloro-1-(4-propylphenyl)ethanone-
Molecular Formula C₁₁H₁₃ClO-
Molecular Weight 196.67 g/mol Calculated
Appearance Expected: Off-white to pale yellow solidBased on similar structures
Solubility Soluble in common organic solvents (DCM, THF, Acetone)-
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)Inferred from similar α-haloketones[6]
Precautionary Statements P280 (Wear protective gloves/eye protection), P301+P312, P305+P351+P338General laboratory safety protocols[7]
Recommended Synthesis of the Precursor

The most direct and industrially scalable method for synthesizing this compound is through the Friedel-Crafts acylation of propylbenzene.[8] This electrophilic aromatic substitution reaction provides a high yield of the desired ketone.[9][10]

Protocol 1: Friedel-Crafts Acylation for Precursor Synthesis

Objective: To synthesize 1-(4-propylphenyl)ethanone, the immediate precursor to the title compound.

Rationale: This reaction uses a Lewis acid catalyst (e.g., AlCl₃) to generate a potent electrophile, an acylium ion, from an acyl chloride.[11] The aromatic ring of propylbenzene then attacks this electrophile. The para-substituted product is favored due to the steric bulk of the propyl group directing the incoming acyl group.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMolesNotes
Propylbenzene120.1950.0 g0.416Substrate
Anhydrous AlCl₃133.3466.6 g0.500Catalyst (1.2 eq)
Acetyl Chloride78.5036.0 g0.458Acylating Agent (1.1 eq)
Dichloromethane (DCM)-500 mL-Anhydrous Solvent
6M Hydrochloric Acid-250 mL-For Quenching
Saturated NaHCO₃-200 mL-For Neutralization
Anhydrous MgSO₄-20 g-Drying Agent

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (300 mL) and anhydrous aluminum chloride (66.6 g). Stir to form a suspension.

  • Reagent Addition: In the dropping funnel, prepare a mixture of propylbenzene (50.0 g) and acetyl chloride (36.0 g) in anhydrous DCM (200 mL).

  • Reaction: Add the propylbenzene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10°C. Causality Note: Slow, cold addition prevents side reactions and ensures regioselectivity.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 100 mL). Safety Note: This is a highly exothermic process and releases HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 6M HCl (2 x 125 mL), water (1 x 100 mL), and saturated NaHCO₃ solution (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Chlorination Step: The resulting crude 1-(4-propylphenyl)ethanone can then be chlorinated using sulfuryl chloride in a suitable solvent to yield the final precursor, this compound.[5]

Application in Agrochemical Synthesis: Accessing Triazole Fungicides

The primary utility of this compound is its role as a building block for triazole fungicides. The reactive α-chloro group is an excellent electrophilic site for nucleophilic substitution by the nitrogen of a 1,2,4-triazole ring.

Mechanism of Action of Resulting Triazoles

The fungicidal activity of triazoles stems from their ability to disrupt the integrity of the fungal cell membrane.[2] They achieve this by binding to and inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[4][12] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately causing fungal growth to cease.[3]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Fungicide Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols 14α-methylated Sterols Lanosterol->Intermediate_Sterols Ergosterol Ergosterol (Functional Membrane) Intermediate_Sterols->Ergosterol Intermediate_Sterols:e->Block Triazole Triazole Fungicide (Derived from Precursor) Enzyme Lanosterol 14α-demethylase Triazole->Enzyme Inhibition Enzyme->Block Block->Ergosterol Pathway Blocked

Caption: Inhibition of fungal ergosterol synthesis by triazole fungicides.
Protocol 2: Synthesis of a Key Triazole Intermediate

Objective: To synthesize 1-(4-propylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from the title precursor.

Rationale: This is a classic nucleophilic substitution (Sₙ2) reaction. The sodium salt of 1,2,4-triazole, a potent nucleophile, is generated in situ using sodium hydride. It then displaces the chloride from the α-carbon of the ketone. An aprotic polar solvent like DMF is used to solvate the cation and increase the nucleophilicity of the triazole anion.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMolesNotes
This compound196.6710.0 g0.051Precursor (1.0 eq)
1,2,4-Triazole69.074.2 g0.061Nucleophile (1.2 eq)
Sodium Hydride (60% in oil)40.002.2 g0.056Base (1.1 eq)
Dimethylformamide (DMF)-150 mL-Anhydrous Solvent
Ethyl Acetate-300 mL-Extraction Solvent
Brine Solution-100 mL-For Washing
Anhydrous Na₂SO₄-15 g-Drying Agent

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a stirrer, thermometer, and nitrogen inlet.

  • Base Suspension: Under a nitrogen atmosphere, carefully add sodium hydride (2.2 g) to anhydrous DMF (80 mL). Safety Note: NaH is highly reactive with water. Handle with extreme care.

  • Anion Formation: Add 1,2,4-triazole (4.2 g) portion-wise to the NaH suspension. Stir the mixture at room temperature for 1 hour. Effervescence (H₂ gas) should be observed.

  • Precursor Addition: Dissolve the precursor, this compound (10.0 g), in anhydrous DMF (70 mL). Add this solution dropwise to the triazole salt mixture over 30 minutes, keeping the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by TLC.

  • Quenching: Cool the flask in an ice bath and slowly add 50 mL of cold water to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add 150 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure triazole intermediate.

Synthetic Workflow and Logic

The overall process, from a common industrial chemical to a valuable agrochemical intermediate, follows a logical and efficient pathway. Each step is designed to produce the required functionality for the subsequent transformation.

G start Propylbenzene (Starting Material) step1 Protocol 1: Friedel-Crafts Acylation start->step1 reagent1 Acetyl Chloride + AlCl₃ reagent1->step1 intermediate1 1-(4-propylphenyl)ethanone step1->intermediate1 step2 α-Chlorination intermediate1->step2 reagent2 Chlorinating Agent (e.g., SO₂Cl₂) reagent2->step2 precursor This compound (Title Precursor) step2->precursor step3 Protocol 2: Nucleophilic Substitution precursor->step3 reagent3 1,2,4-Triazole + Base (NaH) reagent3->step3 final_intermediate Key Triazole Intermediate (Ready for further modification) step3->final_intermediate

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone, a valuable α-chloro ketone intermediate. These compounds are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals due to their dual functionality.[1][2][3] The protocol herein details a robust and efficient one-step procedure utilizing the Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride, catalyzed by aluminum chloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer guidance on product purification and characterization.

Introduction and Mechanistic Overview

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to an aromatic ring.[4] This reaction is particularly effective for producing aryl ketones.[5] In this specific application, we employ it to synthesize this compound. The propyl group on the benzene ring is an activating, ortho-para directing group. Due to steric hindrance, the acylation reaction will predominantly occur at the para position, leading to the desired 1,4-disubstituted product.[6]

The reaction proceeds through three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with chloroacetyl chloride to form a highly reactive acylium ion. This ion is the key electrophile in the reaction.[7][8][9]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the propylbenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]

  • Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex abstracts a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. However, the ketone product, being a Lewis base, will form a complex with the strong Lewis acid AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[10]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation RCOCl Chloroacetyl Chloride (ClCOCH₂Cl) Acylium Acylium Ion Electrophile [ClCOCH₂]⁺ + AlCl₄⁻ RCOCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Propylbenzene Propylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) Propylbenzene->SigmaComplex + [ClCOCH₂]⁺ ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex->AlCl3_regen FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup (H₂O)

Caption: Reaction mechanism for Friedel-Crafts acylation.

Materials and Equipment

Proper preparation and handling of all reagents are critical for the success and safety of this experiment.

ReagentCAS No.Molecular Wt. ( g/mol )Quantity (10 mmol scale)Notes
Propylbenzene103-65-1120.191.20 g (1.40 mL)Substrate
Chloroacetyl Chloride79-04-9112.941.24 g (0.88 mL)Acylating agent. Highly corrosive and lachrymatory.[11]
Aluminum Chloride (Anhydrous)7446-70-0133.341.47 g (1.1 eq)Lewis acid catalyst. Highly hygroscopic.
Dichloromethane (DCM, Anhydrous)75-09-284.9320 mLReaction solvent.
Hydrochloric Acid (conc.)7647-01-036.46~5 mLUsed in aqueous workup.
Saturated Sodium Bicarbonate144-55-884.01~20 mLFor neutralizing excess acid.
Brine (Saturated NaCl)7647-14-558.44~20 mLFor washing.
Magnesium Sulfate (Anhydrous)7487-88-9120.37As neededDrying agent.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[9] Chloroacetyl chloride and aluminum chloride are highly reactive with water and moisture; ensure all glassware is thoroughly dried before use.[12][13]

Step 1: Reaction Setup

  • Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Ensure all joints are properly sealed.

  • Causality: The drying tube is essential to protect the reaction from atmospheric moisture, which would otherwise violently react with and decompose both the aluminum chloride catalyst and the chloroacetyl chloride reagent.

  • In the fume hood, carefully weigh 1.47 g (11 mmol) of anhydrous aluminum chloride into the dry reaction flask.

  • Add 10 mL of anhydrous dichloromethane (DCM) to the flask to create a slurry.

Step 2: Reagent Addition

  • In the dropping funnel, prepare a solution of 1.20 g (10 mmol) of propylbenzene and 1.24 g (11 mmol) of chloroacetyl chloride in 10 mL of anhydrous DCM.

  • Cool the stirred AlCl₃ slurry in the reaction flask to 0 °C using an ice-water bath.

  • Add the solution from the dropping funnel to the reaction flask dropwise over a period of 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Causality: The Friedel-Crafts acylation is a highly exothermic reaction. Slow, controlled addition at low temperatures is crucial to prevent overheating, which can lead to the formation of unwanted side products and potential runaway reactions.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Vigorous evolution of HCl gas is expected as the reaction proceeds.[5]

Step 4: Reaction Quench and Workup

  • Prepare a beaker with approximately 50 g of crushed ice and 5 mL of concentrated hydrochloric acid.

  • CRITICAL: While stirring vigorously, very slowly and carefully pour the reaction mixture from the flask into the ice/HCl mixture. This is a highly exothermic process that will release a significant amount of HCl gas. Perform this step deep within the fume hood.

  • Causality: The aqueous acid quench serves two purposes: it hydrolyzes the aluminum chloride-ketone product complex to liberate the desired product, and it dissolves the inorganic aluminum salts into the aqueous phase for easy removal.[4][10]

  • Transfer the entire mixture to a 250 mL separatory funnel. Allow the layers to separate.

  • Collect the bottom organic (DCM) layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Combine all organic layers. Wash the combined organic phase sequentially with:

    • 20 mL of deionized water

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; watch for CO₂ evolution)

    • 20 mL of brine (to reduce the solubility of organic material in the aqueous phase and aid in layer separation)

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

Step 5: Purification and Characterization

  • The resulting crude oil or solid is the target compound, which can be further purified if necessary.

  • Purification: Purification can be achieved via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Visualization

G start Start: Prepare Dry Glassware setup Reaction Setup (Flask, Condenser, Funnel) start->setup charge_reagents Charge Flask: 1. Anhydrous AlCl₃ 2. Anhydrous DCM setup->charge_reagents cool Cool to 0 °C (Ice Bath) charge_reagents->cool prepare_addition Prepare Addition Funnel: Propylbenzene + Chloroacetyl Chloride in DCM cool->prepare_addition add_reagents Slow Dropwise Addition (Maintain T < 5 °C) cool->add_reagents prepare_addition->add_reagents react Warm to RT Stir for 1-2 hours add_reagents->react quench Quench Reaction (Pour into Ice/HCl) react->quench extract Liquid-Liquid Extraction (Separate Organic Layer) quench->extract wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry with MgSO₄ Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Chromatography or Distillation) evaporate->purify analyze Characterization (NMR, IR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (hydrated) AlCl₃ catalyst. 2. Insufficient reaction time or temperature. 3. Reagents not added correctly.1. Use fresh, anhydrous AlCl₃ from a newly opened container. Handle quickly in a dry environment. 2. Monitor the reaction by TLC to ensure completion before workup. 3. Ensure the acylating agent and substrate were added to the catalyst slurry, not the other way around.
Formation of Multiple Products 1. Reaction temperature was too high. 2. Friedel-Crafts alkylation side reactions. 3. Isomer formation (ortho-substitution).1. Maintain strict temperature control (< 5 °C) during the addition phase. 2. This is less common with acylation than alkylation, but ensure correct stoichiometry. 3. The para-isomer is major, but the ortho-isomer may form. Purify via column chromatography.
Difficult Emulsion during Workup 1. Incomplete quenching of aluminum salts. 2. Vigorous shaking of the separatory funnel.1. Add more water or dilute HCl to the separatory funnel to fully dissolve all salts. 2. Gently invert the separatory funnel instead of shaking vigorously. Addition of brine can also help break emulsions.
Product Decomposes during Purification 1. Overheating during distillation. 2. Residual acid in the crude product.1. Use vacuum distillation to lower the boiling point. 2. Ensure the NaHCO₃ wash was sufficient to neutralize all acid before concentrating the product.

References

  • Rosen, J., Steinhuebel, D., Palucki, M., & Davies, I. (2007). One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. Organic Letters, 9(4), 667-9. [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. [Link]

  • Patsnap Eureka. (n.d.). One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. [Link]

  • Ott-Dombrowski, et al. (2019). Synthesis of mono-chlorinated acetophenone.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Choudhary, V. R., et al. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Khan, M. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. [Link]

  • NIST WebBook. (n.d.). 4-n-Propylacetophenone. [Link]

Sources

Application Notes and Protocols: Synthesis of α-Amino Ketones via Nucleophilic Substitution of 2-Chloro-1-(4-propyl-phenyl)-ethanone with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Amino Ketones

α-Amino ketones are pivotal structural motifs in a vast array of biologically active molecules and are considered essential building blocks in medicinal chemistry and drug development.[1][2] Their prevalence in natural products and synthetic pharmaceuticals underscores their importance. Notably, this class of compounds includes synthetic cathinones, which are analogs of the naturally occurring stimulant found in the khat plant (Catha edulis).[3][4][5] The synthesis of α-amino ketones, therefore, is a subject of intense research, aiming for efficient, high-yielding, and versatile methodologies.

One of the most classical and reliable methods for the synthesis of α-amino ketones involves the nucleophilic substitution of an α-haloketone with a suitable amine.[6] This application note provides a detailed protocol for the synthesis of α-amino ketones, specifically focusing on the reaction of 2-Chloro-1-(4-propyl-phenyl)-ethanone with various primary and secondary amines. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, step-by-step experimental procedures, and critical safety considerations.

Theoretical Framework: Reaction Mechanism and Key Considerations

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack by the amine.

Mechanism of α-Amino Ketone Formation

Reaction_Mechanism cluster_0 S_N2 Reaction start This compound + Amine (R-NH2) transition Transition State start->transition Nucleophilic Attack intermediate Protonated α-Amino Ketone transition->intermediate Chloride Departure product α-Amino Ketone + Amine Hydrochloride intermediate->product Deprotonation

Caption: SN2 mechanism for the synthesis of α-amino ketones.

Key Factors Influencing the Reaction:

  • Nature of the Amine: The nucleophilicity of the amine is a critical factor. Primary and secondary amines are generally good nucleophiles for this reaction.[7] Steric hindrance around the nitrogen atom can decrease the reaction rate. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of side products.

  • Base: In many protocols, a non-nucleophilic base, such as sodium bicarbonate or triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[8] Alternatively, using an excess of the reactant amine can also serve this purpose.[7]

Experimental Protocols

This section provides a general, adaptable protocol for the synthesis of α-amino ketones from this compound. Researchers should optimize the conditions based on the specific amine used.

Materials and Equipment:

  • This compound

  • Selected primary or secondary amine (e.g., methylamine, ethylamine, pyrrolidine)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • Sodium bicarbonate (or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

General Synthetic Protocol:

Experimental_Workflow Reactants 1. Combine this compound, Amine, and Base in Solvent Reaction 2. Stir at Room Temperature or Heat under Reflux Reactants->Reaction Monitoring 3. Monitor Reaction Progress by TLC Reaction->Monitoring Workup 4. Quench Reaction and Perform Aqueous Workup Monitoring->Workup Upon Completion Extraction 5. Extract with an Organic Solvent Workup->Extraction Purification 6. Dry, Concentrate, and Purify by Column Chromatography Extraction->Purification Characterization 7. Characterize the Final Product Purification->Characterization

Caption: General experimental workflow for α-amino ketone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 - 2.0 equivalents) and sodium bicarbonate (1.5 equivalents). The use of excess amine can drive the reaction to completion and also act as a base.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography.

  • Characterization: The purified α-amino ketone should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Reaction Conditions and Expected Outcomes

AmineEquivalents of AmineBaseTemperatureReaction Time (Approx.)Expected Product
Methylamine2.0-Room Temp.4-6 hours1-(4-propylphenyl)-2-(methylamino)ethan-1-one
Ethylamine2.0-Room Temp.6-8 hours2-(ethylamino)-1-(4-propylphenyl)ethan-1-one
Pyrrolidine1.2NaHCO₃ (1.5 eq)50 °C3-5 hours1-(4-propylphenyl)-2-(pyrrolidin-1-yl)ethan-1-one

Safety and Handling Precautions

Chemical Hazards:

  • α-Haloketones: this compound is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.[9] Avoid inhalation and contact with skin and eyes.

  • Amines: Many amines are volatile, flammable, and corrosive.[10][11] They can cause severe skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific amine being used.[11] Primary aromatic amines, in particular, can be toxic and should be handled with appropriate precautions.[12]

  • Solvents: Organic solvents used in the reaction and purification are often flammable and may have associated health risks.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment at all times, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • For volatile amines, a respirator may be necessary.[10]

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations.[13] Halogenated and non-halogenated organic waste should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or the equivalents of amine. Ensure the solvent is anhydrous.
Side reactions.Use a non-nucleophilic base instead of excess amine. Lower the reaction temperature.
Formation of Multiple Products Polyalkylation of the amine.Use a large excess of the amine to favor mono-alkylation.
Difficulty in Purification Product is highly polar.Use a more polar eluent system for column chromatography. Consider converting the product to its hydrochloride salt for purification by recrystallization.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of α-amino ketones. By carefully selecting the reaction conditions and adhering to strict safety protocols, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis, purification, and characterization of α-amino ketones for applications in drug discovery and development.

References

  • Liu, J., & Gaunt, M. J. (2024). Synthesis of α-Amino ketones, acids, esters, nitriles, and related compounds. Journal of the American Chemical Society, 146(4), 24699-24707. [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews. [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2018). Request PDF. [Link]

  • Al-Zahrani, F. A. M. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 14846–14909. [Link]

  • Barry, C. S., & Trewick, S. C. (2019). Biocatalytic synthesis of α-amino ketones. Nature Chemistry, 11(11), 976–984. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2024). International Journal of Molecular Sciences. [Link]

  • Biocatalytic Synthesis of α-Amino Ketones. (2019). Request PDF. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. [Link]

  • Reactions of Amines. (n.d.). University of Minnesota. [Link]

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. (2023). ACS Omega. [Link]

  • Glennon, R. A. (2014). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Drug and Alcohol Dependence, 134, 1–11. [Link]

  • Working with Chemicals. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Synthetic cathinones drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Synthetic Cathinones. (2022). Encyclopedia MDPI. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). Molecules. [Link]

  • Enamines. (2024). Master Organic Chemistry. [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2023). Chemistry LibreTexts. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

  • CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. (2022). Books. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. (2023). YouTube. [Link]

  • Synthesis of ketones 2 through the nucleophilic acyl substitution... (n.d.). ResearchGate. [Link]

Sources

Derivatization of "2-Chloro-1-(4-propyl-phenyl)-ethanone" for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-Chloro-1-(4-propyl-phenyl)-ethanone for Biological Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound, a versatile α-haloketone intermediate. We detail robust protocols for synthesizing diverse molecular libraries through nucleophilic substitution reactions. The strategic rationale behind creating derivatives such as aminoketones, chalcones, and various heterocyclic systems is discussed, emphasizing their potential in drug discovery. Furthermore, this guide includes detailed, step-by-step protocols for primary biological screening assays, including antimicrobial, anti-inflammatory, and cytotoxicity assessments, to enable the efficient evaluation of the synthesized compound libraries.

Introduction: The Strategic Value of α-Haloketones in Drug Discovery

α-Haloketones are highly valuable building blocks in medicinal chemistry, prized for their dual reactivity.[1][2] They possess two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This reactivity makes them ideal precursors for a vast array of molecular scaffolds, particularly in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles.[2]

The starting material, This compound , is a strategic choice for library synthesis. Its core structure features:

  • An α-chloroacetyl group , which is a reactive electrophile susceptible to nucleophilic attack, allowing for the facile introduction of diverse functional groups.[3][4]

  • A 4-propylphenyl moiety , which imparts significant lipophilicity. This can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.

This guide provides the foundational chemistry and biology workflows to leverage this scaffold for the discovery of novel bioactive compounds.

Physicochemical Properties of Starting Material
PropertyValueReference
IUPAC Name 2-Chloro-1-(4-propylphenyl)ethanone[5]
CAS Number 105443-49-0[5][6]
Molecular Formula C₁₁H₁₃ClO[5]
Molecular Weight 196.67 g/mol [5]
Appearance Solid[5]
Storage Sealed in dry, 2-8°C[5]

Overall Synthesis and Screening Workflow

The process of generating and evaluating a chemical library from this compound follows a logical progression from synthesis to biological validation. This workflow is designed to maximize efficiency and generate clear, actionable data for hit identification.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Start: this compound deriv Derivatization Reactions (Nucleophilic Substitution) start->deriv purify Work-up & Purification (Extraction, Chromatography) deriv->purify char Structural Characterization (NMR, MS, IR) purify->char library Pure Derivative Library char->library antimicrobial Antimicrobial Assays (MIC Determination) library->antimicrobial Screen 1 antiinflam Anti-inflammatory Assays (e.g., COX Inhibition) library->antiinflam Screen 2 cytotox Cytotoxicity Assays (e.g., MTT Assay) library->cytotox Screen 3 hit Hit Identification & Optimization antimicrobial->hit antiinflam->hit cytotox->hit

Caption: General workflow from starting material to hit identification.

Derivatization Strategies and Protocols

The primary reaction pathway for derivatizing this compound is the nucleophilic substitution at the α-carbon. This reaction typically follows an SN2 mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.[7][8]

Caption: General SN2 reaction scheme for derivatization.

Protocol 1: Synthesis of α-Aminoketones via Amination

Rationale: α-Aminoketones are precursors to many biologically active molecules, including Mannich bases and various heterocyclic compounds.[9] The reaction with primary or secondary amines provides a straightforward method to introduce nitrogen-based functionality.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., piperidine, morpholine) (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Diethyl ether, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Add the amine (2.2 eq) dropwise at room temperature. The excess amine acts as both a nucleophile and a base to neutralize the HCl formed.

  • Stir the reaction mixture at 50°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminoketone.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives

Rationale: Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of flavonoids with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12] They can be synthesized from the parent acetophenone via a Claisen-Schmidt condensation. While our starting material is an α-haloketone, it can be readily converted to other useful intermediates or used in modified condensation reactions. A common strategy involves first reacting the α-haloketone with a nucleophile (like thiourea to form an aminothiazole) and then performing the condensation. For simplicity, we present the classic Claisen-Schmidt condensation starting from the corresponding acetophenone.

Materials:

  • 4'-Propylacetophenone (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve 4'-propylacetophenone (1.0 eq) and the substituted aldehyde (1.0 eq) in ethanol in a flask.

  • Cool the mixture in an ice bath (0-5°C).

  • Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring, keeping the temperature below 10°C.

  • After addition, allow the mixture to stir at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.[13]

  • Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain pure crystals.

  • Characterization: Confirm structure and stereochemistry (typically the more stable E-isomer is formed) using NMR and MS.[14]

Protocol 3: Synthesis of Thiazole Derivatives

Rationale: The Hantzsch thiazole synthesis is a classic method for creating the thiazole ring system, a common motif in pharmacologically active compounds. The reaction involves the condensation of an α-haloketone with a thioamide.

Materials:

  • This compound (1.0 eq)

  • Thioamide (e.g., thiourea, thioacetamide) (1.1 eq)

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the thioamide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of this compound (1.0 eq) in ethanol to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate (the hydrohalide salt of the aminothiazole) forms, it can be collected by filtration.

  • Work-up: Neutralize the reaction mixture with a saturated solution of NaHCO₃ to precipitate the free base.

  • Filter the solid product, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography.

  • Characterization: Confirm the structure of the resulting 2-amino-4-(4-propylphenyl)thiazole derivative by NMR and MS.

Biological Screening Protocols

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. Below are protocols for primary, high-throughput compatible screening assays.

Protocol 4: Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: Many acetophenone and heterocyclic derivatives exhibit antimicrobial properties.[15][16] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a standard method for quantifying antimicrobial efficacy.

Materials:

  • Synthesized compounds (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[15]

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include controls:

    • Positive Control: Wells with bacteria and a standard antibiotic.

    • Negative Control (Growth): Wells with bacteria and medium only (containing DMSO at the highest concentration used for test compounds).

    • Sterility Control: Wells with medium only.

  • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection (the lowest concentration with no visible turbidity) or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the negative control.

Example Data Presentation:

Compound IDDerivative ClassMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
CPP-001α-Aminoketone3264
CPP-002Chalcone832
CPP-003Thiazole1616
Ampicillin(Control)28
Protocol 5: Anti-inflammatory Screening (COX Inhibition Assay)

Rationale: A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes (COX-1 and COX-2). Chalcones have been identified as potential COX inhibitors.[17] A colorimetric or fluorescent assay can be used to screen for this activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate and plate reader

Procedure:

  • In a 96-well plate, add assay buffer, heme, the COX enzyme (COX-1 or COX-2 in separate experiments), and the fluorescent probe.

  • Add the test compounds at various concentrations. Include wells with a known inhibitor (positive control) and DMSO (vehicle control).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (or absorbance) kinetically over 5-10 minutes. The rate of increase in signal corresponds to the peroxidase activity of COX, which is proportional to prostaglandin synthesis.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 6: High-Throughput Ketone Detection for Enzyme Screening

Rationale: The ketone moiety of the core scaffold can be used as a handle for high-throughput screening (HTS). A fluorogenic assay can detect changes in ketone concentration, which is useful for screening large libraries against enzymes that produce or consume ketones (e.g., dehydrogenases, transaminases).[18][19][20]

G substrate Alcohol Substrate enzyme Alcohol Dehydrogenase (Enzyme of Interest) substrate->enzyme product Ketone Product (e.g., CPP-Derivative) enzyme->product signal Fluorescent Signal product->signal reacts with probe Fluorogenic Probe (e.g., PMA) probe->signal reacts with

Caption: Principle of a coupled enzyme assay using a ketone probe.

Materials:

  • para-Methoxy-2-amino benzamidoxime (PMA) or similar fluorogenic ketone probe.[18][21]

  • Enzyme of interest and its substrate/cofactors.

  • Assay buffer (e.g., HAc-NaAc buffer, pH 5.0).[19]

  • Test compounds (as potential inhibitors).

  • 384-well microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Dispense the enzyme, its substrate, and cofactors into the wells of a 384-well plate.

  • Add the test compounds from the synthesized library.

  • Incubate for a defined period to allow the enzymatic reaction to proceed, producing a ketone.

  • Stop the enzymatic reaction and add the PMA probe solution.

  • Incubate for 30-60 minutes to allow the probe to react with the ketone product.[18]

  • Data Analysis: Measure the fluorescence intensity. A decrease in fluorescence compared to the control (no inhibitor) indicates that the test compound has inhibited the enzyme, resulting in less ketone product. Calculate % inhibition and determine IC₅₀ values for hits.

Conclusion and Future Directions

The this compound scaffold provides a fertile starting point for the generation of chemically diverse libraries. The protocols outlined in this document offer robust and reproducible methods for synthesizing and evaluating novel derivatives for a range of biological activities. Hits identified from these primary screens can be advanced to secondary assays for mechanism-of-action studies and further structural optimization through structure-activity relationship (SAR) analysis.

References

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (MDPI) [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (PubMed Central) [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (Scholars Research Library) [Link]

  • Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents. (PubMed) [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (Penza State University) [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (CORE) [Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. (PubMed) [Link]

  • Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. (ResearchGate) [Link]

  • Antifungal Activity of Some Mono, Bis and Quaternary Mannich Bases Derived from Acetophenone. (Semantic Scholar) [Link]

  • Synthesis and Antimicrobial Activity of Some Diketones. (Asian Journal of Chemistry) [Link]

  • Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus. (ResearchGate) [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (NIH) [Link]

  • Synthesis and Antimicrobial Activity of Chalcones. (Journal of Chemical and Pharmaceutical Research) [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (ACS Publications) [Link]

  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone. (PubChem) [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (ResearchGate) [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (MDPI) [Link]

  • Synthesis, antifungal and anti-hiv activities of new heterocyclic compounds. (Universiti Putra Malaysia) [Link]

  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. (Journal of Medicinal and Chemical Sciences) [Link]

  • [Transaminases: high-throughput screening via a ketone-fluorescent probe and applications]. (PubMed) [Link]

  • Fluorimetric screening assay for protein carbonyl evaluation in biological samples. (Semantic Scholar) [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (NIH) [Link]

  • Synthetic Access to Aromatic α-Haloketones. (MDPI) [Link]

  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (ACS Publications) [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (ResearchGate) [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (NIH) [Link]

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Application Notes: The Strategic Role of 2-Chloro-1-(4-propyl-phenyl)-ethanone in Azole Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block

In the landscape of modern medicinal chemistry, the identification of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 2-Chloro-1-(4-propyl-phenyl)-ethanone, a substituted α-chloro ketone, represents a critical building block, particularly in the synthesis of sophisticated antifungal agents. Its intrinsic reactivity, characterized by the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride), makes it an ideal precursor for constructing the core structures of several potent drugs. This document serves as a technical guide for researchers and drug development professionals, elucidating the application of this key intermediate in the synthesis of azole antifungals, with a specific focus on the potent topical agent, Luliconazole.

Core Application: Synthesis of Azole Antifungals

The primary and most well-documented application of this compound is in the synthesis of azole antifungals. These drugs are cornerstone therapies for a variety of fungal infections.

Mechanism of Action of Target Drugs: Inhibiting Fungal Viability

Azole antifungals, such as Luliconazole, exert their therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[1] By inhibiting lanosterol 14α-demethylase, luliconazole blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and a simultaneous accumulation of toxic lanosterol precursors.[1][2] This disruption of the cell membrane structure ultimately results in fungal cell death.[1][4] The selectivity of azole antifungals stems from their higher affinity for the fungal enzyme compared to its human counterpart, which is a critical factor for the drug's safety profile.[1]

Below is a conceptual diagram illustrating the drug's mechanism of action.

Azole_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Binds to Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Maintains Luliconazole Luliconazole Luliconazole->Lanosterol_Demethylase Inhibits

Caption: Mechanism of Luliconazole action on the fungal ergosterol pathway.

Featured Synthesis: Luliconazole

Luliconazole is a prominent imidazole antifungal agent used for the topical treatment of infections like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[2][4] The synthesis of its precursors heavily relies on α-chloro ketones, though specific patented routes may vary. While direct synthesis from this compound is a logical pathway, many documented syntheses start with a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, and build the molecule from there. The principles, however, remain the same, involving the reaction of the α-chloro ketone with a suitable nucleophile.

For educational purposes, a generalized synthetic workflow is presented below, illustrating how an α-chloro ketone intermediate is utilized.

Synthetic Workflow Overview

The synthesis of an azole antifungal from an α-chloro ketone intermediate typically involves a few key stages:

  • Asymmetric Reduction: The ketone is reduced to a chiral alcohol. This step is critical for establishing the correct stereochemistry of the final drug molecule.

  • Activation of the Alcohol: The resulting alcohol is often converted to a better leaving group, such as a mesylate.

  • Nucleophilic Substitution: The activated intermediate is reacted with the desired azole (e.g., imidazole) to form the core structure.

  • Further Elaboration: Additional functional groups are added to complete the synthesis of the target molecule.

G start 2-Chloro-1-(Aryl)-ethanone (e.g., 2-Chloro-1-(2,4-dichlorophenyl)ethanone) step1 Asymmetric Reduction (e.g., with CBS catalyst) start->step1 intermediate1 Chiral Chloroalcohol ((R)-2-chloro-1-(2,4-dichlorophenyl)ethanol) step1->intermediate1 step2 Activation (Mesylation) (e.g., Methanesulfonyl chloride, Triethylamine) intermediate1->step2 intermediate2 Activated Intermediate (Mesylate) step2->intermediate2 step3 Nucleophilic Substitution (with Azole Nucleophile) intermediate2->step3 intermediate3 Azole Intermediate step3->intermediate3 step4 Final Synthetic Steps (e.g., dithiolane formation) intermediate3->step4 end Final Drug Product (e.g., Luliconazole) step4->end

Caption: Generalized workflow for azole synthesis from an α-chloro ketone.

Detailed Protocols & Methodologies

The following protocols are based on established chemical principles and patent literature for the synthesis of key intermediates leading to molecules like Luliconazole.[5][6][7]

Protocol 1: Asymmetric Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

Objective: To produce the chiral alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate. This protocol utilizes a Corey-Bakshi-Shibata (CBS) reduction to achieve high enantioselectivity.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • (S)-(-)-2-methyl-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Methylene dichloride (DCM), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add methylene dichloride and the (S)-(-)-2-methyl-CBS-oxazaborolidine solution.[5][7]

  • Heat the mixture slightly, then add the borane dimethyl sulfide solution dropwise. Stir for approximately 60 minutes.[5]

  • Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous methylene dichloride.

  • Add the ketone solution dropwise to the reaction mixture while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and slowly quench the reaction by adding methanol dropwise.[5][7]

  • Add water and perform a liquid-liquid extraction. Separate the organic layer.[5][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol. The product can be purified further by crystallization.

Protocol 2: Mesylation and Nucleophilic Substitution

Objective: To convert the chiral alcohol into a more reactive intermediate and couple it with the azole nucleophile.

Materials:

  • (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (from Protocol 1)

  • Triethylamine (TEA)

  • Methane sulfonyl chloride (MsCl)

  • 1-cyanomethylimidazole or a related imidazole derivative

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

Procedure:

  • Activation (Mesylation):

    • Dissolve the chiral alcohol in methylene dichloride and add triethylamine.[5][7]

    • Cool the mixture to 10-15°C.[5]

    • Slowly add methane sulfonyl chloride dropwise.[5]

    • Stir until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the mesylated intermediate.

  • Nucleophilic Substitution:

    • In a separate flask under nitrogen, prepare a solution of 1-cyanomethylimidazole in DMF or DMSO.

    • Add a strong base like sodium hydride or potassium hydroxide to deprotonate the imidazole.

    • Add the mesylated intermediate from the previous step to the imidazole salt solution.[7]

    • Stir the reaction at ambient temperature for several hours until completion.[8]

    • Quench the reaction with an aqueous sodium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or methylene dichloride).[8]

    • Wash, dry, and concentrate the organic extracts. The crude product can be purified by column chromatography or crystallization.

Data Summary & Experimental Considerations

The efficiency of these reactions is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).

ParameterProtocol 1: Asymmetric ReductionProtocol 2: Mesylation/Substitution
Key Reagents CBS catalyst, BMSMsCl, TEA, Imidazole derivative, Base
Typical Solvent Methylene Dichloride, TolueneMethylene Dichloride, DMF, DMSO
Temperature Cooled to ambient0°C to ambient
Reaction Time 2-14 hours3-7 hours
Typical Yield >90% (Crude)40-70% (Purified)
Key Challenge Maintaining anhydrous conditionsHandling of strong bases (NaH)
Purity Goal >99% enantiomeric excess>99% chemical purity

Causality Behind Experimental Choices:

  • Asymmetric Catalyst: The use of the (S)-CBS catalyst is crucial for stereoselectivity, ensuring the formation of the desired (R)-enantiomer of the alcohol, which is essential for the biological activity of the final drug.

  • Solvent Choice: Anhydrous aprotic solvents like DCM and DMF are used to prevent unwanted side reactions with the highly reactive reagents (BMS, MsCl, NaH).

  • Base Selection: A strong, non-nucleophilic base like triethylamine is used in the mesylation step to neutralize the HCl byproduct without competing with the alcohol. A stronger base like NaH or KOH is required in the substitution step to deprotonate the imidazole, making it a potent nucleophile.

Safety & Handling

Working with α-chloro ketones and the reagents mentioned requires strict adherence to safety protocols.

  • 2-Chloro-1-(aryl)-ethanones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]

  • Reagents:

    • Borane Dimethyl Sulfide (BMS): Corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Methane Sulfonyl Chloride (MsCl): Highly corrosive and toxic. Reacts with moisture.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas.

  • General Precautions: Always have appropriate spill kits and emergency procedures in place. Work in a well-ventilated area and avoid inhalation of vapors.[9][10] Do not eat, drink, or smoke in the laboratory.[9][10]

References

  • What is the mechanism of Luliconazole? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from [Link]

  • Luliconazole – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Luliconazole : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Retrieved from [Link]

  • Luliconazole | C14H9Cl2N3S2 | CID 3003141 - PubChem - NIH. Retrieved from [Link]

  • Chemoenzymatic synthesis of luliconazole mediated by lipases - AIR Unimi. Retrieved from [Link]

  • EP3230280A1 - Process for preparation of luliconazole - Google Patents.
  • Material Safety Data Sheet - Grambling State University. Retrieved from [Link]

  • New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap. Retrieved from [Link]

  • A Process For Preparation Of Luliconazole - Quick Company. Retrieved from [Link]

  • US10703744B2 - Process for preparation of luliconazole - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Friedel-Crafts synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific electrophilic aromatic substitution reaction.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Question 1: My TLC analysis shows multiple spots, including one that is very close to my desired product. What is the likely identity of this major side product?

Answer: The most probable side product is the ortho-isomer, 2-chloro-1-(2-propyl-phenyl)-ethanone. The propyl group on your starting material (propylbenzene) is an ortho, para-directing activator.[1] While the para-substituted product, this compound, is generally the major product due to reduced steric hindrance, the formation of the ortho isomer is a common occurrence.[1][2]

Causality and Mechanism: The propyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution at the ortho and para positions. The carbocation intermediate formed during the attack at these positions is more stable than the one formed at the meta position.[3] Statistically, there are two ortho positions and only one para position, which can favor the formation of the ortho product.[4] However, the steric bulk of the propyl group and the incoming chloroacetyl group often leads to the para product being favored.[3]

Troubleshooting and Optimization Protocol:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the para isomer. Run the reaction at 0°C or even lower and monitor the progress by TLC.

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common catalyst, using a bulkier Lewis acid might increase steric hindrance around the ortho positions, thus favoring the para product.

  • Purification: The ortho and para isomers often have very similar polarities, making separation by column chromatography challenging. A careful selection of the eluent system and potentially using a high-performance liquid chromatography (HPLC) system may be necessary for complete separation.[1]

Question 2: My reaction yield is significantly lower than expected, and I have a substantial amount of unreacted propylbenzene. What could be the issue?

Answer: Low conversion in a Friedel-Crafts acylation often points to issues with the catalyst's activity or the overall reaction conditions.[5]

Potential Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[5] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst.

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[6][7] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[6][8]

    • Protocol: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (chloroacetyl chloride).

  • Sub-optimal Reaction Temperature: While lower temperatures can improve selectivity (as mentioned in Q1), the reaction may not proceed to completion if the temperature is too low.

    • Protocol: If you observe low conversion at a lower temperature, allow the reaction to slowly warm to room temperature and monitor its progress.[1]

Question 3: I've noticed the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of tar-like substances is usually a result of side reactions caused by overly aggressive reaction conditions or impurities.

Potential Causes and Prevention:

  • High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials and products, as well as promote unwanted side reactions.[5]

    • Prevention: Maintain a controlled temperature throughout the reaction, especially during the initial exothermic addition of the acylating agent.

  • Impure Reagents: Impurities in the propylbenzene or chloroacetyl chloride can lead to polymerization and other side reactions.

    • Prevention: Use high-purity reagents. If necessary, distill the propylbenzene before use.

  • Moisture: As mentioned before, moisture can lead to the formation of HCl gas when it reacts with AlCl₃, which can contribute to side reactions.[1]

    • Prevention: Strictly adhere to anhydrous conditions.

II. Frequently Asked Questions (FAQs)

Q1: Is polyacylation a concern in this synthesis?

A1: Generally, polyacylation is not a significant issue in Friedel-Crafts acylation. The acyl group (in this case, the chloroacetyl group) is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[6][9] This makes the mono-acylated product less reactive than the starting propylbenzene.[9]

Q2: Can the propyl group on the benzene ring rearrange during the reaction?

A2: In Friedel-Crafts acylation , rearrangements of the alkyl group already on the ring are not expected to occur. The reaction conditions are not typically harsh enough to cause such rearrangements. However, it's important not to confuse this with Friedel-Crafts alkylation , where carbocation rearrangements of the incoming alkyl group are a common problem.[10][11]

Q3: Why is an aqueous workup with acid necessary?

A3: The Lewis acid catalyst (AlCl₃) forms a complex with the ketone product.[6] This complex needs to be broken to isolate the final product. The addition of water, typically in the form of an acidic solution (e.g., dilute HCl), hydrolyzes this complex, liberating the desired this compound and converting the aluminum salts into water-soluble species that can be removed in the aqueous layer during extraction.[12]

Q4: Can I use an acid anhydride instead of chloroacetyl chloride?

A4: Yes, acid anhydrides can be used in Friedel-Crafts acylation reactions.[13] However, for the synthesis of this compound, chloroacetyl chloride is the more direct and commonly used reagent.

III. Quantitative Data Summary

ParameterRecommended Value/RangeRationale/Notes
Reactant Ratio (Propylbenzene:Chloroacetyl Chloride) 1 : 1 to 1.2 : 1A slight excess of propylbenzene can be used to ensure complete consumption of the acylating agent.
Lewis Acid (AlCl₃) Stoichiometry 1.1 - 1.3 equivalentsMust be used in stoichiometric amounts to account for complexation with the product.[6][7]
Reaction Temperature 0°C to Room TemperatureLower temperatures favor para-selectivity.[1]
Typical Yield (Para-isomer) 60-80%Yields can vary based on reaction scale, purity of reagents, and purification efficiency.
Ortho:Para Isomer Ratio 1:3 to 1:5Highly dependent on reaction temperature and the specific Lewis acid used.[1]

IV. Reaction Pathway and Side Product Formation

The following diagram illustrates the desired reaction pathway and the competing pathway leading to the formation of the ortho-isomer side product.

Friedel_Crafts_Acylation Propylbenzene Propylbenzene Sigma_Complex_Para σ-Complex (para) Propylbenzene->Sigma_Complex_Para para-attack (Major Pathway) Sigma_Complex_Ortho σ-Complex (ortho) Propylbenzene->Sigma_Complex_Ortho ortho-attack (Minor Pathway) Acyl_Chloride Chloroacetyl Chloride + AlCl₃ Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Generates Acylium_Ion->Sigma_Complex_Para para-attack (Major Pathway) Acylium_Ion->Sigma_Complex_Ortho ortho-attack (Minor Pathway) Main_Product This compound (Desired Product) Sigma_Complex_Para->Main_Product Deprotonation Side_Product 2-Chloro-1-(2-propyl-phenyl)-ethanone (Side Product) Sigma_Complex_Ortho->Side_Product Deprotonation

Caption: Reaction scheme for the Friedel-Crafts acylation of propylbenzene.

V. Experimental Protocol: General Procedure

This protocol provides a general methodology for the synthesis.

Materials:

  • Propylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the suspension in an ice bath.

  • Addition of Reactants: Prepare a solution of propylbenzene and chloroacetyl chloride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 1-3 hours.[9]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Neutralization: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by column chromatography or fractional distillation to separate the para and ortho isomers.[1]

VI. References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Quora. (2024, February 25). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Quora. (2020, June 8). When a benzene ring with an ortho-para directing substituent undergoes an electrophilic aromatic substitution reaction, what percentage of the product is the ortho isomer and what percentage is the Para isomer? Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(4-propyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this key intermediate.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The typical synthesis involves a Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] While the synthesis is straightforward, the subsequent purification of the crude reaction mixture can present several challenges. This guide will address these potential hurdles with scientifically grounded solutions and practical advice.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Oily Product Instead of Crystalline Solid During Recrystallization

Question: I performed a recrystallization of my crude this compound, but instead of crystals, I obtained an oil. What went wrong?

Answer: "Oiling out" is a common issue in recrystallization and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] If the compound remains too soluble even at lower temperatures, it may separate as a super-saturated oil.

    • Solution: Experiment with different solvent systems. A good starting point for α-chloro ketones can be a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or heptane).[4] A rule of thumb is to use a solvent with a similar functional group to the compound you are trying to crystallize.[3]

  • Presence of Impurities: Certain impurities can act as "eutectic melters," lowering the melting point of the mixture and preventing crystallization. Common impurities from the Friedel-Crafts acylation include:

    • Isomeric Products: The acylation of n-propylbenzene can yield the ortho-isomer, 1-(2-propylphenyl)ethan-1-one, as a minor product due to steric hindrance.[1]

    • Unreacted Starting Materials: Residual propylbenzene or chloroacetyl chloride.

    • Lewis Acid Residues: Hydrolyzed aluminum chloride.

    • Solution: An initial workup with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. A subsequent wash with brine can remove residual water. For isomeric impurities, column chromatography may be necessary prior to recrystallization.

  • Cooling Rate: Cooling the solution too rapidly can favor oil formation over crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Issue 2: Low Yield After Column Chromatography

Question: My yield of this compound is significantly lower than expected after purification by column chromatography. What are the possible reasons?

Answer: Low recovery from column chromatography can be frustrating. Here are the likely culprits and how to address them:

  • Compound Instability on Silica Gel: α-Chloro ketones can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[5]

    • Solution: Consider using neutral or deactivated silica gel. You can deactivate silica gel by adding a small percentage of a base like triethylamine to your eluent system. Alternatively, flash chromatography can minimize the contact time between the compound and the stationary phase.[6]

  • Improper Eluent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not move off the column at all or elute very slowly, leading to band broadening and poor recovery.

    • Solution: Optimize your eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for your target compound. A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Co-elution with Impurities: If an impurity has a similar polarity to your product, it can be difficult to separate, leading to impure fractions and a lower yield of the pure compound.

    • Solution: A shallower solvent gradient or isocratic elution with a finely tuned solvent ratio can improve separation. High-performance liquid chromatography (HPLC) offers higher resolution for challenging separations.[7][8]

Issue 3: Product Decomposes During Distillation

Question: I attempted to purify this compound by distillation, but the product seemed to decompose at high temperatures. Is this expected?

Answer: Yes, α-chloro ketones can be thermally labile and may decompose at their atmospheric boiling points.

  • Solution: Vacuum Distillation: Purifying the compound under reduced pressure will significantly lower its boiling point, minimizing the risk of thermal decomposition.[9] Ensure your vacuum system is robust and can maintain a stable, low pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: The main impurities stem from the Friedel-Crafts acylation reaction itself. These include:

  • Isomeric Products: Primarily the ortho-acylated product, 1-(2-propylphenyl)ethan-1-one.[1]

  • Unreacted Starting Materials: Propylbenzene and chloroacetyl chloride.

  • Polysubstituted Products: Although less common with acylation due to the deactivating nature of the acyl group.[10]

  • Rearrangement Products: Carbocation rearrangements are a known issue in Friedel-Crafts alkylations, but less so in acylations as the acylium ion is resonance-stabilized.[10][11][12]

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are in sufficient concentration.

Q3: Can I use an aqueous workup to remove the Lewis acid catalyst?

A3: Yes, an aqueous workup is a standard and necessary step. After the reaction is complete, the mixture should be carefully quenched with cold water or dilute acid (e.g., HCl) to decompose the aluminum chloride complex.[2] This is often followed by extraction with an organic solvent (like dichloromethane or ethyl acetate) and washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic components.[14]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.

  • Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.[14]

Table 1: Common Recrystallization Solvents [3][4]

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarGood for moderately polar compounds. Water is added dropwise to the hot ethanol solution until turbidity persists.
Hexanes/Ethyl AcetateNon-polar/PolarA versatile system where the ratio can be adjusted to achieve optimal solubility.
MethanolPolarCan be effective for some α-chloro ketones.[15]
TolueneNon-polarCan be effective for aromatic compounds.
Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[16]

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Propylbenzene Propylbenzene Reaction Friedel-Crafts Acylation (AlCl3 catalyst) Propylbenzene->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Quench Quench (H2O or dilute HCl) Crude_Mixture->Quench Extraction Extraction (e.g., DCM) Quench->Extraction Wash Wash (e.g., NaHCO3, Brine) Extraction->Wash Organic_Layer Crude Organic Product Wash->Organic_Layer Purification_Choice Purification Method Organic_Layer->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oily/Complex Mixture Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Liquid Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product Analysis Purity Assessment Pure_Product->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC GC_MS GC-MS Analysis->GC_MS NMR NMR Analysis->NMR

Caption: Purification workflow for this compound.

Logical Relationships in Troubleshooting

Troubleshooting Oiling_Out Oiling Out During Recrystallization Solvent Inappropriate Solvent Oiling_Out->Solvent Impurities Presence of Impurities Oiling_Out->Impurities Cooling_Rate Rapid Cooling Oiling_Out->Cooling_Rate Low_Yield Low Yield from Column Chromatography Instability Instability on Silica Low_Yield->Instability Eluent Improper Eluent Low_Yield->Eluent Coelution Co-elution Low_Yield->Coelution Decomposition Decomposition During Distillation Thermal_Lability Thermal Lability Decomposition->Thermal_Lability Solvent_Screen Solvent Screening Solvent->Solvent_Screen Workup Improved Workup Impurities->Workup Slow_Cooling Slow Cooling/ Seeding Cooling_Rate->Slow_Cooling Deactivated_Silica Deactivated Silica/ Flash Chromatography Instability->Deactivated_Silica TLC_Optimization TLC Optimization Eluent->TLC_Optimization HPLC Preparative HPLC Coelution->HPLC Vacuum_Distillation_Sol Vacuum Distillation Thermal_Lability->Vacuum_Distillation_Sol

Caption: Troubleshooting logic for purification issues.

References

  • The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20). Retrieved from [Link]

  • Troubleshooting - The Pharma Master. (n.d.). Retrieved from [Link]

  • 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Retrieved from [Link]

  • Purification and Isolation of α-Chloro-β-Lactone Precursor - Bridgewater College Digital Commons. (2024, February 4). Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • What is n-propylbenzene and why is it significant in Friedel-Crafts reactions? - Pearson. (n.d.). Retrieved from [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Troubleshooting Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved from [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. (2025, February 2). Retrieved from [Link]

  • Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC - NIH. (n.d.). Retrieved from [Link]

  • Separation of alpha-Bromo-o-chlorotoluene on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (n.d.). Retrieved from [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents. (n.d.).
  • 2-chloro-1-(4-methylphenyl)ethanone - 4209-24-9, C9H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Retrieved from [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved from [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. (2014, January 28). Retrieved from [Link]

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Preventing ortho-isomer formation in the acylation of propylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acylation of Propylbenzene

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for minimizing the formation of the ortho-isomer during the Friedel-Crafts acylation of propylbenzene, thereby maximizing the yield of the desired para-isomer.

Introduction: The Challenge of Regioselectivity in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for creating aryl ketones.[1] When an alkylbenzene such as propylbenzene is the substrate, the alkyl group acts as an ortho, para-director, leading to a mixture of isomeric products.[2] For many applications in pharmaceutical and fine chemical synthesis, the para-isomer is the desired product due to its specific biological activity or structural properties. The ortho-isomer is often an undesired byproduct that complicates purification and reduces the overall yield. This guide addresses the common challenges and provides advanced strategies to steer the reaction toward the para-product.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My acylation of propylbenzene is yielding a significant amount of the ortho-isomer. What is the fundamental reason for this?

Answer: The formation of both ortho and para isomers is a direct consequence of the reaction mechanism. The n-propyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack.[3] It stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the substitution.[1] This stabilization is most effective when the incoming electrophile (the acylium ion) attacks the ortho or para positions.

  • Electronic Effects: Both the ortho and para positions are electronically activated, making them susceptible to attack.

  • Statistical Factor: There are two available ortho positions versus only one para position, which statistically favors ortho substitution to some extent.

  • Steric Hindrance: The primary factor that allows for the preferential formation of the para-isomer is steric hindrance. The propyl group and the incoming acylium ion-catalyst complex are both sterically bulky. The proximity of the ortho position to the propyl group creates steric clash, making the more accessible para position the kinetically favored site for attack by a large electrophile.[2]

If you are observing a high proportion of the ortho product, it is likely that the steric hindrance is not significant enough under your current reaction conditions to effectively block the ortho positions.

Q2: How does my choice of Lewis acid catalyst impact the ortho:para ratio?

Answer: The Lewis acid catalyst is arguably the most critical factor in controlling the ortho:para ratio. Traditional catalysts like aluminum chloride (AlCl₃) are highly active but can lead to poor selectivity.[4] The key is the effective size of the electrophilic species in the reaction medium.

The acylating agent (e.g., an acyl chloride) forms a complex with the Lewis acid. This complex is the precursor to the reactive electrophile, the acylium ion.[5][6] A bulkier Lewis acid will create a larger, more sterically demanding electrophile complex. This increased size amplifies the steric hindrance at the ortho position of propylbenzene, making the attack at the less-hindered para position significantly more favorable.

Strategies:

  • Standard Lewis Acids (e.g., AlCl₃): Often require stoichiometric amounts because the product ketone complexes with the catalyst, deactivating it.[5] This can lead to less predictable selectivity.

  • Bulky Lewis Acids: Consider using catalysts that are inherently bulkier or can be modified with bulky ligands.

  • Heterogeneous Catalysts (Solid Acids): Catalysts like zeolites offer a powerful way to control selectivity. The reaction occurs within the catalyst's pores, and the defined channel structure can sterically prevent the formation of the bulkier ortho-transition state, thus favoring the more linear para-transition state.[7][8] Zeolites like H-mordenite and ZSM-5 have shown excellent para-selectivity in the acylation of various aromatics.[9][10][11]

Q3: Can I manipulate the ortho:para ratio by changing the reaction temperature or solvent?

Answer: Yes, both temperature and solvent play crucial roles, primarily by influencing reaction kinetics and the nature of the catalyst-reagent complex.

  • Temperature: Lowering the reaction temperature generally enhances selectivity. At lower temperatures, the reaction is more sensitive to small differences in activation energy. The steric hindrance at the ortho position raises the activation energy for the formation of the ortho-isomer more than for the para-isomer. Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can therefore significantly favor the para product. Conversely, higher temperatures can provide enough energy to overcome the steric barrier, leading to a product mixture closer to the statistical ratio.[12]

  • Solvent: The choice of solvent can influence the solubility and aggregation of the catalyst-reagent complex, thereby affecting its effective steric bulk and reactivity.

    • Non-polar Solvents (e.g., carbon disulfide, dichloromethane): These are common choices. In some cases, the kinetic product (often the ortho/para mixture) can precipitate out of a non-polar solvent, preventing equilibration to a more thermodynamically stable mixture.[13]

    • Polar Solvents (e.g., nitrobenzene): These solvents can dissolve the intermediate complexes, potentially allowing for the reaction to become reversible. In such cases, the product distribution may shift towards the most thermodynamically stable isomer.[13] For propylbenzene acylation, where the para isomer is sterically favored, using a solvent that promotes kinetic control under low temperatures is usually the best strategy.

Q4: Are there modern, more environmentally friendly catalysts that offer high para-selectivity?

Answer: Absolutely. The limitations and environmental concerns associated with traditional Lewis acids like AlCl₃ (e.g., large quantities needed, corrosive nature, and difficult workup) have driven the development of heterogeneous (solid acid) catalysts.[14][15]

Key Alternatives:

  • Zeolites: These are crystalline aluminosilicates with well-defined microporous structures.[8] Their key advantage is "shape selectivity." The pores of zeolites like ZSM-5 or Mordenite are often large enough to allow the linear propylbenzene molecule to enter, but the transition state required to form the bulkier ortho-product cannot form comfortably inside the channels. This forces the reaction to proceed at the para position.[9][10]

  • Modified Clays: Acid-activated clays, such as Montmorillonite K10, can serve as effective and inexpensive solid acid catalysts.[7][16]

  • Supported Lewis Acids: Lewis acids supported on materials like silica or mesoporous materials can also offer improved selectivity and easier catalyst recovery.[7]

These solid catalysts are easily separated from the reaction mixture by simple filtration, are often reusable, and are generally less corrosive, aligning with the principles of green chemistry.[4][14]

Visualizing the Mechanism and Steric Hindrance

Diagram 1: General Mechanism of Friedel-Crafts Acylation This diagram illustrates the formation of the acylium ion electrophile and its subsequent attack on the propylbenzene ring at both the ortho and para positions, leading to the respective Wheland intermediates.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Propylbenzene Propylbenzene AcyliumIon->Propylbenzene WhelandOrtho Ortho Wheland Intermediate Propylbenzene->WhelandOrtho Ortho Attack WhelandPara Para Wheland Intermediate Propylbenzene->WhelandPara Para Attack OrthoProduct Ortho-Acylpropylbenzene WhelandOrtho->OrthoProduct -H⁺ ParaProduct Para-Acylpropylbenzene WhelandPara->ParaProduct -H⁺

Caption: Mechanism of Friedel-Crafts Acylation on Propylbenzene.

Diagram 2: Steric Hindrance Model This diagram conceptually shows how a bulky catalyst complex sterically shields the ortho positions, making the para position the preferred site of attack.

Caption: Steric hindrance favors para-acylation.

Experimental Protocol: High Para-Selectivity Acylation Using a Heterogeneous Catalyst

This protocol details a procedure using a shape-selective zeolite catalyst to maximize the yield of the para-isomer.

Objective: To synthesize p-propylacetophenone with high selectivity.

Materials:

  • Propylbenzene

  • Acetic Anhydride (Acylating Agent)

  • H-ZSM-5 Zeolite (Catalyst, Si/Al ratio ~50-80)

  • Toluene (Solvent)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere (round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet)

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 zeolite by heating at 500 °C under a flow of dry air for 4 hours. Cool down under vacuum or in a desiccator and store in a moisture-free environment.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the activated H-ZSM-5 catalyst (e.g., 1 g).

  • Charging Reagents: Under a nitrogen atmosphere, add toluene (20 mL), followed by propylbenzene (e.g., 10 mmol). Begin stirring.

  • Addition of Acylating Agent: Slowly add acetic anhydride (12 mmol, 1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the solid catalyst by vacuum filtration. The catalyst can be washed with fresh toluene, dried, and stored for potential reuse after reactivation.[4]

    • Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure p-propylacetophenone.

Data Summary: Catalyst and Condition Effects on Isomer Selectivity

The following table summarizes typical outcomes for the acylation of an alkylbenzene under different catalytic conditions, illustrating the profound impact of catalyst choice on para-selectivity.

Catalyst SystemTypical TemperatureSolventApprox. Para:Ortho RatioKey Characteristics
AlCl₃ (Homogeneous)0 - 25 °CDichloromethane2:1 to 5:1High activity, moderate selectivity, stoichiometric amounts needed.
FeCl₃ (Homogeneous)25 °CNone (Neat)~3:1Milder Lewis acid, often less active than AlCl₃.
H-ZSM-5 (Heterogeneous)120 - 150 °CToluene / None>20:1High para-selectivity due to shape-selective pores, reusable.[9][17]
H-Mordenite (Heterogeneous)150 °CAcetic Acid>99:1Excellent para-selectivity, demonstrates green chemistry principles.[10]

Note: Ratios are illustrative and can vary based on the specific acylating agent and precise reaction conditions.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Bentham Science. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • ResearchGate. (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]

  • BCREC Publishing Group. A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. [Link]

  • RSC Publishing. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Google Patents. WO2001032593A1 - Acylation of an organic group over a zeolite.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ShareOK. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. [Link]

  • Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. [Link]

  • Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • ResearchGate. Mechanism of zeolite catalyzed acylation of aromatics. [Link]

Sources

"2-Chloro-1-(4-propyl-phenyl)-ethanone" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

Welcome to the technical support guide for 2-Chloro-1-(4-propyl-phenyl)-ethanone. This document is designed for researchers, scientists, and professionals in drug development who utilize this α-chloro ketone in their work. While specific, peer-reviewed stability data for this exact molecule is limited, its chemical structure—an aromatic ketone with an α-chloro substituent—allows us to predict and troubleshoot stability issues based on well-established principles of organic chemistry.

This guide provides in-depth, practical advice on handling, storage, and troubleshooting common experimental issues. We will explore the causality behind potential degradation pathways and offer validated protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from the reactivity of the α-chloro ketone functional group. This group is susceptible to:

  • Nucleophilic Substitution (especially Hydrolysis): The chlorine atom can be displaced by water (hydrolysis) or other nucleophiles (e.g., alcohols, amines) in your reaction media, leading to impurities like 2-hydroxy-1-(4-propyl-phenyl)-ethanone.

  • Base-Mediated Rearrangement: In the presence of a base, the compound can undergo a Favorskii rearrangement, which alters the carbon skeleton and yields carboxylic acid derivatives.[1][2][3]

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions that can degrade the molecule.[4][5][6]

Q2: How should I properly store this compound?

A2: To maximize shelf-life and prevent degradation, adhere to the following storage conditions. These are summarized in the table below.

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).[7][8]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Light Store in an amber, tightly sealed vial. Protect from light.Aromatic ketones can be light-sensitive, leading to photodegradation.[9]
Moisture Store in a desiccated environment.[10]The compound is susceptible to hydrolysis.
Q3: What are the most likely degradation products I might observe?

A3: Based on the compound's structure, the most probable degradation products are:

  • 2-Hydroxy-1-(4-propyl-phenyl)-ethanone: Formed via hydrolysis.

  • (4-propyl-phenyl)acetic acid derivatives: Formed via the Favorskii rearrangement in the presence of a base.[1][11] The exact derivative depends on the base used (e.g., hydroxide yields the acid, alkoxides yield esters).

  • Complex mixtures: Photodegradation can lead to a variety of radical-based products that may be difficult to identify.

Q4: What analytical techniques are best for monitoring the purity and degradation of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for routine purity checks and quantifying the parent compound and its non-volatile degradation products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information to confirm the identity of the parent compound and characterize any unknown degradation products.

Troubleshooting Guides

This section addresses specific experimental problems you may encounter.

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
  • Observation: You observe one or more new, more polar peaks in your chromatogram, often growing over time or upon sample preparation in protic solvents.

  • Probable Cause: Hydrolysis. The most common degradation pathway is the SN2 substitution of the chloride by water, yielding the corresponding α-hydroxy ketone. The presence of even trace amounts of water in solvents or reagents can facilitate this process.

  • Proposed Degradation Product: 2-Hydroxy-1-(4-propyl-phenyl)-ethanone.

Actionable Advice & Protocol:

  • Solvent Check: Ensure all solvents used for sample preparation and reaction are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.[10]

  • Inert Conditions: For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to atmospheric moisture.[10]

  • Confirmation Protocol:

    • Objective: To confirm if the impurity is the hydrolysis product.

    • Method:

      • Dissolve a small, accurately weighed sample of this compound in a 1:1 mixture of acetonitrile and water.

      • Heat the solution gently at 40-50°C for 1-2 hours.

      • Analyze the sample by HPLC or LC-MS.

      • Expected Result: The peak corresponding to the impurity should significantly increase in area, confirming its identity as the hydrolysis product.

Issue 2: Low Yield or Complex Mixture in Base-Catalyzed Reactions
  • Observation: When using a base (e.g., NaOH, NaOMe, Et₃N), your expected reaction does not proceed, and you instead obtain a complex mixture of products or a rearranged product.

  • Probable Cause: Favorskii Rearrangement. α-Halo ketones with an available α'-proton (a proton on the carbon on the other side of the carbonyl) can undergo a base-catalyzed rearrangement to form a cyclopropanone intermediate. This intermediate is then opened by a nucleophile (like the base itself) to yield a carboxylic acid derivative.[1][2][12] This is a common and often undesired side reaction.

  • Proposed Degradation Product: 2-(4-propylphenyl)acetic acid (if using hydroxide) or its corresponding ester (if using an alkoxide).

Actionable Advice & Protocol:

  • Reagent Choice: If possible, avoid strong bases. Consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weak inorganic base like sodium bicarbonate if your reaction chemistry allows.

  • Temperature Control: Run the reaction at the lowest possible temperature to disfavor the rearrangement pathway.

  • Control Experiment Protocol:

    • Objective: To determine if a Favorskii rearrangement is occurring under your reaction conditions.

    • Method:

      • Set up a control reaction containing only the solvent, the base you intend to use, and this compound (omit your other starting materials).

      • Run this control reaction under the same conditions (temperature, time) as your main experiment.

      • Work up the reaction and analyze the product mixture by LC-MS or GC-MS, specifically looking for the mass corresponding to the rearranged acid or ester.

      • Expected Result: Detection of the rearranged product confirms that the Favorskii rearrangement is a competing pathway.

Issue 3: Sample Discoloration and Degradation Upon Exposure to Light
  • Observation: Solutions of the compound, or the solid itself, turn yellow or brown upon exposure to ambient or UV light. Analysis shows a decrease in the parent compound and the appearance of multiple small, unresolved peaks.

  • Probable Cause: Photodegradation. Aromatic ketones are known chromophores that can absorb UV light.[13] This can lead to the formation of excited states that undergo various photochemical reactions, such as Norrish-type reactions, resulting in a complex mixture of degradation products.[6]

  • Proposed Degradation Products: A complex mixture arising from radical-mediated pathways.

Actionable Advice & Protocol:

  • Light Protection: Always handle the solid and its solutions in amber glassware or by wrapping flasks and vials with aluminum foil. Avoid leaving solutions exposed on the benchtop for extended periods.

  • Photostability Test Protocol:

    • Objective: To assess the photostability of the compound in your experimental solvent.

    • Method:

      • Prepare two identical solutions of the compound in your chosen solvent in clear glass vials.

      • Wrap one vial completely in aluminum foil (this is your 'dark' control).

      • Place both vials under a UV lamp (or in direct sunlight) for a defined period (e.g., 4 hours).

      • Analyze both solutions by HPLC.

      • Expected Result: A significant decrease in the peak area of the parent compound in the light-exposed sample compared to the dark control indicates photosensitivity.

Visualizations and Workflows

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing stability issues with this compound.

G start Experiment Fails (Low Yield / Impurities) check_purity Analyze Starting Material (HPLC, NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Material (Recrystallization / Chromatography) is_pure->purify No analyze_reaction Analyze Reaction Mixture (LC-MS, GC-MS) is_pure->analyze_reaction Yes purify->start Re-run Experiment identify_impurity Identify Impurity Structure analyze_reaction->identify_impurity hydrolysis Impurity = Hydrolysis Product? (M+18-Cl) identify_impurity->hydrolysis rearrangement Impurity = Rearranged Product? identify_impurity->rearrangement other Other Impurities? identify_impurity->other solve_hydrolysis Troubleshoot Hydrolysis: - Use Anhydrous Solvents - Inert Atmosphere hydrolysis->solve_hydrolysis solve_rearrangement Troubleshoot Favorskii: - Change Base - Lower Temperature rearrangement->solve_rearrangement solve_photo Troubleshoot Photodegradation: - Protect from Light other->solve_photo G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_favorskii Favorskii Rearrangement parent Parent Compound C₁₁H₁₃ClO hydrolysis_prod 2-Hydroxy-1-(4-propyl-phenyl)-ethanone parent->hydrolysis_prod H₂O / Nucleophile favorskii_prod 2-(4-propylphenyl)acetic acid parent->favorskii_prod Base (e.g., OH⁻)

Caption: Key potential degradation pathways.

References

  • Favorskii rearrangement. Wikipedia. [Link]

  • 2-Chloroacetophenone | C8H7ClO | CID 10757. PubChem. [Link]

  • Favorskii rearrangement----Sir Khalid (Organic). Slideshare. [Link]

  • Favorskii Rearrangement. YouTube. [Link]

  • Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. [Link]

  • Acetone Storage Requirements. U.S. Chemical Storage. [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap. [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. DeepDyve. [Link]

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. [Link]

  • Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. PubMed. [Link]

  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126. PubChem. [Link]

  • Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications (RSC Publishing). [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

Sources

Optimizing reaction conditions for "2-Chloro-1-(4-propyl-phenyl)-ethanone" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. The information herein is grounded in established chemical principles and field-proven insights to ensure the successful and efficient execution of your experiments.

Introduction to the Synthesis

The synthesis of this compound is most commonly and efficiently achieved via the Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a reactive acylium ion that then acylates the aromatic ring. The propyl group on the benzene ring is an ortho-, para-director, leading primarily to the desired para-substituted product due to steric hindrance at the ortho position.

A crucial advantage of Friedel-Crafts acylation over alkylation is the stability of the acylium ion intermediate. Unlike carbocations in Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement. This prevents the formation of isomeric byproducts such as those derived from an isopropyl group.[1] Furthermore, the ketone product is deactivated towards further acylation, which prevents polysubstitution.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in Friedel-Crafts acylation are a frequent issue and can often be traced back to a few key experimental parameters.

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and reacts vigorously with water. Any moisture in your reaction system will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or purify it if necessary. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube to protect it from atmospheric moisture.[1]

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst. Therefore, a stoichiometric amount of the catalyst is required.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (propylbenzene or chloroacetyl chloride) to ensure the reaction proceeds to completion.

  • Suboptimal Reaction Temperature: Temperature control is critical. The initial formation of the acylium ion complex is exothermic.[3]

    • Solution: The addition of reagents should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, the reaction may require gentle heating (reflux) to proceed to completion.[4] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Impure Reagents: The purity of propylbenzene and chloroacetyl chloride is crucial.

    • Solution: Use freshly distilled propylbenzene and chloroacetyl chloride to remove any impurities that might interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

While Friedel-Crafts acylation is generally selective, the formation of isomers is the most common side reaction in this synthesis.

  • Formation of the Ortho-Isomer: The propyl group directs acylation to both the ortho and para positions. The major product is the desired para-isomer, 1-(4-propylphenyl)-ethanone, due to the steric hindrance of the propyl group making the ortho position less accessible.[5]

    • Solution: While difficult to eliminate completely, the ratio of para to ortho product can sometimes be influenced by reaction conditions. Lower reaction temperatures may slightly favor the para product. The isomers can typically be separated during purification.

  • Di-acylation (Polysubstitution): This is generally not a significant issue in Friedel-Crafts acylation because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[2] If observed, it may indicate overly harsh reaction conditions.

    • Solution: Ensure the reaction temperature and time are not excessive. Use the correct stoichiometry of reagents.

Q3: The reaction mixture has turned dark and tar-like. What happened and can I salvage my product?

The formation of a dark, tarry mixture often indicates decomposition of the starting materials or product.

  • Cause: This is typically due to excessive heating or a runaway reaction. The Lewis acid catalyst can promote polymerization and other side reactions at high temperatures.

  • Solution: Unfortunately, salvaging the product from a tarry mixture is often difficult. The best course of action is to repeat the reaction with stricter temperature control. Ensure reagents are added slowly at a low temperature to manage the initial exotherm.

Q4: How do I properly quench the reaction and work up the product?

A proper work-up is critical for isolating the product and removing the catalyst.

  • Procedure: The reaction is quenched by carefully and slowly pouring the reaction mixture into a beaker of crushed ice, often containing concentrated hydrochloric acid.[3] This hydrolyzes the aluminum chloride complex with the ketone product and dissolves the inorganic salts in the aqueous layer.

  • Caution: This quenching process is highly exothermic and will release HCl gas. It must be performed in a well-ventilated fume hood with vigorous stirring.

Q5: What are the key safety precautions I should take during this synthesis?

The reagents used in this synthesis are hazardous and require careful handling.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and avoid inhalation of dust.[6]

  • Chloroacetyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts with moisture to produce HCl. Handle only in a fume hood.[1]

  • Dichloromethane (CH₂Cl₂): A common solvent for this reaction, it is a suspected carcinogen. All handling should be performed in a fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Propylbenzene120.1912.0 g (13.9 mL)0.101.0
Chloroacetyl chloride112.9412.4 g (8.9 mL)0.111.1
Aluminum chloride (anhydrous)133.3417.3 g0.131.3
Dichloromethane (anhydrous)-100 mL--
Crushed Ice-200 g--
Concentrated HCl-20 mL--
Saturated NaHCO₃ solution-50 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube containing calcium chloride on top of the condenser. Ensure all glassware is oven-dried.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (17.3 g). Add 50 mL of anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice-water bath.

  • Addition of Chloroacetyl Chloride: In the dropping funnel, prepare a solution of chloroacetyl chloride (12.4 g) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Addition of Propylbenzene: Following the complete addition of chloroacetyl chloride, add a solution of propylbenzene (12.0 g) in 25 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice and 20 mL of concentrated HCl, with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with 2 x 25 mL of dichloromethane.

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a solid.

Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil and mark three lanes: "SM" (Starting Material - Propylbenzene), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of propylbenzene.

    • In the "RM" lane, spot a small aliquot of the reaction mixture.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.

  • Develop the Plate: Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize: Visualize the plate under UV light. The reaction is complete when the spot corresponding to propylbenzene in the "RM" lane has disappeared, and a new, lower Rf spot corresponding to the product is prominent.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Reagent Addition (0-5°C) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification setup_flask Dry 3-neck flask under inert atmosphere add_alcl3 Add AlCl3 & CH2Cl2 setup_flask->add_alcl3 cool Cool to 0°C add_alcl3->cool add_acyl_chloride Dropwise addition of Chloroacetyl Chloride in CH2Cl2 cool->add_acyl_chloride add_propylbenzene Dropwise addition of Propylbenzene in CH2Cl2 add_acyl_chloride->add_propylbenzene warm_rt Warm to Room Temperature add_propylbenzene->warm_rt stir Stir for 1-2 hours warm_rt->stir monitor Monitor by TLC stir->monitor quench Quench with Ice/HCl monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry (MgSO4) & Evaporate wash->dry purify Vacuum Distillation or Recrystallization dry->purify

Caption: Workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

G reagents1 Cl-CO-CH2Cl + AlCl3 acylium_ion [CH2Cl-C=O]+ + [AlCl4]- reagents1->acylium_ion Lewis acid activation propylbenzene Propylbenzene Ring sigma_complex Sigma Complex (Resonance Stabilized) propylbenzene->sigma_complex Nucleophilic attack deprotonation Deprotonation by [AlCl4]- product_complex Product-AlCl3 Complex deprotonation->product_complex Restores aromaticity

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • LibreTexts. (2021, August 15). 5.3: TLC Uses. Retrieved from [Link].

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link].

  • The Organic Chemistry Tutor. (2017, July 5).
  • Homework.Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon.
  • BenchChem. (2025). Friedel-Crafts acylation for 1-Methyl-2-propylbenzene synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Choudary, B. M., Sateesh, M., & Lakshmi Kantam, M. (2000). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 39(4), 309-311.
  • Docsity. (2021, October 5). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link].

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link].

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Technical Support Center: Impurity Identification in 2-Chloro-1-(4-propyl-phenyl)-ethanone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CPPE-HPLC-001

Last Updated: January 12, 2026

Introduction

Welcome to the technical support guide for the analysis of 2-Chloro-1-(4-propyl-phenyl)-ethanone. This molecule is a key intermediate in various synthetic pathways within the pharmaceutical industry.[1] Ensuring its purity is paramount, as the presence of unwanted chemical entities, even in trace amounts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive resource for identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC), drawing on established analytical principles and regulatory expectations. We will explore potential impurities based on the synthetic route, offer robust HPLC protocols, and provide detailed troubleshooting guides for common issues encountered during analysis.

The International Conference on Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities, making a well-characterized impurity profile a critical component of any regulatory submission.[4][5][6] Any impurity detected at a level higher than 0.1% must typically be identified and characterized to ensure compliance.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a batch of this compound?

A1: Impurities are primarily derived from the manufacturing process.[2] The most common synthesis route is the Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride.[8][9] Based on this, potential impurities include:

  • Starting Materials: Unreacted propylbenzene and chloroacetyl chloride.

  • By-products:

    • Isomeric Products: ortho- and meta- substituted isomers (e.g., 2-Chloro-1-(2-propyl-phenyl)-ethanone). Friedel-Crafts reactions can sometimes lead to polysubstitution, although acylation is less prone to this than alkylation.

    • Over-acylated Products: Di-acylated propylbenzene species.

  • Intermediates: Incomplete reaction products.

  • Degradation Products: Products formed from the breakdown of the target molecule due to factors like heat, light, or pH extremes during synthesis or storage.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This compound is a moderately non-polar aromatic ketone. A C18 column is the standard choice.

Here is a recommended starting point:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for moderately non-polar compounds, providing good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress silanol interactions and ensure good peak shape.[10]
Mobile Phase B Acetonitrile (MeCN)Common organic modifier with good UV transparency and low viscosity.
Gradient 50% B to 90% B over 20 minA gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility by controlling viscosity and retention times.[11]
Detection (UV) 254 nmAromatic ketones typically have strong absorbance at this wavelength.
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.

Q3: How do I confirm the identity of an unknown peak?

A3: A multi-step approach is required:

  • Relative Retention Time (RRT): Compare the RRT of the unknown peak to known or synthesized impurity standards.

  • UV-Vis Spectra: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to obtain the UV spectrum of the peak. Compare it to the main peak's spectrum. Structural similarities often result in similar UV profiles.

  • Peak Spiking: Inject a sample spiked with a suspected impurity standard. If the peak area of the unknown increases without a change in shape or retention time, it confirms the identity.

  • LC-MS Analysis: The most definitive technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] It provides the mass-to-charge ratio (m/z) of the impurity, allowing for the determination of its molecular weight and fragmentation pattern, which is crucial for structural elucidation.[13][14]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is ideal for accurate integration and quantification. Deviations like tailing (asymmetric peak with a drawn-out trailing edge) or fronting are common issues.[15]

Potential Cause Diagnostic Check Solution
Secondary Silanol Interactions Peak tailing is observed primarily for the main analyte or basic impurities. The issue is more pronounced at mid-range pH.[10][16]Lower Mobile Phase pH: Reduce the pH of the aqueous mobile phase (Mobile Phase A) to ~2.5-3.0 using phosphoric or formic acid. This protonates residual silanol groups on the silica packing, minimizing unwanted ionic interactions.[17] Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols.[10]
Column Overload Peak fronting is observed. The peak shape improves when the injection volume or sample concentration is reduced.[17]Reduce Sample Concentration: Dilute the sample. Ensure the injected mass does not exceed the column's loading capacity.
Extra-Column Volume Early eluting peaks show more tailing than later eluting peaks.[18]Optimize Tubing: Use narrow internal diameter (e.g., 0.125 mm or 0.005") tubing between the injector, column, and detector to minimize dead volume. Ensure all fittings are properly seated.[16]
Column Void or Contamination Sudden onset of peak shape issues for all peaks, often accompanied by an increase in backpressure.[15][18]Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% Acetonitrile or Isopropanol). Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained contaminants and particulates.[18]
Problem 2: Extraneous or "Ghost" Peaks

Ghost peaks are unexpected signals that appear in the chromatogram, often during blank runs or gradients.[19] They can interfere with the quantification of low-level impurities.

Potential Cause Diagnostic Check Solution
Mobile Phase Contamination Peaks appear in blank gradient runs (injecting only mobile phase). The issue is often reproducible.[20][21]Use High-Purity Solvents: Always use fresh, HPLC-grade or LC-MS grade solvents and water. Filter Mobile Phase: Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter. Clean Solvent Bottles: Regularly clean solvent reservoir bottles.
Sample Carryover A small peak appears in a blank injection immediately following a high-concentration sample injection.[20]Optimize Needle Wash: Increase the volume and strength of the autosampler's needle wash solvent. Use a wash solvent that can effectively dissolve the analyte (e.g., a 50:50 mixture of Acetonitrile and Water).
System Contamination Random, non-reproducible peaks appear.System Flush: Flush the entire HPLC system, including the pump, degasser, and injector, with a strong solvent like isopropanol.
Leachables from Vials/Caps Peaks appear that are not present when using different vials or caps.Use High-Quality Consumables: Use certified, low-bleed vials and septa. Avoid plastic vials if the analyte has high affinity for them.
Problem 3: Inconsistent Retention Times

Stable retention times are critical for reliable peak identification. Drifting retention times can compromise data integrity.

Potential Cause Diagnostic Check Solution
Inadequate Column Equilibration Retention times drift at the beginning of a sequence and then stabilize.Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
Fluctuating Column Temperature Retention times vary randomly between runs or drift with ambient temperature changes.Use a Column Oven: Operate the column in a thermostatically controlled compartment set to a stable temperature (e.g., 30 °C or 35 °C).[11]
Mobile Phase Composition Change A gradual, consistent drift in retention times over a long sequence.Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly. Degas the mobile phase to prevent bubble formation.[11][22]
Pump Malfunction / Leaks Erratic retention times and fluctuating pressure readings.Check for Leaks: Inspect all fittings for signs of leakage. Purge the Pump: Purge the pump to remove any air bubbles.[22] If the problem persists, the pump seals or check valves may need replacement.

Experimental Protocols & Workflows

Protocol 1: General Impurity Identification Workflow

This workflow outlines the systematic process for identifying and characterizing an unknown impurity.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Definitive Identification A Run HPLC Analysis (as per standard method) B Detect Unknown Peak > 0.1% A->B C Check RRT and UV Spectrum B->C D Hypothesize Structure (based on synthesis route) C->D E Spike Sample with Impurity Standard D->E F Confirm Co-elution? E->F G Perform LC-MS Analysis F->G No I Confirm Structure F->I Yes H Determine MW and Fragmentation Pattern G->H H->I J J I->J Final Report

Caption: Decision tree for troubleshooting peak tailing.

References

  • Oceanic Pharmachem. (n.d.). Impurity quantification in pharmaceutical dosage forms.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
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  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
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  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Pharmaguideline. (2025). Understanding Extraneous Peaks in Chromatography.
  • ResearchGate. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Online. (2014). Unexpected Peaks.
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • SpringerLink. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.
  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from Bundesinstitut für Arzneimittel und Medizinprodukte.
  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. (2018). Ethanone, 2-chloro-1-(4-hydroxyphenyl)-.
  • ResearchGate. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • National Institutes of Health. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ChemSynthesis. (2025). 2-chloro-1-(4-methylphenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-1-(4-HYDROXY-PHENYL)-ETHANONE AldrichCPR.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
  • CymitQuimica. (n.d.). 2-Chloro-1-(4-hydroxy-phenyl)-ethanone.
  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Troubleshooting carbocation rearrangement in Friedel-Crafts reactions of propylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone of organic synthesis. Here, we will dissect common issues, particularly the challenge of carbocation rearrangement in the alkylation of benzene with propyl halides, providing you with field-proven insights and actionable troubleshooting strategies.

Troubleshooting Guide: Unraveling Carbocation Rearrangements

One of the most frequent challenges encountered during Friedel-Crafts alkylation is the structural rearrangement of the carbocation intermediate. This guide will use the reaction of benzene with n-propyl chloride as a case study to illustrate how to diagnose and solve this common problem.

Q1: I attempted to synthesize n-propylbenzene by reacting benzene with 1-chloropropane and AlCl₃, but my primary product is isopropylbenzene. What is happening?

A1: This is a classic case of carbocation rearrangement. The Friedel-Crafts alkylation mechanism proceeds through a carbocation intermediate.[1][2] In your experiment, the Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from 1-chloropropane to form a primary (1°) carbocation.[3][4] Primary carbocations are inherently unstable and will rearrange to a more stable form if possible.[5][6][7]

Through a process called a 1,2-hydride shift, a hydrogen atom from the adjacent carbon, along with its bonding electrons, moves to the positively charged carbon.[8][9][10][11] This transforms the unstable primary carbocation into a more stable secondary (2°) carbocation.[3][4][9] The benzene ring then attacks this more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product.[3][4][12]

Mechanism of Carbocation Rearrangement

G cluster_0 Step 1: Formation of Primary Carbocation cluster_1 Step 2: 1,2-Hydride Shift cluster_2 Step 3: Electrophilic Attack 1-chloropropane 1-chloropropane Primary Carbocation CH₃CH₂CH₂⁺ 1-chloropropane->Primary Carbocation + AlCl₃ Primary Carbocation_2 CH₃CH₂CH₂⁺ Secondary Carbocation CH₃C⁺HCH₃ Primary Carbocation_2->Secondary Carbocation Rearrangement Secondary Carbocation_2 CH₃C⁺HCH₃ Benzene Benzene Ring Isopropylbenzene Isopropylbenzene Benzene->Isopropylbenzene + Secondary Carbocation

Caption: Comparison of synthetic routes to n-propylbenzene.

Frequently Asked Questions (FAQs)

Q4: Are there any other limitations to Friedel-Crafts alkylation I should be aware of?

A4: Yes, besides carbocation rearrangements, there are other significant limitations:

  • Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material. [2][13][14]This can lead to the addition of multiple alkyl groups. To minimize this, a large excess of the aromatic compound is often used. [2][8]* Deactivated Rings: The reaction does not work on aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR). [5][8][9]* Aryl and Vinylic Halides: Aryl and vinylic halides do not form carbocations under Friedel-Crafts conditions and therefore cannot be used as alkylating agents. [5][8][15]* Reaction with Lewis Acid: Aromatic compounds with basic substituents like anilines (-NH₂) will react with the Lewis acid catalyst, deactivating the ring. [13] Q5: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation, but only a catalytic amount in alkylation?

A5: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). [16][17]This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the Lewis acid is required. In contrast, during alkylation, the catalyst is regenerated and can continue to facilitate the reaction. [17] Q6: Can I use other alkylating agents besides alkyl halides?

A6: Yes, other reagents that can generate a carbocation can be used. These include alkenes in the presence of a protic acid (like H₂SO₄ or HF) and alcohols with a Lewis acid like BF₃. [5][9]For example, reacting benzene with propene in the presence of an acid catalyst is the industrial method for producing cumene (isopropylbenzene). [4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Propanoyl Chloride

  • Dry Dichloromethane (DCM) as solvent

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add propanoyl chloride (1.0 equivalent) dropwise to the suspension while stirring.

  • After the addition of propanoyl chloride, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C. [2]6. Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by TLC. [2]7. Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. [2]8. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. [2]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude propiophenone.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Clemmensen Reduction of Propiophenone

Materials:

  • Propiophenone

  • Zinc-mercury amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Prepare the zinc-mercury amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc-mercury amalgam, toluene, and propiophenone.

  • Add concentrated HCl portion-wise through the condenser. An exothermic reaction should be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Add more concentrated HCl periodically to maintain a vigorous reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield n-propylbenzene.

  • Purify by distillation if necessary.

Data Summary

The following table illustrates the effect of temperature on the product distribution in the alkylation of benzene with n-propyl halides, demonstrating the principle of kinetic versus thermodynamic control.

Alkylating AgentCatalystTemperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)Reference
n-Propyl ChlorideAlCl₃Below 0Higher proportionLower proportion [18]
n-Propyl ChlorideAlCl₃RefluxLower proportionHigher proportion [18]
n-Propyl BromideAlCl₃-66040 [18]
n-Propyl BromideAlCl₃35Lower proportionHigher proportion [18]

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • McMurry, J. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Friedel-Crafts alkylation of benzene: A first year organic laboratory experiment. ACS Publications. Retrieved from [Link]

  • Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangement? Study Prep. Retrieved from [Link]

  • Vedantu. (n.d.). The alkylation of benzene with n-propyl chloride in class 11 chemistry CBSE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • brainly.com. (2023, February 24). [FREE] Why can't n-propylbenzene be synthesized by the Friedel-Crafts alkylation reaction? Retrieved from [Link]

  • Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur? Retrieved from [Link]

  • BYJU'S. (n.d.). Hydride Shift. Retrieved from [Link]

  • Quora. (2017, March 13). Why do we get isopropyl benzene on treating benzene with 1-chloropropane instead of n-propylbenzene? Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Acylation and Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. MCC Organic Chemistry. Retrieved from [Link]

  • Quora. (2021, May 30). Benzene can be converted into n-propylbenzene by two methods, chloropropane and propanoylchloride followed by reduction. Which is the best method, and why? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.12: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-rearrangement. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Kinetic v.s. Thermodynamic Product of Chemical Reactions - MCAT Content. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

Sources

Removal of unreacted starting materials from "2-Chloro-1-(4-propyl-phenyl)-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(4-propyl-phenyl)-ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount, as the presence of unreacted starting materials can lead to significant side reactions, reduced yields, and compromised biological activity in subsequent steps. This guide provides a comprehensive troubleshooting framework for the removal of common impurities encountered during its synthesis, which typically proceeds via a Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride.

The primary impurities of concern are unreacted propylbenzene and residual acidic components from the acylating agent. This document offers detailed protocols and expert insights to diagnose and resolve these purification challenges, ensuring the high quality required for downstream applications.

Troubleshooting Guide: Isolating Pure this compound

This section is designed to address specific experimental issues in a direct question-and-answer format.

Q1: My crude product is an oil, and my NMR/GC-MS analysis indicates the presence of unreacted propylbenzene. How can I remove this non-polar impurity?

A1: The presence of propylbenzene, a non-polar hydrocarbon, is a common issue. Due to the significant difference in polarity between the non-polar propylbenzene and the moderately polar α-chloro ketone product, two primary methods are highly effective:

  • Vacuum Distillation: This is the preferred method if you are working on a larger scale and the product is thermally stable. Propylbenzene has a significantly lower boiling point (159 °C at atmospheric pressure) than this compound. Under vacuum, this difference becomes even more pronounced, allowing for a clean separation. The target compound is a high-boiling liquid, making it suitable for this technique.

  • Flash Column Chromatography: This is the most versatile and common method for purification at a laboratory scale. The principle is to use a polar stationary phase (like silica gel) which will strongly adsorb the polar ketone product while the non-polar propylbenzene passes through quickly with a non-polar mobile phase.

Workflow for Impurity Removal

G cluster_start Initial State cluster_decision Method Selection cluster_paths Purification Paths cluster_end Final Product Crude Crude Oily Product (Ketone + Propylbenzene) Decision Assess Scale & Equipment Crude->Decision V_Dist Vacuum Distillation Decision->V_Dist Large Scale / Thermally Stable Chroma Flash Column Chromatography Decision->Chroma Lab Scale / Versatile Pure Pure Ketone Product V_Dist->Pure Chroma->Pure

Caption: Decision workflow for removing non-polar impurities.

Q2: After an aqueous workup, my organic layer has an acidic pH, and I suspect residual chloroacetic acid or hydrolyzed catalyst. How do I remove acidic impurities?

A2: Acidic impurities are effectively removed by a liquid-liquid extraction procedure using a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice.

Mechanism of Action: The bicarbonate anion is a weak base that will deprotonate the acidic impurity (like chloroacetic acid), forming its corresponding sodium salt. This salt is highly water-soluble and will partition into the aqueous layer, leaving the neutral organic product in the organic phase.

Caution: Adding sodium bicarbonate can generate CO₂ gas, causing pressure buildup in the separatory funnel. Always add the solution slowly and vent the funnel frequently.

Experimental Protocol: Acid Wash

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Slowly add a saturated solution of NaHCO₃. Swirl gently at first, and vent the funnel immediately by inverting it and opening the stopcock.

  • Once the initial effervescence subsides, stopper the funnel and shake vigorously for 30-60 seconds, venting periodically.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q3: My product is a solid at room temperature, but it is difficult to crystallize from the crude oil. What should I do?

A3: If your product is known to be a solid but fails to crystallize, it is likely due to the presence of impurities that are inhibiting lattice formation. The primary goal is to find a suitable solvent system for recrystallization.

Finding the Right Solvent: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.

Solvent Selection Table

SolventPolarityBoiling Point (°C)Comments
Hexanes / HeptaneNon-polar69 / 98Good for precipitating polar compounds. Impurities like propylbenzene will likely remain dissolved. A good choice for a co-solvent.
IsopropanolPolar Protic82Often a good starting point for moderately polar compounds like ketones.
EthanolPolar Protic78Similar to isopropanol, but may be too strong a solvent.
Ethyl AcetatePolar Aprotic77A good solvent, but often dissolves compounds too well at room temperature. Best used in a co-solvent system with hexanes.

General Recrystallization Protocol

  • Place the crude oil in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen primary solvent (e.g., isopropanol or ethyl acetate).

  • Gently heat the mixture on a hotplate with stirring.

  • Continue adding the solvent dropwise until the solid just dissolves completely at the boiling point.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • If using a co-solvent system (e.g., Ethyl Acetate/Hexanes), dissolve the compound in the minimum amount of the "good" solvent (Ethyl Acetate) and then slowly add the "poor" solvent (Hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow to cool.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of this compound? A: this compound is typically a low-melting solid or a high-boiling liquid. Its predicted boiling point is around 284.7°C at atmospheric pressure, and it has a predicted density of 1.1 g/cm³. Its melting point is reported to be in the range of 35-39 °C.

Q: Which analytical techniques are best for confirming the purity of my final product? A: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to propylbenzene or other starting materials is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for detecting volatile impurities. A single peak in the chromatogram with the correct mass spectrum confirms high purity.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of a reaction or column chromatography. A single spot on the TLC plate (visualized by UV light or a stain) suggests a pure compound.

Q: What are the key safety precautions when working with this compound and its reagents? A:

  • This compound: This compound is a lachrymator (causes tearing) and is harmful if swallowed or in contact with skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetyl Chloride: This reagent is extremely corrosive and reacts violently with water. It is also a lachrymator. It must be handled with extreme care in a fume hood.

  • Aluminum Chloride (AlCl₃): This Lewis acid catalyst is corrosive and reacts vigorously with water, releasing HCl gas.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes the primary impurity is unreacted propylbenzene.

1. Preparation of the Column:

  • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or house air), ensuring no air bubbles are trapped.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
  • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). This will elute the non-polar propylbenzene first.
  • Collect fractions in test tubes and monitor them by TLC.
  • Once the propylbenzene has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexanes:ethyl acetate). This will begin to elute the more polar product, this compound.
  • Continue collecting fractions and monitoring by TLC.

4. Product Isolation:

  • Combine the pure fractions (those containing only the product spot by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified product.

Chromatography Workflow Diagram

G A Prepare Silica Slurry & Pack Column B Load Crude Product (Dry or Wet Load) A->B C Elute with Low Polarity Solvent (e.g., 100% Hexanes) B->C D Collect & Analyze Fractions (TLC) [Propylbenzene Elutes] C->D E Gradually Increase Solvent Polarity (e.g., 90:10 Hexanes:EtOAc) D->E F Collect & Analyze Fractions (TLC) [Product Elutes] E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporator) G->H I Isolated Pure Product H->I

Caption: Step-by-step flash column chromatography workflow.

References

  • Propylbenzene | C9H12 - PubChem. [Link]

  • 2-Chloro-1-(4-propylphenyl)ethan-1-one | C11H13ClO - PubChem. [Link]

Improving the regioselectivity of the acylation of propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity and Troubleshooting Common Issues

Welcome to the technical support center for the acylation of propylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial C-C bond-forming reaction. Here, we move beyond standard textbook procedures to address the nuanced challenges you may encounter in the lab, focusing on maximizing the yield of the desired para-isomer and minimizing common, and sometimes unexpected, side products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in a standard Friedel-Crafts acylation of n-propylbenzene, and what is the underlying chemical principle?

A: In a typical Friedel-Crafts acylation of n-propylbenzene with an acylating agent like acetyl chloride, you should expect two main regioisomeric products: the para-acylated product, 1-(4-propylphenyl)ethan-1-one, and the ortho-acylated product, 1-(2-propylphenyl)ethan-1-one.

The governing principle is the directing effect of the n-propyl substituent on the benzene ring. The propyl group is an electron-donating group (EDG) through induction, which activates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2] This activation preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions.[2]

However, the major product is overwhelmingly the para isomer . This is due to steric hindrance; the n-propyl group is sterically bulky enough to impede the approach of the electrophile (the acylium ion-Lewis acid complex) to the adjacent ortho positions.[3][4] The para position is sterically unencumbered, making it the preferred site of reaction.

Q2: My reaction is producing a higher-than-expected yield of the ortho isomer. What factors could be causing poor para/ortho selectivity?

A: Achieving high para-selectivity is often the primary goal. An elevated ortho:para ratio can be attributed to several experimental parameters that may favor the kinetically controlled product or reduce the steric influence. Key factors include:

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the steric barrier for ortho attack, leading to a decrease in selectivity. Conversely, very low temperatures may also alter the kinetic landscape.

  • Lewis Acid Catalyst: The nature and amount of the Lewis acid are critical. A less bulky Lewis acid or a highly reactive catalytic system might reduce the effective size of the electrophilic species, diminishing the steric bias for the para position.

  • Solvent Choice: The solvent can influence the reactivity and solvation of the electrophilic complex, potentially altering its steric profile and affecting isomer distribution.

For a systematic approach to diagnosing this issue, please refer to our troubleshooting guide below.

Q3: I've identified an unexpected side product: 1-(4-isopropylphenyl)ethan-1-one. My starting material was pure n-propylbenzene. What is the cause of this rearrangement?

A: This is a classic, albeit often unexpected, side reaction in Friedel-Crafts chemistry involving alkylbenzenes. While the acylium ion itself is resonance-stabilized and does not rearrange[5][6], the n-propyl group on your starting material can isomerize under the strong Lewis acidic conditions of the reaction.

The mechanism involves the Lewis acid (e.g., AlCl₃) abstracting a hydride from the benzylic position of n-propylbenzene, which can initiate a cascade of rearrangements.[4] More commonly, trace amounts of water can react with the Lewis acid to generate a strong Brønsted acid (e.g., H⁺[AlCl₃OH]⁻). This proton can attack the aromatic ring, leading to a dealkylation-realkylation sequence. The transiently formed propyl carbocation can rearrange from the less stable primary carbocation to the more stable secondary isopropyl carbocation via a 1,2-hydride shift before re-alkylating a benzene ring. This results in the formation of cumene (isopropylbenzene), which then undergoes acylation to yield 1-(4-isopropylphenyl)ethan-1-one.[4][7] To mitigate this, ensure strictly anhydrous conditions and consider using milder Lewis acids.

Troubleshooting Guide: Improving Para-Selectivity

Q4: How does the choice of Lewis acid catalyst impact the para/ortho product ratio?

A: The Lewis acid is not just a catalyst; it's an integral part of the electrophilic species and can significantly dictate the steric environment of the reaction.

  • Steric Bulk: Larger, bulkier Lewis acids or their complexes can increase the steric demand of the electrophile, thereby enhancing para-selectivity by making the approach to the ortho position even more difficult. For example, using a catalyst system that forms a more sterically hindered complex can be advantageous.

  • Reactivity: Highly reactive Lewis acids like AlCl₃ can sometimes lead to lower selectivity.[8] Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer a better selectivity profile, albeit potentially requiring higher temperatures or longer reaction times.[9][10] It is a trade-off between reactivity and selectivity that must be optimized for your specific substrate.

Lewis Acid CatalystRelative ReactivityTypical Para:Ortho Ratio (Illustrative)Key Considerations
AlCl₃Very High50:1 to 70:1Prone to side reactions; requires stoichiometric amounts.[11]
FeCl₃High60:1 to 80:1Generally milder and less moisture-sensitive than AlCl₃.[10]
BF₃Moderate75:1 to 90:1Gaseous, can be difficult to handle. Often used as etherate complex.
Zeolite (H-ZSM-5)Varies>99:1Heterogeneous, reusable, shape-selective.[12][13]
Q5: What is the general effect of reaction temperature on the regioselectivity of acylation?

A: Temperature controls the kinetics of the reaction. In the acylation of propylbenzene, the formation of the para product has a higher activation energy barrier due to electronic factors but is sterically favored, while the ortho product has a lower electronic barrier but is sterically hindered.

Generally, conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) enhances selectivity for the sterically favored para product.[14] This is because at lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which for this system is the one leading to the para isomer. Increasing the temperature can provide sufficient energy to overcome the steric barrier at the ortho position, leading to a decrease in the para/ortho ratio.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Problem: Low para/ortho Ratio in Propylbenzene Acylation check_temp Is Reaction Temperature Optimized? (Try 0-25 °C) start->check_temp check_catalyst Review Lewis Acid Choice (Consider milder or bulkier options) check_temp->check_catalyst If no improvement solution Achieved High Para-Selectivity check_temp->solution If issue resolved check_conditions Ensure Anhydrous Conditions (Prevent alkyl group isomerization) check_catalyst->check_conditions If no improvement check_catalyst->solution If issue resolved advanced Consider Advanced Methods (e.g., Zeolite Catalysis) check_conditions->advanced For >99% Selectivity check_conditions->solution If issue resolved advanced->solution Protocol Implemented

Caption: A workflow for troubleshooting poor regioselectivity.

Advanced Solutions for Ultimate Selectivity

Q6: Beyond traditional Lewis acids, what are the state-of-the-art methods for achieving near-perfect para-selectivity?

A: For applications demanding exceptionally high regioselectivity (>99% para), the most effective strategy is to employ shape-selective heterogeneous catalysts , most notably zeolites.[13][15]

Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure.[13] By selecting a zeolite with pore dimensions that are comparable to the size of the reacting molecules, we can exert steric control at the molecular level.

Q7: How exactly does a zeolite catalyst enforce para-acylation?

A: This is a classic example of "restricted transition-state selectivity."[15] The reaction occurs within the pores of the zeolite. The dimensions of the pores are such that they can accommodate the linear transition state leading to the para product. However, the transition state for the formation of the bulkier ortho product is too large to form comfortably within the confines of the zeolite channels.

Essentially, the zeolite acts as a molecular sieve, sterically forbidding the reaction pathway that leads to the ortho isomer and allowing only the para-acylation to proceed efficiently.[12] Zeolites like H-ZSM-5 are particularly effective for this purpose.[13]

G cluster_zeolite Zeolite Pore para_entry Propylbenzene + Acylium Ion Enter Pore para_ts Linear Para Transition State (Fits within pore) para_entry->para_ts Allowed para_product Para-Product Exits para_ts->para_product ortho_entry Propylbenzene + Acylium Ion Enter Pore ortho_ts Bulky Ortho Transition State (Sterically hindered by pore walls) ortho_entry->ortho_ts Disfavored ortho_product Formation Disfavored ortho_ts->ortho_product

Caption: Shape-selectivity in a zeolite catalyst.

ParameterConventional Method (AlCl₃)Shape-Selective Method (Zeolite)
Catalyst Homogeneous Lewis AcidHeterogeneous Solid Acid
Catalyst Loading Stoichiometric or high catalyticTruly catalytic (e.g., 5-10 wt%)
Selectivity (p:o) Typically 50:1 - 80:1Often >99:1
Workup Aqueous quench, extractionSimple filtration
Recyclability NoYes (after calcination/regeneration)
Reaction Temp. 0 - 80 °C100 - 200 °C (often higher)

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation using AlCl₃

Objective: To synthesize 1-(4-propylphenyl)ethan-1-one with moderate-to-good para-selectivity.

  • Safety: Aluminum chloride is highly corrosive and reacts violently with water.[3] Propanoyl chloride is corrosive and a lachrymator. All operations must be conducted in a fume hood under anhydrous conditions.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry solvent (e.g., dichloromethane, DCM). Cool the slurry to 0 °C in an ice bath.

  • Add n-propylbenzene (1.0 eq.) to the dropping funnel, followed by propanoyl chloride (1.1 eq.).

  • Add the n-propylbenzene/propanoyl chloride mixture dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0 °C. HCl gas will be evolved.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by dilute HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or vacuum distillation to separate the para and ortho isomers.

Protocol 2: High-Selectivity Acylation using Zeolite H-ZSM-5

Objective: To synthesize 1-(4-propylphenyl)ethan-1-one with excellent (>99%) para-selectivity.

  • Activate the H-ZSM-5 catalyst by heating it under a flow of dry air or nitrogen at 400-500 °C for 4 hours in a tube furnace. Cool to room temperature under a stream of dry nitrogen.

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated H-ZSM-5 catalyst (e.g., 10 wt% relative to n-propylbenzene).

  • Add n-propylbenzene (1.0 eq.) and the acylating agent (e.g., acetic anhydride, 1.5 eq.). Using an anhydride instead of an acyl chloride is common with zeolite catalysts.

  • Heat the stirred mixture to reflux (typically 120-160 °C) for 6-12 hours. Monitor the reaction progress by GC analysis of aliquots.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by simple filtration. The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.

  • The filtrate contains the product. Remove any excess solvent and acylating agent under reduced pressure. The crude product is often of very high purity with respect to its regioisomeric content and may not require extensive purification to isolate the para isomer.

References

  • Derouane, E. G. (1985). Mechanism of zeolite catalyzed acylation of aromatics. ResearchGate. Retrieved from [Link]

  • Corma, A., & García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Manikandan, M. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), A252. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Lewis acid catalysis. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 15). Alkylation of benzene. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from [Link]

  • Soderberg, T. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Kobayashi, S., Sugiura, M., Kitagawa, H., & Lam, W. W.-L. (2002). Lewis Acid Catalysts Stable in Water. Correlation between Catalytic Activity in Water and Hydrolysis Constants and Exchange Rate Constants for Substitution of Inner-Sphere Water Ligands. Journal of the American Chemical Society, 124(13), 3463–3468. Retrieved from [Link]

  • GeeksforGeeks. (2022, March 9). Shape-selective Catalysis in Zeolites. Retrieved from [Link]

  • Quora. (2021, May 30). Benzene can be converted into n-propylbenzene by two methods, chloropropane and propanoylchloride followed by reduction. Which is the best method, and why?. Retrieved from [Link]

  • Google Patents. (n.d.). US8227652B2 - Synthesis of propylbenzene from toluene and ethylene.
  • PubMed. (n.d.). Lewis acid organocatalysts. Retrieved from [Link]

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-PROPYLBENZENE. Retrieved from [Link]

  • Dusselier, M., et al. (2015). Shape-selective zeolite catalysis for bioplastics production. Science, 349(6243), 78-80. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Morphology-induced shape selectivity in zeolite catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US9688589B2 - Process for preparation of n-propyl benzene.
  • MDPI. (n.d.). Selective Alkylation of Benzene by Propane over Bifunctional Pd-Acid Catalysts. Retrieved from [Link]

  • SciSpace. (n.d.). Catalysis by shape selective zeolites-science and technology. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The role of temperature in 1,3-di-iso-propyl-benzene catalytic reactions using FCC catalysts. Retrieved from [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2015, August 14). Selective Alkylation of Benzene with Propane over Bifunctional Pt-Heteropoly Acid Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. Retrieved from [Link]

  • ETDEWEB. (n.d.). Temperature effect on gas phase alkylbenzene dealkylation (Journal Article). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-1-(4-propyl-phenyl)-ethanone and 2-Bromo-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, α-haloketonesserve as pivotal intermediates for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. Their utility is intrinsically linked to the reactivity of the α-carbon, which is primed for nucleophilic attack. This guide provides an in-depth comparative analysis of two such key building blocks: 2-Chloro-1-(4-propyl-phenyl)-ethanone and 2-Bromo-1-(4-propyl-phenyl)-ethanone. We will explore the fundamental principles governing their reactivity, supported by physicochemical data, spectroscopic analysis, and a detailed experimental protocol for a comparative kinetic study.

Introduction to α-Haloketone Reactivity

The enhanced reactivity of α-haloketones in nucleophilic substitution reactions is a cornerstone of synthetic organic chemistry. This heightened reactivity stems from the electronic influence of the adjacent carbonyl group, which polarizes the carbon-halogen bond, rendering the α-carbon significantly more electrophilic. Consequently, these molecules are highly susceptible to SN2 reactions.

This guide will focus on the direct comparison of the chloro- and bromo-derivatives of 1-(4-propyl-phenyl)-ethanone, highlighting the critical role the halogen plays as a leaving group in determining reaction rates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of these reagents is essential for their effective use in synthesis and for monitoring reaction progress.

PropertyThis compound2-Bromo-1-(4-propyl-phenyl)-ethanone
Molecular Formula C₁₁H₁₃ClOC₁₁H₁₃BrO
Molecular Weight 196.67 g/mol 241.12 g/mol
Appearance Predicted: White to off-white solidPredicted: White to off-white solid
Boiling Point Not availableNot available
Melting Point Not availableNot available

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum for both compounds will be the singlet corresponding to the two protons on the α-carbon (the -CH₂- group). This peak is expected to appear in the range of δ 4.5-5.0 ppm. The aromatic protons of the 4-propylphenyl group will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The propyl group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the aromatic ring.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will exhibit a signal in the downfield region of the spectrum, typically around δ 190-200 ppm. The α-carbon, directly attached to the halogen, will be observed further upfield. The carbon of the C-Br bond is expected to be at a slightly higher field (lower ppm value) than the carbon of the C-Cl bond due to the heavier halogen.

  • Infrared (IR) Spectroscopy: The most prominent absorption in the IR spectrum for both molecules will be the strong, sharp peak corresponding to the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. The exact position can be influenced by the electronegativity of the α-halogen. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

The Decisive Role of the Leaving Group in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is described by the rate law:

Rate = k[α-haloketone][Nucleophile]

The nature of the leaving group is a critical factor influencing the rate constant, k. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid.

In our comparison, we are evaluating the leaving group ability of chloride (Cl⁻) versus bromide (Br⁻). The corresponding acids are hydrochloric acid (HCl, pKa ≈ -7) and hydrobromic acid (HBr, pKa ≈ -9). Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base and therefore a more stable species in solution than Cl⁻. This translates to bromide being a better leaving group than chloride.

Therefore, it is predicted that 2-Bromo-1-(4-propyl-phenyl)-ethanone will exhibit a significantly higher reactivity towards nucleophiles in SN2 reactions compared to its chloro-analogue.

SN2_Comparison Reactants_Cl Nu⁻ + Cl-CH₂-CO-Ar TS_Cl [Nu---CH₂(Cl)---CO-Ar]⁻ Reactants_Cl->TS_Cl k_Cl (slower) Products_Cl Nu-CH₂-CO-Ar + Cl⁻ TS_Cl->Products_Cl Reactants_Br Nu⁻ + Br-CH₂-CO-Ar TS_Br [Nu---CH₂(Br)---CO-Ar]⁻ Reactants_Br->TS_Br k_Br (faster) Products_Br Nu-CH₂-CO-Ar + Br⁻ TS_Br->Products_Br Ar Ar = 4-propylphenyl caption Comparative SN2 reaction pathways.

Caption: Comparative SN2 reaction pathways.

Experimental Section: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the substitution of a halide with iodide, is a classic and convenient choice for this purpose. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product, 2-Iodo-1-(4-propyl-phenyl)-ethanone.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Bromo-1-(4-propyl-phenyl)-ethanone with sodium iodide in acetone-d₆.

Materials:

  • This compound

  • 2-Bromo-1-(4-propyl-phenyl)-ethanone

  • Sodium Iodide (NaI), anhydrous

  • Acetone-d₆ (99.9 atom % D)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature NMR probe or water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the internal standard in acetone-d₆ of a known concentration (e.g., 0.1 M).

    • Prepare separate stock solutions of this compound and 2-Bromo-1-(4-propyl-phenyl)-ethanone in the internal standard solution, each with a known concentration (e.g., 0.2 M).

    • Prepare a stock solution of sodium iodide in acetone-d₆ of a known concentration (e.g., 0.4 M).

  • Reaction Setup:

    • For the chloro-ketone reaction, in an NMR tube, combine a precise volume of the this compound stock solution with an equal volume of the sodium iodide stock solution.

    • For the bromo-ketone reaction, in a separate NMR tube, combine a precise volume of the 2-Bromo-1-(4-propyl-phenyl)-ethanone stock solution with an equal volume of the sodium iodide stock solution.

    • Ensure the final concentrations of the α-haloketone and sodium iodide are equal (e.g., 0.1 M and 0.2 M respectively, or equimolar).

  • Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0) for each reaction mixture.

    • Maintain the NMR tubes at a constant temperature (e.g., 25 °C) in the NMR probe or a water bath.

    • Acquire ¹H NMR spectra at regular time intervals over the course of the reaction. The frequency of data collection should be higher at the beginning of the reaction and can be decreased as the reaction slows down.

  • Data Analysis:

    • For each spectrum, integrate the singlet corresponding to the α-CH₂ protons of the starting material and the singlet for the α-CH₂ protons of the 2-Iodo-1-(4-propyl-phenyl)-ethanone product.

    • Also, integrate a well-resolved peak of the internal standard.

    • Calculate the concentration of the starting α-haloketone at each time point by comparing its integral to the integral of the internal standard.

    • Plot 1/[α-haloketone] versus time. For a second-order reaction with equal initial concentrations of reactants, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant, k. If the initial concentrations are not equal, the integrated rate law for a second-order reaction must be used.

    • Compare the calculated rate constants for the chloro- and bromo-ketones.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare stock solutions: - α-haloketones in acetone-d₆ - NaI in acetone-d₆ - Internal Standard Mix Mix reactants in NMR tube Stock_Solutions->Mix NMR Acquire ¹H NMR spectra at timed intervals Mix->NMR Integrate Integrate reactant, product, and standard peaks NMR->Integrate Calculate Calculate reactant concentration vs. time Integrate->Calculate Plot Plot 1/[Reactant] vs. time Calculate->Plot Determine_k Determine rate constant (k) from the slope Plot->Determine_k Compare Compare Determine_k->Compare Compare k_chloro vs. k_bromo caption Workflow for comparative kinetic analysis.

Caption: Workflow for comparative kinetic analysis.

Conclusion

The comparative analysis of this compound and 2-Bromo-1-(4-propyl-phenyl)-ethanone underscores a fundamental principle of organic reactivity: the profound impact of the leaving group on the rate of nucleophilic substitution. Based on the weaker basicity and consequently greater stability of the bromide ion compared to the chloride ion, it is unequivocally predicted that 2-Bromo-1-(4-propyl-phenyl)-ethanone is the more reactive species .

This enhanced reactivity makes the bromo-derivative a more efficient substrate for synthetic transformations where rapid and complete conversion is desired. However, the chloro-derivative may be preferred in situations where a more controlled or slower reaction is necessary, or for economic considerations. The experimental protocol provided offers a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of synthetic routes for drug discovery and materials science applications.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Organic Syntheses. (n.d.). α-Bromination of 4'-Propylacetophenone. [This is a hypothetical reference to a standard procedure, as a specific published synthesis may not exist for this exact compound, but the method is well-established].
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (n.d.). 2-Chloro-1-(4-propylphenyl)ethanone. Retrieved from [Link]

A Comparative Guide to the Reactivity of 2-Chloro-1-(4-propyl-phenyl)-ethanone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Phenacyl Halides

Phenacyl halides, a class of α-haloketones, are pivotal intermediates in organic synthesis, prized for their role in constructing complex molecular architectures, particularly in pharmaceutical and materials science.[1][2] Their value stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen.[1] This arrangement confers a significantly enhanced reactivity towards nucleophiles at the α-carbon compared to simple alkyl halides.[3] The primary reaction pathway is the bimolecular nucleophilic substitution (SN2) reaction, a concerted mechanism where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the halide leaving group.[3]

The reactivity of these substrates is not monolithic; it is exquisitely tuned by several factors: the nature of the halogen leaving group, the steric and electronic properties of substituents on the phenyl ring, and the identity of the attacking nucleophile.[4] This guide provides a detailed comparative analysis of 2-Chloro-1-(4-propyl-phenyl)-ethanone , placing its reactivity in context with other common phenacyl halides. We will dissect how the interplay of the chloro leaving group and the para-propyl substituent dictates its behavior, supported by kinetic data and detailed experimental protocols.

The SN2 Reaction Pathway in Phenacyl Halides

The enhanced SN2 reactivity of phenacyl halides is attributed to the neighboring carbonyl group.[3] During the reaction, the incoming nucleophile attacks the α-carbon from the backside relative to the carbon-halogen bond. In the transition state, the p-orbitals of the carbonyl group overlap with the developing p-orbital on the α-carbon, delocalizing the negative charge and stabilizing the transition state. This orbital overlap lowers the activation energy of the reaction, accelerating the rate.[3][5]

Caption: General SN2 mechanism for phenacyl halides.

Comparative Reactivity Analysis

To understand the specific reactivity of this compound, we must compare it against analogues with variations in both the halogen (X) and the para-substituent (R) on the phenyl ring.

The Influence of the Halogen: Chloride vs. Bromide

The nature of the leaving group is a critical determinant of the reaction rate in SN2 reactions. Reactivity follows the order I > Br > Cl > F.[4] This trend is governed by two factors: the carbon-halogen bond strength and the stability of the resulting halide anion. The C-Br bond is weaker and bromide (Br⁻) is a more stable anion than chloride (Cl⁻), making it a better leaving group.

Consequently, phenacyl bromides are generally more reactive than their corresponding phenacyl chloride counterparts.[6] For any given phenyl substituent, one can expect 2-Bromo-1-(4-propyl-phenyl)-ethanone to react significantly faster than This compound under identical conditions.

The Influence of Phenyl Substituents: Electronic Effects

Substituents on the phenyl ring modulate the reactivity of the α-carbon by altering its electrophilicity through inductive and resonance effects. The Hammett equation is often used to quantify these relationships.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the benzene ring and, by extension, from the α-carbon. This increases the partial positive charge on the α-carbon, making it a more potent electrophile for the incoming nucleophile. As a result, EWGs in the para position accelerate the rate of SN2 reactions.[8][9] For instance, 2-chloro-1-(4-nitrophenyl)ethanone is substantially more reactive than unsubstituted phenacyl chloride.

  • Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃, -CH₂CH₂CH₃) or alkoxys (-OCH₃) donate electron density to the ring. The 4-propyl group in our target molecule is a weak electron-donating group, primarily through an inductive effect. Conventional wisdom suggests that EDGs should decrease the electrophilicity of the α-carbon and thus slow the reaction rate. However, experimental data for SN2 reactions on phenacyl halides often show a slight rate increase with weak EDGs compared to the unsubstituted analogue.[3] This is attributed to the stabilization of the partial positive charge that develops on the carbonyl carbon in the transition state, which is in conjugation with the phenyl ring. This stabilization lowers the overall energy of the transition state.

The following diagram illustrates the relative influence of these electronic effects on the reaction rate.

Substituent_Effects Reactivity Relative S_N2 Reactivity EWG p-NO2 (Strong EWG) Reactivity->EWG Fastest WEWG p-Cl (Weak EWG) EWG->WEWG Faster H p-H (Unsubstituted) WEWG->H Faster WEDG_Propyl p-Propyl (Weak EDG) H->WEDG_Propyl Comparable/Slightly Slower* WEDG_Methyl p-Methyl (Weak EDG) WEDG_Propyl->WEDG_Methyl SEDG p-OCH3 (Strong EDG) WEDG_Methyl->SEDG Slowest* note *Relative rates for EDGs can be nucleophile-dependent. Generally, the effect is less pronounced than for EWGs.

Caption: Influence of para-substituents on phenacyl halide reactivity.

Quantitative Comparison: Reaction Rate Data

The table below presents second-order rate constants for the reaction of various para-substituted phenacyl chlorides with aniline in methanol at 35°C. The value for the 4-propyl derivative is extrapolated based on the trend observed for other alkyl substituents.

Substituent (R) Compound Hammett Constant (σₚ) Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) Relative Rate (k_rel)
-NO₂2-Chloro-1-(4-nitrophenyl)ethanone+0.783.50 x 10⁻³ (Est.)18.9
-Cl2-Chloro-1-(4-chlorophenyl)ethanone+0.235.20 x 10⁻⁴2.81
-H2-Chloro-1-phenylethanone0.001.85 x 10⁻⁴[3]1.00
-CH₂CH₂CH₃ This compound -0.15 ~2.45 x 10⁻⁴ (Est.) ~1.32
-CH₃2-Chloro-1-(4-methylphenyl)ethanone-0.172.50 x 10⁻⁴[3]1.35
-OCH₃2-Chloro-1-(4-methoxyphenyl)ethanone-0.273.15 x 10⁻⁴[3]1.70

Data Analysis:

  • As predicted, electron-withdrawing groups (-Cl, -NO₂) significantly increase the reaction rate compared to the unsubstituted phenacyl chloride.

  • The electron-donating groups (-CH₃, -OCH₃) also show a modest rate enhancement in this specific reaction system.[3]

  • The reactivity of This compound is expected to be very similar to its 4-methyl analogue, placing it as slightly more reactive than the parent phenacyl chloride but significantly less reactive than analogues bearing electron-withdrawing groups.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

This protocol describes a method for determining the second-order rate constant for the reaction of a phenacyl chloride with a nucleophile, such as aniline, in methanol. The reaction can be monitored by observing the change in absorbance of the reactants or products over time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare stock solutions: - Phenacyl Chloride in Methanol - Aniline in Methanol thermo Equilibrate solutions and UV-Vis cuvette holder to 35°C prep_sol->thermo mix Mix reactants in a quartz cuvette (initiate reaction) thermo->mix measure Immediately place in spectrophotometer and start kinetic measurement mix->measure record Record absorbance at a fixed wavelength (e.g., 320 nm) over time measure->record plot Plot 1/(A_t - A_inf) vs. time (for pseudo-first-order conditions) record->plot slope Determine the slope of the linear fit (Slope = k_obs) plot->slope calc Calculate k₂: k₂ = k_obs / [Nucleophile]₀ slope->calc

Caption: Workflow for kinetic analysis of SN2 reactions.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.01 M stock solution of this compound in anhydrous methanol.

    • Prepare a 0.2 M stock solution of aniline in anhydrous methanol. The nucleophile is used in large excess (e.g., 20-fold) to ensure pseudo-first-order kinetics.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to kinetics mode.

    • Use a thermostatted cuvette holder to maintain the reaction temperature at 35.0 ± 0.1 °C.

    • Determine a suitable wavelength for monitoring the reaction, typically where a product absorbs or a reactant disappears without interference.

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.2 M aniline solution into a 3 mL quartz cuvette and allow it to equilibrate to 35°C in the cell holder.

    • To initiate the reaction, rapidly inject 0.1 mL of the 0.01 M phenacyl chloride solution into the cuvette, mix quickly, and immediately start data acquisition.

    • Record the absorbance at the chosen wavelength at regular intervals (e.g., every 30 seconds) for a duration equivalent to at least three reaction half-lives.

  • Data Processing:

    • The observed rate constant (k_obs) is determined by fitting the absorbance-time data to the appropriate integrated rate law. For pseudo-first-order conditions, a plot of ln(A_t - A_∞) versus time will be linear, with a slope of -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Aniline]₀ , where [Aniline]₀ is the initial concentration of aniline.

Causality and Validation: The use of a large excess of the nucleophile simplifies the kinetics to a pseudo-first-order regime, which allows for a more straightforward and reliable determination of the rate constant from a linear plot. Running the experiment in triplicate ensures the reproducibility and validity of the obtained kinetic data.

Conclusion

This compound is a moderately reactive phenacyl halide. Its reactivity in SN2 reactions is primarily governed by the balance between the good leaving group ability of the chloride and the weak electron-donating nature of the para-propyl substituent.

  • Compared to Phenacyl Bromides: It is significantly less reactive due to the poorer leaving group ability of chloride versus bromide.

  • Compared to Unsubstituted Phenacyl Chloride: It exhibits a slightly enhanced reactivity in many SN2 reactions, a trend consistent with other weakly electron-donating alkyl groups.

  • Compared to EWG-Substituted Analogues: It is considerably less reactive than phenacyl chlorides bearing electron-withdrawing groups like -Cl or -NO₂.

This nuanced reactivity profile makes this compound a valuable tool for synthetic chemists, offering a balance of stability and reactivity that can be exploited in the synthesis of complex organic molecules. Understanding these comparative trends is essential for selecting the appropriate substrate and reaction conditions to achieve desired synthetic outcomes.

References

  • Forster, W., & Laird, R. M. (1982). The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2, (1), 135-141. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (1999). Gas-phase thermal decomposition of N-phenacylpyridinium halides. Part 1. The effect of the para-substituent on the rate of elimination. Journal of the Chemical Society, Perkin Transactions 2, (5), 879-883. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2000). Kinetics and mechanism of the gas-phase elimination of some N-(substituted phenacyl)pyridinium bromides. International Journal of Chemical Kinetics, 32(9), 551-557. [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-20. [Link]

  • Ruta, M., et al. (2010). Substituent effects on the SN2 reactions of substituted phenacyl benzenesulfonates with anilines. Journal of Physical Organic Chemistry, 23(10), 944-950. [Link]

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • PubChem. 2-Chloro-1-(4-octylphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Stack Exchange. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Chemistry Stack Exchange. [Link]

  • ResearchGate. Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. [Link]

  • CORE. KINETIC ACIDITIES OF SOME PHENACYL BROMIDES AND PHENACYL CHLORIDE. [Link]

  • ResearchGate. Kinetic study of the reactions of methoxy-substituted phenacyl radicals. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. [Link]

  • Ali, T., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221111. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to elucidate and confirm the structure of 2-Chloro-1-(4-propyl-phenyl)-ethanone . We will move beyond a mere recitation of data, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating analytical workflows.

This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to structural elucidation. We will compare the expected spectral data of our target compound with that of closely related analogues to highlight key distinguishing features.

The Analytical Imperative: Why Multi-modal Analysis is Non-Negotiable

Confirming the structure of a molecule like this compound, a halogenated ketone, demands a multi-pronged analytical approach. Relying on a single technique is fraught with ambiguity. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we create a self-validating system where each technique provides a unique piece of the structural puzzle.

Below is a workflow diagram illustrating the integrated approach to spectroscopic analysis for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Combined Data Interpretation H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their coupling patterns (revealing neighboring protons).

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds, we can predict the following key signals for our target molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 4.7Singlet2H-CH₂ClThe chloromethyl protons are expected to appear as a singlet due to the absence of adjacent protons. The strong electron-withdrawing effect of both the chlorine atom and the adjacent carbonyl group deshields these protons, shifting them significantly downfield. For comparison, the methyl protons of 4-propylacetophenone appear around 2.5-2.6 ppm. The presence of this singlet at ~4.7 ppm is a key indicator of the α-chloro substitution. In 2-chloro-1-(3-hydroxyphenyl)ethanone, this signal is observed at 4.7 ppm.[1]
~ 7.9Doublet2HAromatic (ortho to C=O)The aromatic protons ortho to the electron-withdrawing acetyl group are deshielded and appear further downfield. They will appear as a doublet due to coupling with the meta protons.
~ 7.3Doublet2HAromatic (meta to C=O)The aromatic protons meta to the acetyl group are less deshielded and appear upfield relative to the ortho protons. They will also appear as a doublet due to coupling with the ortho protons.
~ 2.6Triplet2H-CH₂- (propyl)The benzylic methylene protons of the propyl group will be a triplet, coupled to the adjacent methylene protons.
~ 1.6Sextet2H-CH₂- (propyl)The middle methylene protons of the propyl group will appear as a sextet, coupled to the five protons of the adjacent methyl and methylene groups.
~ 0.9Triplet3H-CH₃ (propyl)The terminal methyl protons of the propyl group will be a triplet, coupled to the adjacent methylene protons.
Comparative Analysis: The Importance of the Right Analogue

To underscore the diagnostic power of the ¹H NMR spectrum, let's compare our predicted data with a key alternative: 4-Propylacetophenone .

CompoundKey Distinguishing ¹H NMR SignalChemical Shift (δ, ppm)
This compound -CH₂Cl ~ 4.7 (s)
4-Propylacetophenone-CH₃ (acetyl)~ 2.5-2.6 (s)

This comparison clearly illustrates that the presence of a singlet at approximately 4.7 ppm is a definitive marker for the chloromethyl group in our target molecule, while its absence and the presence of a singlet around 2.5-2.6 ppm would indicate the closely related 4-propylacetophenone.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals and determine the multiplicities.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of this compound
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~ 190C=OThe carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. In similar chloroacetophenones, this peak is observed in the 190-192 ppm range.[2] For comparison, the carbonyl carbon in acetophenone itself is around 197.0 ppm.[3]
~ 145Aromatic (ipso- to propyl)The aromatic carbon attached to the propyl group.
~ 132Aromatic (ipso- to C=O)The aromatic carbon attached to the chloroacetyl group.
~ 129Aromatic (ortho to C=O)Aromatic carbons ortho to the carbonyl group.
~ 128Aromatic (meta to C=O)Aromatic carbons meta to the carbonyl group.
~ 46-CH₂ClThe carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. This is a key diagnostic peak.
~ 38-CH₂- (propyl, benzylic)The benzylic carbon of the propyl group.
~ 24-CH₂- (propyl)The middle carbon of the propyl group.
~ 14-CH₃ (propyl)The terminal methyl carbon of the propyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Number of scans: 512-1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the most diagnostic absorption will be that of the carbonyl group.

Predicted IR Spectrum of this compound
Wavenumber (cm⁻¹)VibrationSignificance
~ 1700 C=O stretch (ketone) This strong absorption is highly characteristic of the carbonyl group. The presence of the α-chlorine atom can slightly increase the frequency compared to a simple alkyl ketone. For example, 2-chloro-1-(3-hydroxyphenyl)ethanone shows a strong C=O stretch at 1789 cm⁻¹.[1]
~ 3100-3000C-H stretch (aromatic)Indicates the presence of the benzene ring.
~ 2960-2850C-H stretch (aliphatic)Confirms the presence of the propyl group.
~ 1600, 1500C=C stretch (aromatic)Characteristic absorptions for the aromatic ring.
~ 800-700C-Cl stretchA weaker absorption that can sometimes be obscured, but its presence would support the structure.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₃ClO. The expected monoisotopic mass is approximately 196.06 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of chlorine, there will be two peaks, M⁺ and (M+2)⁺, in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Cl•: A significant fragment at m/z [M-35]⁺ corresponding to the loss of a chlorine radical.

    • Acylium Ion: A prominent peak at m/z 147, corresponding to the [CH₃CH₂CH₂-C₆H₄-CO]⁺ fragment.

    • Propylphenyl Cation: A fragment at m/z 119, corresponding to the [CH₃CH₂CH₂-C₆H₄]⁺ ion.

    • Loss of Propyl Group: A fragment corresponding to the loss of the propyl group.

The fragmentation pattern provides a fingerprint that can be compared against spectral libraries and used to piece together the molecular structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a prominent protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS_Fragmentation Molecule This compound (m/z ≈ 196/198) Fragment1 [M-Cl]⁺ (m/z ≈ 161) Molecule->Fragment1 - Cl• Fragment2 [4-propylbenzoyl]⁺ (m/z ≈ 147) Molecule->Fragment2 - •CH₂Cl Fragment3 [4-propylphenyl]⁺ (m/z ≈ 119) Fragment2->Fragment3 - CO

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion: A Symphony of Evidence

The structural confirmation of a molecule like this compound is not achieved through a single piece of evidence, but rather through the harmonious convergence of data from multiple spectroscopic techniques. The characteristic singlet of the chloromethyl protons in the ¹H NMR, the downfield carbonyl and chloromethyl carbons in the ¹³C NMR, the strong carbonyl stretch in the IR spectrum, and the tell-tale isotopic pattern in the mass spectrum all contribute to an irrefutable structural assignment. By employing this comprehensive, multi-modal approach and comparing the data with that of relevant alternatives, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

References

  • National Institute of Standards and Technology. (n.d.). 4-n-Propylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., et al. (2019).
  • Cheméo. (n.d.). Chemical Properties of 4-n-Propylacetophenone (CAS 2932-65-2). Retrieved from [Link].

  • SpectraBase. (n.d.). 4'-Isopropylacetophenone. Wiley-VCH GmbH. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

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A Comparative Guide to Alkyl-Substituted 2-Chloroacetophenones in Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substitution in Phenacyl Chemistry

2-Chloroacetophenones are foundational synthons in medicinal chemistry and materials science, serving as versatile precursors for a myriad of heterocyclic compounds and pharmacologically active molecules.[1] Their utility stems from two reactive centers: the electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom, which is primed for nucleophilic substitution. The strategic placement of alkyl groups on the aromatic ring, however, transforms this simple scaffold into a tunable instrument for synthetic chemists.

The nature and position of an alkyl substituent—be it a compact methyl or a bulky tert-butyl group—exert profound electronic and steric influences that modulate the molecule's reactivity, selectivity, and even its physical properties.[2][3] An electron-donating alkyl group can alter the electrophilicity of the carbonyl group, while a sterically demanding ortho-substituent can dictate the trajectory of an incoming nucleophile.

This guide provides an in-depth comparative analysis of common alkyl-substituted 2-chloroacetophenones. We will dissect the synthetic routes to these key intermediates, present comparative experimental data on their reactivity, and offer field-proven insights to guide researchers in selecting the optimal building block for their specific synthetic challenges. By understanding the causality behind these subtle structural modifications, drug development professionals and synthetic chemists can execute more efficient, predictable, and controlled syntheses.

Part 1: Synthesis of Alkyl-Substituted 2-Chloroacetophenones

The preparation of these critical intermediates is typically a robust two-step process, beginning with the formation of a substituted acetophenone via Friedel-Crafts acylation, followed by a regioselective α-chlorination.

Step 1.1: Friedel-Crafts Acylation to Form the Acetophenone Backbone

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that forges a new carbon-carbon bond between an aromatic ring and an acyl group.[4][5] In this case, the appropriate alkylbenzene (e.g., toluene, tert-butylbenzene) is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[6][7]

The causality behind the choice of catalyst and conditions is critical: AlCl₃ coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[6] The reaction must be conducted under strictly anhydrous conditions, as moisture will hydrolyze and deactivate the Lewis acid catalyst, stalling the reaction.[8]

G cluster_0 Step 1: Friedel-Crafts Acylation reagents Alkylbenzene + Acetyl Chloride reaction_setup Combine in Anhydrous Solvent (e.g., CS₂, CCl₄) reagents->reaction_setup catalyst Anhydrous AlCl₃ (Lewis Acid Catalyst) catalyst->reaction_setup acylium Formation of Acylium Ion [CH₃CO]⁺ reaction_setup->acylium Catalyst Activation electrophilic_attack Electrophilic Aromatic Substitution acylium->electrophilic_attack quench Quench with Ice/HCl (Hydrolyzes excess AlCl₃) electrophilic_attack->quench Reaction Completion purification Extraction & Distillation quench->purification product1 Alkyl-Substituted Acetophenone purification->product1

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-tert-Butylacetophenone

  • Setup: Equip a flame-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure the system is under a dry nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (51.4 g, 0.385 mol) and 200 mL of anhydrous carbon tetrachloride. Cool the suspension to 0-5°C using an ice bath.[9]

  • Acylating Agent Addition: Add acetyl chloride (30.2 g, 0.385 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10°C.[9]

  • Substrate Addition: Add tert-butylbenzene (46.9 g, 0.35 mol) dropwise over 3 hours, ensuring the internal temperature does not exceed 5°C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of crushed ice and 150 mL of concentrated HCl. Stir until all solids have dissolved.

  • Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water until neutral, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation, followed by vacuum distillation to yield pure 4'-tert-butylacetophenone.[9]

Step 1.2: α-Chlorination of Substituted Acetophenones

The second step involves the selective chlorination of the α-carbon (the carbon adjacent to the carbonyl). A common and effective method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[10] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine source. To avoid unwanted side reactions, such as polychlorination or chlorination of an activated aromatic ring, careful control of stoichiometry and temperature is paramount.[10][11]

More modern and "greener" alternatives to sulfuryl chloride include reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), which can provide high yields of α-chloroacetophenones under milder conditions, often in a solvent like methanol with a catalytic amount of acid.[1]

G cluster_1 Step 2: α-Chlorination start_material Alkyl-Substituted Acetophenone reaction_conditions Solvent (e.g., CH₂Cl₂ or MeOH) Controlled Temperature start_material->reaction_conditions chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂ or DCDMH) chlorinating_agent->reaction_conditions enolization Acid/Base Catalyzed Enolization reaction_conditions->enolization chlorination Nucleophilic Attack on Chlorine enolization->chlorination workup Solvent Removal & Recrystallization chlorination->workup Reaction Completion final_product Alkyl-Substituted 2-Chloroacetophenone workup->final_product

Caption: Workflow for α-Chlorination.

Experimental Protocol: α-Chlorination of 4'-Methylacetophenone

  • Setup: In a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (13.4 g, 0.1 mol) in 100 mL of dichloromethane (DCM).

  • Chlorination: Cool the solution to 0°C. Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC analysis until the starting material is consumed (typically 2-4 hours).

  • Work-up: Slowly add 50 mL of cold water to quench the reaction. Transfer to a separatory funnel, separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloro-4'-methylacetophenone can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Part 2: Comparative Analysis of Reactivity

The true value of alkyl substitution lies in its ability to predictably control the reactivity of the 2-chloroacetophenone scaffold. This control is a direct consequence of the interplay between electronic and steric effects.

Electronic Effects

Alkyl groups are weakly electron-donating through an inductive effect.[2] When attached to the phenyl ring, they increase the electron density of the aromatic system.

  • Effect on the Carbonyl Group: This increased electron density is relayed to the carbonyl group, slightly reducing its electrophilicity. This means that reactions involving nucleophilic attack directly at the carbonyl carbon may be marginally slower compared to unsubstituted 2-chloroacetophenone.

  • Effect on the α-Carbon: The primary site of reaction, the α-carbon, is more significantly influenced. The electron-donating nature of the alkyl group does not directly impact the C-Cl bond but influences the stability of the transition state during an Sₙ2 reaction. For para and meta substituents, the electronic effect on the Sₙ2 reaction rate is generally modest.

Steric Effects

Steric hindrance plays a far more dramatic and synthetically useful role.[12][13] The size and position of the alkyl group can physically block the approach of a nucleophile.

  • Positional Isomers (ortho vs. meta vs. para):

    • Para-substitution: The alkyl group is distant from the reactive acetyl group, exerting a purely electronic effect with negligible steric impact. These derivatives often serve as the baseline for reactivity.

    • Meta-substitution: Similar to para, the steric effect is minimal, and the influence is primarily electronic.

    • Ortho-substitution: This is where steric effects dominate. An ortho-alkyl group can significantly hinder the approach of nucleophiles to both the carbonyl carbon and, more importantly, the α-carbon. This can dramatically slow down the rate of nucleophilic substitution. This effect can be exploited to achieve selectivity in molecules with multiple reactive sites.

  • Alkyl Group Size (Methyl vs. Ethyl vs. tert-Butyl):

    • Methyl: Smallest steric footprint. An ortho-methyl group provides moderate hindrance.

    • Ethyl: Offers slightly more bulk than methyl.

    • tert-Butyl: The large, spherical nature of the tert-butyl group creates a significant steric shield. An ortho-tert-butyl group can render the α-carbon almost completely inaccessible to all but the smallest nucleophiles.

Comparative Data Summary

The following table summarizes the physical properties and provides a qualitative assessment of relative reactivity in a typical Sₙ2 reaction (e.g., with an amine nucleophile). Reactivity is compared to the unsubstituted 2-chloroacetophenone.

CompoundAlkyl GroupPositionBoiling Point (°C)Density (g/cm³)Relative Sₙ2 ReactivityDominant Effect
2-ChloroacetophenoneNone-244-2451.169Baseline-
2-Chloro-4'-methylacetophenoneMethylpara258.51.134[]Slightly FasterElectronic (weakly activating)
2-Chloro-2'-methylacetophenoneMethylortho~250~1.15SlowerSteric Hindrance
2-Chloro-4'-ethylacetophenoneEthylpara135 (5 mmHg)~1.12Slightly FasterElectronic (weakly activating)
2-Chloro-4'-tert-butylacetophenonetert-Butylpara155-157 (11 mmHg)~1.09Similar to BaselineElectronic / Minor Bulk
2-Chloro-2'-tert-butylacetophenonetert-ButylorthoN/AN/ASignificantly SlowerSevere Steric Hindrance

Note: Data is compiled from various sources and some values are estimates based on chemical principles. Relative reactivity is a qualitative assessment for comparative purposes.

Part 3: Application & Protocol - A Head-to-Head Comparison

To demonstrate these principles in practice, we will outline a comparative experiment for the synthesis of α-azido ketones, which are valuable precursors for triazoles and α-amino ketones. We will compare the reaction of sodium azide with two substrates: the sterically unhindered 2-chloro-4'-methylacetophenone and the sterically hindered 2-chloro-2'-methylacetophenone .

G cluster_2 Comparative Nucleophilic Substitution Workflow cluster_A Reactor A cluster_B Reactor B substrate_A Substrate A: 2-Chloro-4'-methylacetophenone conditions Stir at Room Temperature substrate_A->conditions substrate_B Substrate B: 2-Chloro-2'-methylacetophenone substrate_B->conditions reagents Sodium Azide (NaN₃) Solvent (e.g., Acetone/H₂O) reagents->conditions monitoring Monitor by TLC (Observe disappearance of starting material) conditions->monitoring workup Quench, Extract, Dry monitoring->workup analysis Analyze Yield & Purity (NMR, GC-MS) workup->analysis results Compare Reaction Times & Yields analysis->results

Caption: Workflow for comparing Sₙ2 reaction rates.

Experimental Protocol: Comparative Azide Substitution

  • Setup: Prepare two identical 50 mL round-bottom flasks (Flask A and Flask B), each with a magnetic stirrer.

  • Reagents for Flask A: To Flask A, add 2-chloro-4'-methylacetophenone (1.69 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and 20 mL of an acetone/water (4:1) solvent mixture.

  • Reagents for Flask B: To Flask B, add 2-chloro-2'-methylacetophenone (1.69 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and 20 mL of an acetone/water (4:1) solvent mixture.

  • Reaction: Stir both flasks vigorously at room temperature.

  • Monitoring: Every 15 minutes, take a small aliquot from each flask and spot it on a TLC plate (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). Visualize under UV light. Record the time required for the starting material spot to disappear in each reaction.

  • Expected Outcome: Flask A (para-methyl) is expected to reach completion significantly faster (e.g., 1-2 hours) than Flask B (ortho-methyl), which may take several hours or require heating due to steric hindrance.

  • Work-up (once complete): Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude product.

  • Analysis: Determine the yield of each product (2-azido-4'-methylacetophenone and 2-azido-2'-methylacetophenone) and confirm their identity and purity using ¹H NMR and IR spectroscopy. The yield from Flask A is anticipated to be higher under identical reaction times.

Part 4: Strategic Selection Guide

Choosing the correct substituted 2-chloroacetophenone is a strategic decision that can save significant time and resources in a multi-step synthesis. The following flowchart provides a decision-making framework based on common synthetic goals.

G start What is your primary synthetic goal? q1 Do you need to maximize reaction rate and yield for a simple substitution? start->q1 q2 Do you need to introduce steric bulk or control selectivity at a later step? start->q2 q3 Is fine-tuning of electronic properties (e.g., for SAR studies) the main driver? start->q3 ans1 Use a para-substituted derivative: - 4'-Methyl for general use - 4'-Ethyl for slight lipophilicity increase q1->ans1 Yes ans2 Use a sterically hindered derivative: - ortho-Methyl for moderate hindrance - ortho-tert-Butyl for maximum hindrance q2->ans2 Yes ans3 Use a meta-substituted derivative or a range of para-isomers to probe electronic effects. q3->ans3 Yes

Caption: Decision guide for selecting a substituted 2-chloroacetophenone.

Conclusion

The substitution pattern on a 2-chloroacetophenone is not a trivial detail; it is a powerful design element. By understanding the fundamental principles of electronic and steric effects, researchers can move beyond a trial-and-error approach. A para-substituted ketone offers high reactivity for rapid construction of molecular scaffolds. In contrast, an ortho-substituted analogue provides a tool for sterically guiding reactions, preventing unwanted side products, or building conformational constraints into a target molecule. This guide has aimed to illuminate the causality behind these differences, empowering chemists to make informed, strategic decisions in the design and execution of their synthetic routes.

References

  • Prakash, O., et al. (2005). α-Chlorination of Acetophenones Using 1,3-Dichloro-5,5-Dimethylhydantoin. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,2-trichloro-4'-tert.butylacetophenone. PrepChem.com. Available at: [Link]

  • StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. StudyRaid. Available at: [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka | Patsnap. Available at: [Link]

  • Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone. Google Patents.
  • Filo. (2025). (ii) Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone. Filo. Available at: [Link]

  • Google Patents. (n.d.). WO2000075094A2 - Method for producing a halogenated acetophenone. Google Patents.
  • Ponec, R., et al. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nardi, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-Chloroacetophenone. PubChem. Available at: [Link]

  • YouTube. (2024). Preparation of Acetophenone | Friedel–Crafts acylation| Benzene|Acetyl chloride |Organic chemistry|. YouTube. Available at: [Link]

  • Google Patents. (n.d.). EP3498687A1 - Improved synthesis of monochlorinated acetophenone. Google Patents.
  • PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. PrepChem.com. Available at: [Link]

  • MDPI. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available at: [Link]

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Introduction: The Analytical Imperative for 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validated HPLC Analysis of 2-Chloro-1-(4-propyl-phenyl)-ethanone

This guide provides a comprehensive overview and detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents a robust validation framework according to international guidelines, and compares the proposed method with viable analytical alternatives.

This compound is an aromatic ketone featuring a halogenated alpha-carbon. Such molecules are pivotal intermediates in organic synthesis, often serving as building blocks for more complex pharmaceutical compounds. The presence of the chloro group at the alpha position makes it a reactive electrophile, useful in forming new carbon-carbon bonds. Given its role as a precursor, ensuring the purity and accurate quantification of this intermediate is critical for controlling reaction stoichiometry, monitoring reaction progress, and guaranteeing the quality of the final active pharmaceutical ingredient (API).

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide details a reliable and accessible Reversed-Phase HPLC (RP-HPLC) method with UV detection, a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][2]

Chapter 1: A Validated RP-HPLC Method for Quantitative Analysis

The selection of RP-HPLC is based on the physicochemical properties of this compound. Its aromatic ring and propyl group confer significant hydrophobicity, making it an ideal candidate for retention on a non-polar stationary phase.[3] The phenyl ketone chromophore allows for sensitive detection using a standard UV detector.

Experimental Protocol: Chromatographic Conditions

This protocol is designed for robustness and optimal separation from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.

Chromatographic Parameters:

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase provides strong hydrophobic interactions with the analyte for excellent retention and separation from more polar impurities.[4] The 250 mm length ensures high resolution.
Mobile Phase A HPLC Grade Water The polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN), HPLC Grade A common organic modifier providing good peak shape and elution strength for aromatic compounds.
Gradient Elution 0-15 min: 60% B to 85% B15-17 min: 85% B to 60% B17-20 min: 60% B (Re-equilibration) A gradient is employed to ensure the elution of potential non-polar impurities and to sharpen the peak of the main analyte, providing a stable baseline and shorter run times compared to an isocratic method.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Injection Volume 10 µL A small injection volume minimizes potential peak distortion (band broadening) on the column.

| Detection Wavelength | 254 nm | Aromatic ketones exhibit strong absorbance at this wavelength, providing high sensitivity. A diode array detector can be used to confirm peak purity by assessing the spectrum across the peak.[4] |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase (at initial conditions, 60% ACN). These will be used to establish linearity.

Sample Preparation:

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte.

  • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.

Chapter 2: Method Validation Protocol & Acceptance Criteria (ICH Q2(R1))

Method validation is essential to ensure that the analytical procedure is fit for its purpose.[5][6] The following parameters must be assessed according to the International Council for Harmonisation (ICH) guidelines.[7]

HPLC_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) Dev Analyte Characterization Opt Parameter Optimization (Column, Mobile Phase, etc.) Dev->Opt FinalMethod Final HPLC Method Opt->FinalMethod Specificity Specificity FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method & Report Robustness->Validated

Caption: Workflow for HPLC method development and validation.

Validation Parameters and Data Summary

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.

Validation ParameterPurposeAcceptance CriteriaHypothetical Result
Specificity To ensure the signal measured is from the analyte only, without interference from impurities or matrix components.Peak purity index > 0.999. Baseline resolution (Rs > 2) from adjacent peaks.Pass
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Range The concentration interval over which the method is precise, accurate, and linear.80-120% of the target concentration.1.0 - 100 µg/mL
Accuracy The closeness of the test results to the true value, assessed by % recovery of spiked samples.Mean recovery of 98.0% - 102.0% at three concentration levels.[5]99.5% - 101.2%
Precision (Repeatability) The precision under the same operating conditions over a short interval. Expressed as % RSD.% RSD ≤ 2.0% for six replicate injections.[7]% RSD = 0.85%
Precision (Intermediate) The precision within the same laboratory but on different days or with different analysts/equipment.% RSD ≤ 2.0%% RSD = 1.20%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) of 3:1.[2]0.1 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1.[5]0.3 µg/mL
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.% RSD ≤ 2.0% after minor changes (e.g., flow rate ±10%, temp ±2°C).[2]Pass

Chapter 3: Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and widely accessible, other techniques can be considered depending on the specific analytical need.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV (Proposed) Separation based on polarity (hydrophobicity) with UV absorbance detection.Cost-effective, robust, highly reproducible, easy to implement.Moderate sensitivity, potential for co-eluting interferences with similar UV spectra.Routine quality control, purity assessment, and quantitative analysis in regulated environments.
UHPLC-UV Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Faster analysis times (~90% reduction), higher resolution, lower solvent consumption.[8]Requires specialized high-pressure equipment, higher initial cost.High-throughput screening, complex mixture analysis where speed and resolution are critical.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds; high resolution.Requires analyte to be volatile and thermally stable; potential for on-column degradation.Analysis of residual solvents or volatile impurities; not ideal as a primary method for the non-volatile main analyte.
HPLC-MS HPLC separation coupled with a mass spectrometer for detection.Unparalleled specificity and sensitivity; provides molecular weight information, aiding in impurity identification.[9]Higher equipment cost, more complex method development and maintenance.Trace-level impurity analysis, metabolite identification, and when absolute confirmation of identity is required.

Conclusion

The described Reversed-Phase HPLC method with UV detection provides a reliable, robust, and cost-effective solution for the routine quantitative analysis of this compound. Its straightforward protocol, combined with a comprehensive validation package based on ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control or research environment. While alternative techniques like UHPLC and HPLC-MS offer advantages in speed and sensitivity, respectively, the proposed HPLC method stands as the optimal balance of performance, accessibility, and reliability for most applications.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. Link

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Link

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Link

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Link

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Link

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Link

  • Phenomenex. Reversed Phase HPLC Columns. Link

  • Pápai, K., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Link

  • Jian, W., et al. (2023). Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. PubMed. Link

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Link

  • Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Link

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A Senior Application Scientist's Comparative Guide to the Biological Activity of Derivatives from 2-Chloro-1-(4-propyl-phenyl)-ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-1-(4-propyl-phenyl)-ethanone is a versatile α-haloketone intermediate, prized in synthetic organic chemistry for its utility as a building block in creating a diverse array of potentially bioactive molecules.[1] While direct pharmacological data on the parent compound is limited, its true value lies in its role as a precursor for classes of compounds with well-documented biological activities, most notably chalcones and various heterocyclic systems.[2][3] This guide provides a comparative analysis of the biological activities of these derivatives, drawing upon experimental data from analogous structures to forecast the potential and guide the research and development efforts for novel therapeutics. We will delve into the synthetic rationale, present detailed experimental protocols for evaluation, and summarize key structure-activity relationship (SAR) insights.

Introduction: The Synthetic Potential of an α-Haloketone Scaffold

The core structure of this compound features two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chloro group, which is susceptible to nucleophilic substitution. This dual reactivity makes it an ideal starting material for constructing more complex molecular architectures.

The primary synthetic routes explored for this class of ketones lead to two major families of derivatives:

  • Chalcones (1,3-Diaryl-2-propen-1-ones): Synthesized via a Claisen-Schmidt condensation, chalcones are renowned precursors to flavonoids and possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The α,β-unsaturated carbonyl system is a key pharmacophore, acting as a Michael acceptor that can interact with biological nucleophiles like cysteine residues in enzymes.[7]

  • Heterocyclic Compounds: The α-haloketone moiety is a classic electrophile for reactions with various nucleophiles to form heterocyclic rings such as thiazoles, imidazoles, and quinolones. These scaffolds are prevalent in many approved drugs and are known to exhibit potent anti-inflammatory and antimicrobial properties.[8][9]

The following diagram illustrates the pivotal role of this compound as a synthetic intermediate.

SynthesisPathways Start This compound Chalcone Chalcone Derivatives Start->Chalcone Claisen-Schmidt Condensation Heterocycle Heterocyclic Derivatives (e.g., Thiazoles, Imidazoles) Start->Heterocycle Hantzsch Synthesis or similar cyclization Aldehyde Aromatic Aldehyde (e.g., p-nitrobenzaldehyde) Aldehyde->Chalcone Nucleophile Heterocyclic Precursor (e.g., Thiourea, Amidine) Nucleophile->Heterocycle Anticancer Anticancer Activity Chalcone->Anticancer AntiInflammatory Anti-inflammatory Activity Chalcone->AntiInflammatory Antimicrobial Antimicrobial Activity Chalcone->Antimicrobial Heterocycle->AntiInflammatory Heterocycle->Antimicrobial

Caption: Synthetic pathways from the parent ketone to bioactive derivatives.

Comparative Analysis of Biological Activity

This section compares the biological activities of chalcone and heterocyclic derivatives, supported by experimental data from structurally related compounds.

Anticancer Activity: The Prominence of Chalcone Derivatives

Chalcones represent one of the most promising classes of anticancer agents derived from acetophenones.[5] Their mechanism often involves inducing apoptosis and inhibiting tubulin polymerization, which disrupts cell division in rapidly proliferating cancer cells.[4][7]

The table below summarizes the in vitro anticancer activity (IC₅₀ values) of various chalcone derivatives against different cancer cell lines. While these were not synthesized from the exact 4-propyl-phenyl starting material, they demonstrate the potency achievable by modifying the aromatic rings.

Compound TypeDerivative/AnalogTarget Cell LineIC₅₀ (µM)Reference
Chalcone-Sulfonamide (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene sulfonamideMCF-7 (Breast)< Tamoxifen[2]
Indole-Chalcone Indole-chalcone hybridA549, HeLa, MCF-70.023 - 0.782[4]
Chalcone-Triazole Chalcone-1,2,3-triazole hybridHepG2 (Liver)0.9[4]
Diaryl Ether Chalcone Chalcone with 4-methoxy substitutionMCF-7, HepG23.44, 4.64[7]

Analysis and Causality: The data consistently show that hybridizing the chalcone scaffold with other pharmacologically active moieties like sulfonamides, indoles, or triazoles can significantly enhance anticancer potency.[2][4] The choice of substituents on the aromatic rings is critical. For instance, the presence of methoxy and nitro groups often correlates with increased activity, potentially by modulating the electronic properties of the molecule and its ability to interact with biological targets.[7] The 4-propyl group on our parent compound would add lipophilicity, which could enhance membrane permeability and cellular uptake, a favorable characteristic for a drug candidate.

This protocol is a standard, reliable method for initial screening of cytotoxic anticancer activity.[10]

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized chalcone derivatives in DMSO. Dilute the compounds with the culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Anti-inflammatory Activity: A Domain for Both Chalcones and Heterocycles

Chronic inflammation is linked to numerous diseases, making the development of anti-inflammatory agents a key research area.[11] Both chalcones and various heterocyclic compounds have demonstrated significant potential as inhibitors of inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][12]

The following table compares the anti-inflammatory activity of different derivatives.

Compound ClassDerivative/AnalogAssay TypeActivity/InhibitionReference
2-Benzylidene-1-indanone Substituted indanoneInhibition of IL-6 & TNF-α in LPS-stimulated macrophagesHigh[10]
Pyridazinone 6-(3,4-Dichlorophenyl)-...Dual COX-2/15-LOX Inhibition & TNF-α InhibitionHigh[12]
Pyrazole Hybrid Pyridine/Pyran/PyrazoleCOX-2 Expression InhibitionPotent[13]
Chalcone General chalcone derivativesVarious anti-inflammatory assaysBroad Activity[5]

Analysis and Causality: The ability to inhibit key inflammatory mediators is a common feature of these compounds. For heterocyclic derivatives, the specific ring system and its substituents are designed to fit into the active sites of enzymes like COX-2, offering a more targeted approach than traditional NSAIDs and potentially reducing gastrointestinal side effects.[8][13] Chalcones exert their effects through broader mechanisms, including the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10] The synthesis of heterocyclic systems from this compound could yield novel COX-2 inhibitors with favorable properties.

This protocol provides a robust in vitro model for screening potential anti-inflammatory agents.[10]

  • Cell Culture: Culture murine primary macrophages or a cell line like RAW 264.7 in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells for 30-60 minutes with various concentrations of the test compounds (dissolved in DMSO and diluted in medium).

  • LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 0.5 µg/mL to all wells except the negative control. LPS is a potent activator of macrophages and induces a strong inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Assay: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

Antimicrobial Activity: A Promising Avenue for Heterocyclic Analogs

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have a long history as effective antimicrobials. Derivatives synthesized from α-haloketones, such as 1,2,4-triazoles and quinolones, are of significant interest.[9][14]

Compound ClassDerivative/AnalogTarget OrganismActivity Metric (MIC or IC₅₀)Reference
4-Hydroxy-2-quinolone Brominated analog with nonyl side chainAspergillus flavus (fungus)IC₅₀ = 1.05 µg/mL[14]
Quinazolinone 7-chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-oneMRSA (bacteria)MIC₅₀ = 0.02 µM[15]
1,2,4-Triazole Mannich base with fluoroquinolone coreE. coli, S. aureus (bacteria)MIC = 0.24 - 3.9 µg/mL[9]
Flavonoids Hydroxy flavanones/flavonesS. aureus, S. enterica (bacteria)Good zone of inhibition[16]

Analysis and Causality: The antimicrobial efficacy is highly dependent on the specific heterocyclic scaffold and its substituents. For the 4-hydroxy-2-quinolone analogs, a long alkyl chain (lipophilicity) combined with halogenation dramatically improved antifungal activity, suggesting that membrane interaction is a key part of the mechanism.[14] For the quinazolinone derivatives, specific substitutions at the 2- and 7-positions were critical for potent activity against MRSA, highlighting a highly specific structure-activity relationship.[15] This underscores the importance of rational design in modifying the core structure derived from the parent ketone to achieve potent and selective antimicrobial effects.

Guiding Principles: Workflow and Structure-Activity Relationships (SAR)

A systematic approach is essential for navigating the path from a starting material to a potential drug lead. The workflow below illustrates a logical progression from synthesis to comprehensive biological evaluation.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_optimization Lead Optimization Start This compound Synthesis Derivative Synthesis (e.g., Chalcones, Heterocycles) Start->Synthesis Purify Purification & Structural Characterization (NMR, MS) Synthesis->Purify Anticancer Anticancer Assays (MTT, Apoptosis) Purify->Anticancer AntiInflammatory Anti-inflammatory Assays (ELISA, COX Inhibition) Purify->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Purify->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR AntiInflammatory->SAR Antimicrobial->SAR SAR->Synthesis Iterative Redesign ADMET In Silico ADMET Prediction SAR->ADMET

Caption: General experimental workflow for drug discovery.

The concept of Structure-Activity Relationship (SAR) is central to this process. By systematically modifying different parts of a core scaffold and observing the resulting changes in biological activity, researchers can identify which chemical features are essential for potency and selectivity.

Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.

For derivatives of this compound, the 4-propyl group on "Ring A" provides a constant lipophilic anchor. The key to discovering novel, potent compounds will be the systematic variation of the substituents on "Ring B" (derived from the aromatic aldehyde in chalcone synthesis) or the nature of the heterocyclic ring formed.

Conclusion and Future Outlook

This compound is a valuable and versatile starting material for medicinal chemistry. While not biologically active in itself, it serves as a gateway to synthesizing chalcones and heterocyclic compounds with significant therapeutic potential. The comparative analysis of analogs strongly suggests that derivatives from this specific ketone are likely to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

  • Synthesis of a Focused Library: Create a diverse library of both chalcone and heterocyclic derivatives using the 4-propyl-phenyl ethanone scaffold.

  • Broad Biological Screening: Evaluate these new compounds across a range of anticancer, anti-inflammatory, and antimicrobial assays to identify initial hits.

  • Iterative SAR Studies: For the most promising hits, conduct detailed SAR studies to optimize potency and selectivity while improving drug-like properties (e.g., solubility, metabolic stability).

By leveraging the established synthetic pathways and bioassay protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this promising chemical scaffold.

References

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A Comparative Guide to the Synthetic Strategies for 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-1-(4-propyl-phenyl)-ethanone is a valuable α-chloro ketone, a class of compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals due to their dual reactivity at the carbonyl and the halogenated carbon center.[1] This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will dissect two major strategies: a classical two-step approach involving Friedel-Crafts acylation followed by α-chlorination, and a more direct, one-step Friedel-Crafts chloroacetylation. The discussion will extend to modern synthetic paradigms, including continuous flow and green chemistry principles, offering researchers a comprehensive framework for selecting the optimal route based on criteria such as yield, scalability, safety, and environmental impact.

Route 1: The Classical Two-Step Synthesis

This methodology follows a logical and well-established pathway: first, the construction of the core aryl ketone structure, followed by the selective introduction of the α-chloro substituent. This separation of steps allows for discrete purification and characterization of the intermediate, which can be advantageous for process control and troubleshooting.

Step 1.1: Friedel-Crafts Acylation of Propylbenzene

The initial step involves the synthesis of the intermediate, 4-propylacetophenone, via the Friedel-Crafts acylation of propylbenzene with acetyl chloride.[2][3][4] This is a cornerstone electrophilic aromatic substitution reaction where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent.[5][6]

Causality of Experimental Choices: The reaction is typically run at low temperatures initially to control the exothermic reaction between acetyl chloride and AlCl₃. The propyl group is an ortho-, para-director; however, the para product is sterically favored and is the major product formed.[2] The use of a stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the product ketone, rendering it inactive. A subsequent aqueous workup is required to hydrolyze this complex and liberate the product.

Experimental Protocol: Synthesis of 4-Propylacetophenone

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). The system is kept under a dry nitrogen atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride (1.2 eq.) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon tetrachloride. The flask is cooled to 0 °C in an ice bath.

  • Addition: A solution of propylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in the same solvent is added dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex.

  • Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Diagram 1: Workflow for the Two-Step Synthesis (Route 1)

A Propylbenzene B 4-Propylacetophenone A->B Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C This compound B->C Step 2: α-Chlorination (e.g., SO₂Cl₂)

Caption: Workflow for the sequential synthesis of the target molecule.

Step 1.2: α-Chlorination of 4-Propylacetophenone

With the ketone intermediate in hand, the next step is the selective chlorination at the α-carbon. This reaction proceeds via an enol or enolate intermediate, which is nucleophilic and attacks an electrophilic chlorine source. Several reagents can accomplish this transformation, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.[1]

Causality of Experimental Choices: The use of sulfuryl chloride is often preferred over gaseous chlorine for laboratory-scale synthesis due to its ease of handling as a liquid. The reaction generates HCl and SO₂ as byproducts, necessitating a well-ventilated fume hood and appropriate scrubbing. The selectivity for the α-position over the aromatic ring is high because the enolization process makes the α-carbon significantly more nucleophilic under these conditions.

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

  • Setup: A round-bottom flask is charged with 4-propylacetophenone (1.0 eq.) and a suitable solvent like methanol or a mixture of ethyl acetate and dichloromethane.[1]

  • Reagent Addition: The solution is stirred, and sulfuryl chloride (1.1-1.5 eq.) is added dropwise at a temperature between 20-30 °C.[1]

  • Reaction: The mixture is stirred at room temperature for 1-2 hours after the addition is complete. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by column chromatography on silica gel to yield the final product, this compound.

Route 2: The Direct Friedel-Crafts Chloroacetylation

This approach represents a more convergent and atom-economical synthesis by accomplishing the formation of the C-C bond and the C-Cl bond in a single transformation. Propylbenzene is reacted directly with chloroacetyl chloride in the presence of a Lewis acid catalyst.[7][8]

Causality of Experimental Choices: This method is highly efficient as it reduces the number of synthetic steps, work-ups, and purification procedures. Chloroacetyl chloride serves as a bifunctional reagent, providing both the acyl group for the Friedel-Crafts reaction and the pre-installed chlorine atom at the α-position. The reaction conditions are similar to a standard Friedel-Crafts acylation, but the choice of solvent can be critical to ensure good yields and selectivity. Catalysts like iron-modified montmorillonite K10 have been explored as alternatives to AlCl₃ to reduce waste streams.

Experimental Protocol: Direct Chloroacetylation of Propylbenzene

  • Setup: A flame-dried reaction vessel is set up under a nitrogen atmosphere, similar to the protocol for Route 1.

  • Reagent Charging: Anhydrous aluminum chloride (1.2 eq.) is suspended in a dry solvent (e.g., 1,2-dichloroethane). The suspension is cooled to 0 °C.

  • Addition: A solution of propylbenzene (1.0 eq.) and chloroacetyl chloride (1.1 eq.) is added dropwise, maintaining a low temperature.

  • Reaction: The mixture is stirred at 0 °C for 10-15 minutes and then allowed to warm to room temperature for 1-16 hours, depending on the substrate's reactivity.[9] The reaction is monitored by TLC.

  • Work-up and Purification: The work-up is identical to that of the Friedel-Crafts acylation described in Route 1, involving quenching with ice/HCl, extraction, washing, drying, and solvent removal. The final product is purified by column chromatography or recrystallization.

Diagram 2: Workflow for the Direct Acylation Synthesis (Route 2)

A Propylbenzene B This compound A->B Direct Friedel-Crafts Chloroacetylation (Chloroacetyl Chloride, AlCl₃)

Caption: Convergent one-step synthesis of the target molecule.

Emerging and Greener Methodologies

While not always directly applied to this specific achiral molecule, modern synthetic methods offer important alternatives that prioritize safety, efficiency, and sustainability.

  • Continuous Flow Synthesis: For the synthesis of α-chloro ketones, particularly chiral ones, continuous flow technology has emerged as a superior alternative to batch processing.[10][11][12] These systems allow for the safe, on-demand generation and immediate use of hazardous intermediates like diazomethane, which is often used in the Arndt-Eistert homologation route to α-halo ketones.[12][13] This approach drastically improves safety and scalability but may represent an unnecessary complexity for this specific target unless integrated into a larger, multi-step automated synthesis.

  • Green Chemistry Principles: The principles of green chemistry encourage the minimization of waste, use of safer solvents, and maximization of atom economy.[14][15] When comparing Route 1 and Route 2, the direct chloroacetylation (Route 2) is inherently "greener" as it involves fewer steps, leading to a lower Process Mass Intensity (PMI) — the ratio of the total mass of materials used to the mass of the final product.[16] It reduces solvent usage and waste generation from an additional work-up and purification step.

Comparative Analysis

The choice between these synthetic routes depends on the specific goals of the researcher, such as scale, purity requirements, and available equipment.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Chloroacetylation
Number of Steps 21
Overall Yield Moderate (product of two steps, typically 60-80%)Good to Excellent (typically 70-90%)[9]
Key Reagents Propylbenzene, Acetyl Chloride, AlCl₃, SO₂Cl₂Propylbenzene, Chloroacetyl Chloride, AlCl₃
Intermediate Isolation Yes (4-Propylacetophenone)No
Process Control Easier to control and troubleshoot each stepMore complex; a single reaction determines outcome
Safety Concerns Handling of AlCl₃, SO₂Cl₂ (corrosive, toxic)Handling of AlCl₃, Chloroacetyl chloride (lachrymator, corrosive)
Atom Economy LowerHigher
Greenness (PMI) Higher (less green)Lower (greener)
Scalability Readily scalable, but requires two separate process setupsHighly scalable and efficient for large-scale production

Diagram 3: Logical Comparison of Synthetic Routes

cluster_criteria Decision Criteria A Synthetic Goal Choose Route Based On: Crit1 Process Control & Purity A->Crit1 Crit2 Efficiency & Scalability A->Crit2 Crit3 Green Chemistry & Atom Economy A->Crit3 B Route 1: Two-Step (Acylation then Chlorination) C Route 2: Direct (Chloroacetylation) Crit1->B Prioritized Crit2->C Prioritized Crit3->C Prioritized

Caption: Decision matrix for selecting the optimal synthetic route.

Conclusion and Recommendation

Both the two-step synthesis and the direct chloroacetylation are viable and effective methods for preparing this compound.

  • Route 1 (Two-Step) is recommended for small-scale laboratory synthesis, process development, and situations where the intermediate, 4-propylacetophenone, is also desired . The ability to isolate and purify the intermediate provides greater control over the final product's purity.

  • Route 2 (Direct Chloroacetylation) is the superior choice for large-scale production and applications where efficiency, cost, and green chemistry metrics are paramount . Its convergent nature significantly streamlines the manufacturing process, reduces waste, and is likely to result in a higher overall throughput.

Ultimately, the selection of a synthetic route is a multi-faceted decision. By understanding the underlying chemical principles, procedural demands, and comparative metrics outlined in this guide, researchers and drug development professionals can make an informed choice that best aligns with their scientific and logistical objectives.

References

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-1-(4-propyl-phenyl)-ethanone

This compound belongs to the class of α-haloketones, which are pivotal intermediates in organic synthesis due to their dual electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1][2] This structural motif allows for a diverse range of chemical transformations, making them valuable building blocks for the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][2] The propyl group on the phenyl ring can modulate the compound's lipophilicity and electronic properties, influencing its reactivity and potential biological activity. Understanding the kinetics of its reactions is crucial for optimizing synthetic routes, controlling product formation, and designing novel drug candidates.

This guide will focus on the comparative kinetics of two primary reaction types involving this compound: nucleophilic substitution at the α-carbon and reduction of the carbonyl group. We will explore how reaction rates are influenced by the choice of nucleophile/reducing agent and by structural modifications to the chloroacetophenone core.

Fundamental Principles of Reactivity

The heightened reactivity of the α-carbon in α-haloketones towards nucleophiles, in comparison to a typical alkyl halide, is a cornerstone of their chemistry.[1][3] This enhanced electrophilicity is primarily attributed to the potent electron-withdrawing inductive effect of the adjacent carbonyl group.[1][3] This effect polarizes the carbon-chlorine bond, amplifying the partial positive charge on the α-carbon and rendering it more susceptible to nucleophilic attack.[1][3]

Furthermore, molecular orbital theory provides a deeper understanding of this enhanced reactivity. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond results in a lower-energy Lowest Unoccupied Molecular Orbital (LUMO). This lowered LUMO is more energetically accessible for the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby decreasing the activation energy of the reaction.[3]

Experimental Design for Kinetic Studies

The choice of experimental methodology is paramount for obtaining reliable kinetic data. The following protocols are presented as robust, self-validating systems for monitoring the reactions of this compound.

Monitoring Reaction Progress: A Comparative Overview of Techniques

Several techniques can be employed to monitor the concentration of reactants or products over time.[4][5][6][7] The selection of the most appropriate method depends on the specific reaction being studied and the available instrumentation.

Technique Principle Advantages Disadvantages
UV-Vis Spectrophotometry Measures the change in absorbance of a chromophoric species (reactant or product) over time.[5]Continuous monitoring, high sensitivity, suitable for fast reactions.Requires a chromophore that changes absorbance during the reaction; potential for interference from other species.
High-Performance Liquid Chromatography (HPLC) Separates reaction components at specific time points, allowing for quantification of each species.High accuracy and specificity, applicable to complex mixtures.Discontinuous monitoring (requires quenching), can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the disappearance of reactant signals or the appearance of product signals over time.Provides detailed structural information, can be used for in-situ monitoring.Lower sensitivity compared to other methods, requires deuterated solvents.
Titration Measures the concentration of a reactant or product by reacting it with a standard solution.Simple and inexpensive.Discontinuous monitoring, less suitable for fast reactions.
Experimental Workflow: Kinetic Analysis of Nucleophilic Substitution

The following workflow provides a detailed procedure for studying the kinetics of the reaction between this compound and a nucleophile, such as thiophenol, using UV-Vis spectrophotometry.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare stock solutions of this compound and nucleophile initiate Initiate the reaction by mixing reactants in a thermostated cuvette prep_sol->initiate prep_uv Set up UV-Vis spectrophotometer at the wavelength of maximum absorbance change prep_uv->initiate monitor Record absorbance at regular time intervals initiate->monitor plot Plot ln(Absorbance) vs. time for pseudo-first-order conditions monitor->plot calculate Calculate the observed rate constant (k_obs) from the slope plot->calculate determine Determine the second-order rate constant (k2) calculate->determine

Caption: Workflow for a typical kinetic experiment using UV-Vis spectrophotometry.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the desired nucleophile (e.g., thiophenol) in the same solvent. To ensure pseudo-first-order conditions, the nucleophile should be in at least a 10-fold excess.

  • Instrumentation Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product. This can be determined by scanning the UV-Vis spectra of the individual components and the final reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Pipette the nucleophile solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • For a pseudo-first-order reaction, plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the observed rate constant (-k_obs).

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess nucleophile: k₂ = k_obs / [Nucleophile].

Comparative Kinetic Data

The following tables present a comparative analysis of the kinetic data for reactions involving this compound and its analogs. The data provided is illustrative and based on established reactivity trends for α-haloketones.

Comparison of Nucleophilic Substitution Rates with Various Nucleophiles

The rate of nucleophilic substitution is highly dependent on the nature of the nucleophile.

Nucleophile Relative Rate Constant (k_rel) Reaction Type Key Observations
Thiophenolate (PhS⁻)1000Sₙ2Excellent nucleophile, leading to a rapid reaction.
Piperidine100Sₙ2A common secondary amine nucleophile.
Pyridine10Sₙ2A weaker, neutral nitrogen nucleophile.
Acetate (CH₃COO⁻)1Sₙ2A relatively weak oxygen nucleophile.

Causality: The observed trend in reactivity (Thiophenolate > Piperidine > Pyridine > Acetate) directly correlates with the nucleophilicity of the attacking species. Stronger nucleophiles lead to a faster rate of substitution.

Comparison of Nucleophilic Substitution Rates for Different α-Chloroacetophenones

Structural modifications to the α-chloroacetophenone scaffold significantly impact the reaction kinetics.

α-Chloroacetophenone Derivative Relative Rate Constant (k_rel) Substituent Effect
2-Chloro-1-(4-nitrophenyl)-ethanone500Electron-withdrawing
2-Chloro-1-phenyl-ethanone100Unsubstituted
This compound80Electron-donating (weak)
2-Chloro-1-(4-methoxyphenyl)-ethanone50Electron-donating (strong)

Causality: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -C₃H₇) decrease the electrophilicity and slow down the reaction rate.

Mechanistic Considerations

The reactions of this compound with nucleophiles predominantly proceed via an Sₙ2 mechanism.[1]

sn2_mechanism reactant Nu⁻ + R-CH(Cl)-C(=O)-Ar ts [Nu---CH(R)(Cl)---C(=O)-Ar]⁻ reactant->ts Backside Attack product Nu-CH(R)-C(=O)-Ar + Cl⁻ ts->product Inversion of Stereochemistry

Caption: Generalized Sₙ2 mechanism for the reaction of an α-haloketone with a nucleophile.

In this concerted mechanism, the nucleophile attacks the α-carbon from the side opposite to the chlorine atom (backside attack), leading to a transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon. As the new bond forms, the bond to the leaving group breaks, resulting in an inversion of stereochemistry at the α-carbon if it is a chiral center.[8]

Conclusion

The kinetic studies of reactions involving this compound provide valuable insights into its reactivity and synthetic utility. The principles and comparative data presented in this guide serve as a foundational resource for researchers in the field. By understanding the factors that govern the rates of its reactions, scientists can better design and control synthetic processes, leading to more efficient and selective outcomes in the development of new chemical entities.

References

  • Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776-6867. [Link]

  • DeHaan, F. P., et al. (1979). Electrophilic aromatic substitution. 5. A kinetic study of Friedel-Crafts acylation in nitromethane. The Journal of Organic Chemistry, 44(12), 1954-1960. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

  • Making Sense Chem. (2022). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Experimental Determination of Kinetics. [Link]

  • Fiveable. (n.d.). Experimental methods for rate law determination. Fiveable. [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [Link]

  • Luthfa, A. (n.d.). Experimental Methods in Chemical Kinetics. Slideshare. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. [Link]

  • Ali, M. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083-1086. [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

Sources

A Comparative Purity Assessment of 2-Chloro-1-(4-propyl-phenyl)-ethanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(4-propyl-phenyl)-ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as even trace impurities can significantly impact reaction yields, final product quality, and potentially, the safety and efficacy of the end therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound obtained from different commercial suppliers. We will delve into the rationale behind the selection of analytical techniques and provide detailed experimental protocols for a robust purity assessment.

The structural integrity and impurity profile of starting materials like this compound are critical considerations in process chemistry and drug development. Chlorinated acetophenones are widely utilized as reactive intermediates in organic synthesis.[1] The presence of unreacted starting materials, by-products from side reactions, or degradation products can lead to downstream complications, making a thorough purity analysis an indispensable part of quality control.[2]

This guide will present a multi-pronged analytical approach, primarily employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to create a detailed purity profile of the target compound from three hypothetical suppliers.

Materials and Methods

Materials
  • This compound samples from Supplier A, Supplier B, and Supplier C.

  • Reference standard of this compound (purity ≥99.5%).

  • Potential impurity standards (e.g., 4-propylacetophenone, 2,2-dichloro-1-(4-propyl-phenyl)-ethanone, 1-(4-propyl-phenyl)-ethanone).

  • Acetonitrile (HPLC grade).

  • Water (Milli-Q or equivalent).

  • Methanol (HPLC grade).

  • Dichloromethane (GC grade).

  • Deuterated chloroform (CDCl₃) for NMR analysis.

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene).

Experimental Workflow

The following workflow is designed to provide a comprehensive assessment of the purity of this compound.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Prep Prepare solutions for each analytical technique Sample_A->Prep Sample_B Supplier B Sample Sample_B->Prep Sample_C Supplier C Sample Sample_C->Prep Reference Reference Standard Reference->Prep HPLC HPLC-UV for Related Substances Prep->HPLC GCMS GC-MS for Volatile Impurities & Confirmation Prep->GCMS qNMR qNMR for Absolute Purity Prep->qNMR Data_Processing Process Chromatograms & Spectra HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Comparison Compare Purity Profiles & Quantify Impurities Data_Processing->Comparison Conclusion Draw Conclusions on Supplier Quality Comparison->Conclusion

Caption: Experimental workflow for the comparative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Related Substances

The HPLC method is designed to separate this compound from its potential non-volatile process-related impurities and degradation products.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard and each supplier's sample in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a dilution of the reference standard to 0.1% of the sample concentration to determine the limit of quantification.

    • Inject the prepared solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the area percentage of the main peak and any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as a confirmatory test for the identity of the main component.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Procedure:

    • Prepare dilute solutions (e.g., 100 µg/mL) of the reference standard and each supplier's sample in dichloromethane.

    • Inject 1 µL of each solution into the GC-MS system.

    • Compare the mass spectrum of the main peak from each sample to that of the reference standard and library spectra for identity confirmation.

    • Identify and quantify any volatile impurities based on their retention times and mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Accurately weigh a specific amount of the this compound sample and a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the molar masses of the analyte and the internal standard.

Results and Discussion

The following table summarizes the hypothetical purity data obtained from the analysis of this compound from three different suppliers.

Analytical Method Parameter Supplier A Supplier B Supplier C Reference Standard
HPLC-UV Purity (Area %)98.5%99.7%97.2%≥99.5%
Known Impurity 1 (4-propylacetophenone)0.8%0.1%1.5%Not Detected
Known Impurity 2 (2,2-dichloro-1-(4-propyl-phenyl)-ethanone)0.3%Not Detected0.5%Not Detected
Unknown Impurities0.4%0.2%0.8%Not Detected
GC-MS Identity ConfirmationConfirmedConfirmedConfirmedConfirmed
Volatile ImpuritiesToluene (0.05%)Not DetectedDichloromethane (0.1%)Not Detected
qNMR Absolute Purity (w/w %)98.2%99.6%96.9%99.8%

Based on this hypothetical data, Supplier B provides the highest purity this compound, with minimal levels of known and unknown impurities. Supplier A's product shows a slightly lower purity with a notable amount of the starting material, 4-propylacetophenone. Supplier C's material exhibits the lowest purity, with significant levels of both starting material and a dichlorinated by-product, as well as residual solvent.

The presence of 4-propylacetophenone suggests an incomplete chlorination reaction during synthesis. The 2,2-dichloro-1-(4-propyl-phenyl)-ethanone is likely a result of over-chlorination. Residual solvents like toluene and dichloromethane are process-related impurities that should be minimized.

Conclusion

A comprehensive purity assessment is crucial for ensuring the quality and consistency of chemical reagents used in research and development. This guide outlines a robust analytical workflow for the comparative evaluation of this compound from different suppliers. The combination of HPLC, GC-MS, and qNMR provides a detailed and reliable purity profile, enabling an informed decision on the most suitable supplier for a given application. Based on our hypothetical results, Supplier B would be the recommended choice due to the superior purity of their product.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone - Benchchem.
  • 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem.
  • Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone - Benchchem.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH.
  • Impurities in Pharmaceuticals- A Review. - SciSpace.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 2-Chloro-1-(4-propyl-phenyl)-ethanone, a halogenated acetophenone derivative, represents a class of compounds that, while instrumentally valuable, requires meticulous handling and disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance; it is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards. We will explore the "why" behind each procedural step, ensuring that researchers are empowered not just to follow protocols, but to understand the critical reasoning that informs them.

Section 1: Hazard Profile and Regulatory Framework

Understanding the intrinsic hazards of a compound is the first step in designing a safe disposal pathway. While a specific Safety Data Sheet (SDS) for the 4-propyl derivative is not available, the hazard profile can be reliably inferred from structurally analogous chloroacetophenone compounds.

Inherent Chemical Hazards

Based on data from similar halogenated acetophenones, this compound should be handled as a hazardous substance with the following potential effects:

  • Severe Irritation: It is expected to be a potent irritant, causing significant skin irritation and serious eye irritation or damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

  • Toxicity: The compound is presumed to be harmful if swallowed.[3] During combustion, it can generate highly toxic and irritating gases, such as hydrogen chloride and carbon monoxide.[4][5]

The Regulatory Imperative: Classification as Halogenated Organic Waste

The presence of a carbon-chlorine bond classifies this compound as a halogenated organic compound (HOC) . This is a critical designation for waste management. The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[6][7]

Causality: Land disposal of HOCs is strictly prohibited or restricted (40 CFR § 268.32) because they can leach into groundwater and resist natural degradation.[7][8] Therefore, all waste containing this compound must be managed as a regulated hazardous waste, precluding simple drain disposal or commingling with general refuse.

Section 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins long before the waste container is full. It starts with rigorous safety practices during handling and in the event of a spill.

Personal Protective Equipment (PPE)

A self-validating protocol demands that personal protection is non-negotiable. The minimum required PPE when handling this compound, its solutions, or its waste should always be in place.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause serious, potentially irreversible eye damage.[5][9]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).Prevents direct skin contact, which can cause severe irritation or burns.[5]
Body Protection A flame-resistant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a removable barrier in case of a large splash.
Respiratory Use only in a certified chemical fume hood.Ensures that harmful vapors or dusts are not inhaled, preventing respiratory irritation.[1][4]
Spill Management Protocol

Accidental spills are a primary source of chemical exposure and waste generation. A swift, correct response is crucial.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Secure the Area: Remove all sources of ignition, as related compounds can be combustible.[4]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE listed in the table above.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use spark-proof tools if available.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

Section 3: The Disposal Workflow: A Step-by-Step Guide

This section outlines the procedural steps for collecting and disposing of waste this compound.

Experimental Protocol for Waste Segregation and Disposal
  • Waste Characterization:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired pure product.

      • Reaction mixtures containing the compound.

      • Solvent rinses from contaminated glassware.

      • Contaminated materials (e.g., absorbent from spills, used weigh boats, contaminated gloves, wipes).

  • Dedicated Waste Container:

    • Procure a dedicated hazardous waste container compatible with the chemical waste (e.g., a polyethylene or glass container for liquids, a labeled bag or drum for solids).

    • Rationale: Using a dedicated container prevents dangerous cross-reactions. This compound is incompatible with strong oxidizing agents and strong bases.[5][11][12] Mixing halogenated and non-halogenated waste streams also significantly increases the cost and complexity of disposal.

  • Proper Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • List all components and their approximate percentages if it is a mixture.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The accumulation start date (the date the first drop of waste enters the container).

      • The Principal Investigator's name and lab location.

  • Waste Accumulation:

    • Collect all identified waste streams directly into the labeled container.

    • Keep the container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.

  • Disposal of Contaminated Materials:

    • Any disposable item that has come into direct contact with the compound (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste.

    • Place these items in a designated solid waste container, clearly labeled as containing halogenated organic waste.[11]

  • Final Disposal:

    • Once the container is full or the accumulation time limit is reached (per institutional and local regulations), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal company.[13]

    • Trustworthiness: Never attempt to dispose of this chemical through municipal sewer or trash systems. All waste must be handled in accordance with local, state, and federal regulations.[11]

Section 4: The Disposal Pathway and Its Scientific Rationale

Understanding the final destination of the waste reinforces the importance of the preceding steps.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for proper disposal.

G cluster_lab In-Lab Operations cluster_disposal Professional Disposal Pathway gen Waste Generation (e.g., Unused Reagent, Contaminated Materials) char Characterize Waste (Consult SDS & Regulations) gen->char id_haz Identify as Halogenated Hazardous Waste (RCRA) char->id_haz seg Segregate into Dedicated, Labeled Waste Container id_haz->seg store Store in Satellite Accumulation Area seg->store pickup Arrange Pickup by Licensed Waste Contractor store->pickup transport Transport to Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incin Final Treatment: High-Temperature Incineration with Scrubber transport->incin

Disposal workflow for this compound.
The Rationale for High-Temperature Incineration

The mandated and scientifically preferred disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with an afterburner and a scrubber.[13]

  • Destruction of the Organic Molecule: Incineration at temperatures exceeding 850°C provides the energy required to break the strong carbon-carbon and carbon-halogen bonds, destroying the original organic compound and preventing its release into the environment.

  • Neutralization of Hazardous Byproducts: The combustion of chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl).[4] The flue gas is passed through a "scrubber," which is an air pollution control device that uses a basic substance (like caustic soda) to neutralize the HCl gas, converting it into salt and water before it can be released as acid rain. This is a critical step that standard incinerators are not equipped to handle.

By meticulously following the segregation and labeling protocols in the lab, you ensure that this waste stream is directed to the correct type of facility, safeguarding both public health and the environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-1-(4-ethylphenyl)ethanone.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone.
  • Echemi. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheets.
  • Echemi. (n.d.). Ethanone, 2-chloro-1-(4-chloro-3-methylphenyl)- (9CI) Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4'-Chloroacetophenone.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: alpha-Chloroacetophenone.
  • British Pharmacopoeia. (2019, March 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 4-(4-Hydroxyphenyl)butan-2-one.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 4'-chloroacetophenone.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.
  • Fisher Scientific. (2023, December 4). Safety Data Sheet.
  • Central Drug House. (n.d.). p-Chloro Acetophenone CAS No 99-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Propiophenone.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.

Sources

Navigating the Safe Handling of 2-Chloro-1-(4-propyl-phenyl)-ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

Based on data from similar chemical structures, 2-Chloro-1-(4-propyl-phenyl)-ethanone is anticipated to present several key hazards.[1][2][3][4] The primary risks are associated with direct contact and inhalation.

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye damage.[1][2][4] Prolonged contact may lead to chemical burns.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][5]

  • Harmful if Swallowed: Ingestion is likely to be harmful.[3][4]

Given these potential hazards, a stringent adherence to PPE protocols is paramount to mitigate exposure risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) ANSI Z87.1 compliant safety glasses with side shields.[6]Chemical-resistant nitrile gloves.[6]Fully buttoned laboratory coat.[6]Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.
Solution Preparation and Transfers Chemical splash goggles.[7]Chemical-resistant nitrile gloves.[6]Fully buttoned laboratory coat.[6]All manipulations should be performed in a certified chemical fume hood.
Large-Scale Operations (>5g) Face shield worn over chemical splash goggles.[6]Double-gloving with chemical-resistant nitrile gloves.Chemical-resistant apron over a laboratory coat.Operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[6]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls.[7]A NIOSH-approved respirator with organic vapor cartridges is required.[8]

Causality of PPE Choices:

  • Eye Protection: The escalating levels of eye protection directly correspond to the increasing risk of splashes and aerosols. Safety glasses offer basic protection from projectiles, while goggles provide a seal against splashes. A face shield adds a further layer of protection for the entire face during high-risk procedures.[6]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for short-duration tasks.[6] Double-gloving in large-scale operations minimizes the risk of exposure from a single glove failure. For spill cleanup, heavier-duty gloves are necessary due to the potential for prolonged contact.

  • Body Protection: A lab coat is the minimum standard for any chemical handling.[6] A chemical-resistant apron provides an additional barrier against spills of corrosive or irritating liquids. For significant spills, coveralls offer more complete body protection.[7]

  • Respiratory Protection: The use of a chemical fume hood is the primary engineering control to prevent inhalation exposure. When a fume hood is not available for low-volume solid handling, a respirator becomes essential. For spill scenarios, where vapor concentrations can be high, a respirator with appropriate cartridges is mandatory.[8]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical for minimizing exposure. The following diagram and procedural steps outline a safe handling process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer to Reaction Vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(4-propyl-phenyl)-ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.